1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-AUGMSIGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
Introduction: The Strategic Importance of Pivaloyl Protecting Groups in Carbohydrate Chemistry
Carbohydrates are fundamental to a vast array of biological processes and serve as versatile scaffolds in drug discovery and development.[1][2] The synthesis of complex carbohydrates and glycoconjugates, however, presents a significant challenge due to the polyhydroxylated nature of these molecules.[3] Effective protection and deprotection strategies are therefore paramount to achieving regioselectivity and stereocontrol during synthesis. Among the various protecting groups, the pivaloyl (Piv) group, a bulky ester, offers unique advantages. Its steric hindrance can direct reaction pathways and enhance the stability of the sugar moiety during subsequent chemical transformations.[4]
This guide provides a comprehensive overview of the synthesis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose, a key intermediate in the synthesis of various carbohydrate derivatives.[4][5] We will delve into the rationale behind the choice of reagents and reaction conditions, provide a detailed experimental protocol, and discuss the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic transformation.
The Synthetic Rationale: Why Pivaloyl Protection?
The selection of a protecting group is a critical decision in carbohydrate synthesis. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable without affecting other functional groups. The pivaloyl group fulfills these criteria for several reasons:
-
Steric Bulk: The large tert-butyl group of the pivaloyl moiety provides significant steric hindrance.[4] This bulk can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of specific anomers.[3]
-
Stability: Pivaloyl esters are substantially more stable to acidic and basic conditions than other acyl protecting groups like acetyl or benzoyl groups.[6] This robustness allows for a wider range of subsequent chemical modifications to be performed on the protected carbohydrate.
-
Orthogonality: The removal of pivaloyl groups typically requires strong basic or reductive conditions, which are often orthogonal to the cleavage conditions for other common protecting groups such as silyl ethers or benzyl ethers.[6][7] This orthogonality is crucial for the selective deprotection of multifunctional molecules.
Synthetic Workflow: A Visual Overview
The synthesis of this compound is a straightforward per-acylation reaction. The following diagram illustrates the overall workflow.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from D-mannose.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| D-Mannose | 180.16 | 10.0 g | 0.0555 | 1.0 |
| Pyridine | 79.10 | 150 mL | - | - |
| Pivaloyl Chloride | 120.58 | 50.0 mL | 0.415 | 7.5 |
| Dichloromethane | - | 200 mL | - | - |
| 1 M Hydrochloric Acid | - | 300 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 150 mL | - | - |
| Brine | - | 150 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
| Ethanol | - | - | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend D-mannose (10.0 g, 0.0555 mol) in anhydrous pyridine (150 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (50.0 mL, 0.415 mol) dropwise to the cooled suspension over a period of 1 hour, ensuring the temperature remains below 5 °C. The reaction is exothermic, and a white precipitate of pyridinium hydrochloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (e.g., 1:3 v/v).
-
Quenching and Extraction: Cool the reaction mixture back to 0 °C and slowly add 1 M hydrochloric acid (300 mL) to quench the excess pivaloyl chloride and neutralize the pyridine. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (1 x 150 mL), and brine (1 x 150 mL). The aqueous washes remove the pyridinium salts and any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a white crystalline solid.[5] Alternatively, the product can be purified by column chromatography on silica gel.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white powder or crystalline solid[5] |
| Molecular Formula | C₃₁H₅₂O₁₁[5] |
| Molecular Weight | 600.74 g/mol [5] |
| Melting Point | 167.0 - 171.0 °C[5] |
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum will show characteristic signals for the anomeric proton and the protons of the pivaloyl groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.
Causality in Experimental Choices
-
Choice of Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. Its use in excess helps to drive the reaction to completion.
-
Excess Pivaloyl Chloride: A significant excess of pivaloyl chloride is used to ensure that all five hydroxyl groups of the mannose are acylated.
-
Temperature Control: The initial cooling of the reaction to 0 °C is crucial to control the exothermic reaction between pivaloyl chloride and pyridine.
-
Aqueous Workup: The series of acidic and basic washes are critical for removing byproducts and unreacted starting materials, leading to a purer crude product before the final purification step.
Applications in Drug Development and Research
This compound is a valuable intermediate in several areas of research and development:
-
Biochemical Research: It is used as a biochemical reagent to study carbohydrate-protein interactions and for the synthesis of modified carbohydrates.[5][8][9]
-
Drug Development: The unique properties of pivaloylated sugars make them useful in drug formulation and delivery systems.[5] They can be used to create glycosylated drugs with improved solubility and bioavailability.[4] Pivaloylated carbohydrates have also been used as scaffolds in the design of novel therapeutics.[10][11]
-
Synthetic Chemistry: This compound is a key starting material for the synthesis of other complex carbohydrate derivatives and oligosaccharides.[5]
Deprotection Strategies
While the stability of the pivaloyl group is an advantage, its removal requires specific and often harsh conditions. Common deprotection methods include:
-
Basic Hydrolysis: Treatment with strong bases like sodium methoxide in methanol (Zemplén deacylation) can cleave the pivaloyl esters.[7] However, due to steric hindrance, this can be slow and may require elevated temperatures.[12]
-
Reductive Cleavage: Reagents such as lithium aluminum hydride (LAH) in an ethereal solvent can be used to reduce the esters to the corresponding alcohols.[12]
-
Other Methods: In some cases, lithium bases like lithium diisopropylamide (LDA) have been shown to be effective for the deprotection of N-pivaloyl groups, and similar strategies could potentially be adapted for O-pivaloyl groups.[13]
Conclusion
The synthesis of this compound is a fundamental and robust procedure in carbohydrate chemistry. The strategic use of the bulky pivaloyl protecting group provides a stable intermediate that is crucial for the construction of more complex glycosylated molecules. A thorough understanding of the synthetic protocol, the rationale behind the experimental choices, and the methods for characterization and deprotection is essential for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Importance of Carbohydrates Drugs, Uses & Application | Blog [aurigeneservices.com]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy this compound | 220017-47-0 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alchemyst.co.uk [alchemyst.co.uk]
- 8. 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose_TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
A Comprehensive Technical Guide to the NMR and Mass Spectrometry Analysis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is a fully protected derivative of D-mannose, a C-2 epimer of glucose crucial in human metabolism and protein glycosylation. The five bulky pivaloyl (trimethylacetyl) groups offer significant steric hindrance and high lipophilicity, rendering the molecule a valuable building block in the synthesis of complex carbohydrates and glycoconjugates. These protecting groups enhance stability and influence reactivity in glycosylation reactions, making this compound a key intermediate in medicinal chemistry and drug development.
Accurate structural elucidation is paramount for ensuring the purity and identity of such intermediates. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections detail not just the data, but the causality behind the experimental choices and interpretation, ensuring a robust and self-validating analytical approach.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the mannopyranose core's stereochemistry and the location of the pivaloyl groups.
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to the high solubility of the lipophilic, protected sugar in this solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the mannopyranose ring protons.
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify all unique carbon signals.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons on the mannopyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assigning the pivaloyl carbonyl carbons to their respective ring positions.
-
-
¹H and ¹³C NMR Data Interpretation
Due to the absence of a publicly available, fully assigned spectrum for this compound, the following assignments are based on established principles of carbohydrate NMR and data from the closely related 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose. The bulky and electron-donating nature of the pivaloyl groups will influence the chemical shifts compared to acetyl groups, generally causing slight upfield or downfield shifts depending on the local electronic and steric environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-1 | ~6.1 (d) | C-1 |
| H-2 | ~5.5 (dd) | C-2 |
| H-3 | ~5.7 (dd) | C-3 |
| H-4 | ~5.3 (t) | C-4 |
| H-5 | ~4.1 (m) | C-5 |
| H-6a | ~4.3 (dd) | C-6 |
| H-6b | ~4.1 (dd) | |
| Piv-CH₃ | ~1.1 - 1.3 (s, 45H) | Piv-C=O |
| Piv-C(CH₃)₃ | ||
| Piv-CH₃ |
Causality behind Predicted Shifts:
-
Anomeric Proton (H-1): The anomeric proton is the most downfield of the ring protons due to being attached to two oxygen atoms. Its multiplicity will be a doublet due to coupling with H-2.
-
Ring Protons (H-2 to H-6): The chemical shifts of these protons are influenced by the stereochemistry and the deshielding effect of the adjacent pivaloyl groups. The characteristic small J-couplings between H-1/H-2 and H-2/H-3 in mannose derivatives are key identifiers.
-
Pivaloyl Protons: The 45 protons of the five tert-butyl groups will appear as multiple sharp singlets in the upfield region of the spectrum.
-
Carbonyl Carbons: The five carbonyl carbons of the pivaloyl groups will resonate at the most downfield region of the ¹³C spectrum.
-
Ring Carbons: The chemical shifts are characteristic of acylated mannopyranose rings.
2D NMR Correlation Network
The connectivity of the mannopyranose ring and the assignment of the pivaloyl groups can be visualized through a COSY and HMBC correlation diagram.
Caption: Predicted COSY and HMBC correlations for this compound.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and tandem mass spectrometry (MS/MS) reveals structural details through controlled fragmentation. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing protected sugars.
Experimental Protocol: ESI-MS
-
Sample Preparation: [1]
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, typically 50:50 acetonitrile:water with a small amount of an ionization aid like formic acid (for positive ion mode) or ammonium acetate.[1] The use of volatile solvents and additives is crucial for efficient ionization and to prevent contamination of the mass spectrometer.[1]
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight. The formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common for carbohydrates and their derivatives.
-
Perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+Na]⁺) and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern that is characteristic of the molecule's structure.
-
Mass Spectrometry Data Interpretation
The molecular formula of this compound is C₃₁H₅₂O₁₁. Its monoisotopic mass is 600.3506 g/mol .
Table 2: Predicted Ions in the ESI Mass Spectrum
| Ion | Calculated m/z |
| [M+H]⁺ | 601.3584 |
| [M+NH₄]⁺ | 618.3850 |
| [M+Na]⁺ | 623.3404 |
| [M+K]⁺ | 639.3143 |
Fragmentation Analysis (MS/MS of [M+Na]⁺):
The fragmentation of peracylated sugars in the gas phase is a well-studied process.[2] For this compound, the fragmentation will primarily involve the loss of pivalic acid (102.0681 Da) or pivaloyl groups (85.0653 Da) and cross-ring cleavages.
Caption: Predicted major fragmentation pathway for the [M+Na]⁺ adduct of this compound.
The sequential loss of pivalic acid molecules is a characteristic fragmentation pathway for pivaloylated compounds. The observation of these neutral losses provides strong evidence for the presence of the five pivaloyl groups. The pivaloyl cation at m/z 85.1 is also a diagnostic fragment.
Conclusion
This technical guide outlines a comprehensive approach for the structural characterization of this compound using NMR and mass spectrometry. By employing a suite of 1D and 2D NMR techniques, a complete assignment of the proton and carbon signals can be achieved, confirming the integrity of the mannopyranose core and the positions of the protecting groups. High-resolution ESI-MS and tandem MS/MS experiments provide orthogonal confirmation of the molecular weight and elemental composition, while the fragmentation pattern offers further structural insights. The detailed experimental protocols and data interpretation strategies presented herein provide a robust framework for researchers, scientists, and drug development professionals working with this and similar carbohydrate-based molecules.
References
role of pivaloyl protecting groups in carbohydrate chemistry
An In-Depth Technical Guide to the Role of Pivaloyl Protecting Groups in Carbohydrate Chemistry
Abstract
In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving regioselective and stereoselective outcomes. Among the arsenal of available protecting groups, the pivaloyl (Piv) group, a sterically demanding acyl moiety, has carved out a crucial niche. Its unique combination of bulk, stability, and stereodirecting influence makes it an invaluable tool for the synthesis of complex oligosaccharides and glycoconjugates, which are vital in drug development and glycobiology. This guide provides a comprehensive technical overview of the pivaloyl group's core functions, applications, and underlying mechanistic principles. We will explore its role in directing glycosylation stereoselectivity, strategies for its regioselective introduction and removal, and the practical challenges, such as acyl migration and harsh deprotection conditions, that researchers must navigate. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of pivaloyl protection in their synthetic endeavors.
Introduction: The Challenge of Selective Glycosylation
Carbohydrates are one of the most functionally dense classes of biomolecules, with multiple hydroxyl groups of similar reactivity present on a single monosaccharide unit.[1] This structural complexity presents a formidable challenge in synthetic chemistry: how to selectively modify one hydroxyl group in the presence of others. Protecting groups are the chemist's primary tool for temporarily masking functional groups that might otherwise interfere with a desired reaction.[2] In carbohydrate chemistry, however, protecting groups do more than just protect; they actively influence the reactivity and stereochemical outcome of glycosylation reactions, the fundamental process of forming glycosidic linkages.[2][3]
Acyl-type protecting groups, such as acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv), are workhorses in this field, prized for their ability to facilitate the formation of 1,2-trans glycosidic linkages through neighboring group participation.[2][4] While acetyl and benzoyl groups are widely used, the pivaloyl group offers a unique set of properties stemming from its bulky tert-butyl moiety.
The Pivaloyl Group: Structure and Core Attributes
The pivaloyl group is the acyl derivative of pivalic acid (2,2-dimethylpropanoic acid).[5] Its defining feature is the quaternary α-carbon, which creates significant steric hindrance. This bulk is the primary driver of its unique chemical behavior in oligosaccharide synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pivalic acid - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose: Properties, Synthesis, and Applications in Advanced Research
Executive Summary: This guide provides an in-depth analysis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose, a pivotal carbohydrate derivative in modern organic synthesis and drug development. The strategic installation of five bulky pivaloyl protecting groups on the D-mannopyranose core imparts unique stability and stereochemical control, making it an invaluable intermediate. This document details the compound's physicochemical properties, provides a validated synthesis and purification protocol, outlines methods for analytical characterization, and explores its significant applications in glycoscience and pharmaceutical research. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Core Molecular Profile
The Strategic Importance of Protected Monosaccharides
In the intricate field of carbohydrate chemistry, the selective modification of monosaccharides is a fundamental challenge. The multiple hydroxyl groups of a parent sugar like D-mannose possess similar reactivity, necessitating a strategic approach of protection and deprotection to achieve desired transformations at specific positions. Protecting groups serve as temporary shields for reactive functional groups, preventing unwanted side reactions. The choice of protecting group is critical, influencing the stability, solubility, and stereochemical outcome of subsequent reactions. The pivaloyl group, with its significant steric bulk, has emerged as a highly effective tool, particularly in controlling glycosylation reactions and enhancing the stability of synthetic intermediates.[1]
Chemical Identity of this compound
This compound is a fully protected derivative of D-mannose, where all five hydroxyl groups are converted to pivaloyl esters.[2] This modification renders the molecule significantly more lipophilic than its parent sugar and stable to a wide range of reaction conditions, making it an ideal building block for multi-step synthesis.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | [(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | [2] |
| Molecular Formula | C₃₁H₅₂O₁₁ | [1][2][3][4][5] |
| Molecular Weight | 600.75 g/mol | [1][4][5][6] |
| CAS Number | 220017-47-0 | [1][2][4][6] |
| Canonical SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | [2] |
Physicochemical Properties
The physical properties of the compound are consistent with a highly crystalline, pure organic molecule. These attributes are crucial for its handling, storage, and application in precise chemical reactions.
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder | [1][2][4] |
| Melting Point | 167-171 °C | [1][2] |
| Purity (Typical) | ≥ 98% (by GC) | [1] |
| Optical Rotation | [α]²⁰/D = +37° to +43° (c=1 in CHCl₃) | [1] |
| Storage Conditions | Store at 2-8 °C, heat sensitive | [1][6] |
The Strategic Role of Pivaloyl Protecting Groups
The functionality of this compound is defined by its five pivaloyl (Piv) esters. Understanding their role is key to exploiting the compound's synthetic potential.
Mechanism of Protection and Key Advantages
The pivaloyl group, (CH₃)₃C-CO-, is installed via an esterification reaction between a hydroxyl group and pivaloyl chloride. Its primary advantages are:
-
Steric Hindrance : The bulky tert-butyl moiety provides significant steric shielding.[1] This can direct incoming reagents to less hindered positions on other molecules and can influence the stereochemical outcome of glycosylation reactions, often favoring specific anomers.
-
Chemical Stability : Pivaloyl esters are exceptionally robust. They are resistant to a wide range of conditions that might cleave other ester groups (like acetates), including mild acidic or basic conditions and many oxidative or reductive environments. This stability allows for extensive chemical modifications on other parts of a molecule without premature deprotection.
Caption: The protecting group strategy for complex carbohydrate synthesis.
Deprotection Strategies
While stable, the pivaloyl groups can be removed when necessary. The self-validating nature of this protocol step lies in the predictable and high-yielding cleavage under specific conditions, which are orthogonal to the stability range of the protected molecule. Common methods include:
-
Strong Basic Hydrolysis : Conditions such as sodium methoxide (NaOMe) in methanol are effective for cleaving the pivaloyl esters to reveal the free hydroxyls.
-
Reductive Cleavage : Reagents like lithium aluminum hydride (LiAlH₄) can also be used for deprotection.[7]
Synthesis and Purification Protocol
The synthesis of this compound is a standard per-acylation reaction.[2] The choice of reagents and conditions is critical for achieving high yield and purity.
Rationale for Reagent Selection
-
D-Mannopyranose (Starting Material) : The carbohydrate scaffold to be protected.
-
Pivaloyl Chloride (Acylating Agent) : The source of the pivaloyl groups. It is highly reactive and readily forms esters.
-
Pyridine (Base and Solvent) : Acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.
Caption: Step-by-step workflow for the synthesis and purification of the title compound.
Step-by-Step Synthesis Methodology
-
Preparation : Dissolve D-mannopyranose (1.0 eq) in anhydrous pyridine (10-15 mL per gram of mannose) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Acylation : Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (6.0-7.0 eq) dropwise via a syringe over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching : Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. A solid precipitate should form.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a white crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Purpose | Expected Result / Observation |
| Gas Chromatography (GC) | Purity Assessment | A single major peak with >98% area.[1][6] |
| ¹H NMR (CDCl₃) | Structural Confirmation | Complex spectrum with characteristic signals for anomeric proton (H-1), ring protons, and a large singlet for the 45 protons of the five t-butyl groups (~1.2 ppm). |
| ¹³C NMR (CDCl₃) | Structural Confirmation | Signals corresponding to the pyranose ring carbons, five ester carbonyl carbons (~176-178 ppm), and carbons of the pivaloyl groups. |
| Mass Spectrometry (HRMS) | Molecular Formula Verification | Accurate mass measurement confirming the elemental composition C₃₁H₅₂O₁₁ (e.g., [M+Na]⁺). |
| Melting Point Analysis | Purity and Identity | A sharp melting point within the established range of 167-171 °C indicates high purity.[1] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several high-stakes research areas.
Caption: Key application areas stemming from the central role of the title compound.
Intermediate in Complex Carbohydrate Synthesis
This compound is a cornerstone in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its stability allows chemists to perform multiple reaction steps to build out a larger molecule before the final deprotection of the mannose unit. The steric bulk of the pivaloyl groups can be exploited to control the stereochemistry of newly formed glycosidic bonds.
Role in Drug Formulation and Development
In the pharmaceutical industry, glycosylation is a key strategy for improving the pharmacokinetic properties of drug candidates. This compound serves as a precursor to mannosylated drugs.[1] Attaching sugar moieties can enhance water solubility, improve stability, and facilitate targeted drug delivery. The ability of this protected intermediate to modulate the solubility and bioavailability of active pharmaceutical ingredients makes it a critical component in modern drug formulation.[1]
Biochemical Reagent and Research Tool
The compound is used as a biochemical reagent for studying carbohydrate-protein interactions and other biological processes involving carbohydrates.[2][8] It can serve as a building block for creating synthetic carbohydrate-based probes to investigate biological pathways or as a reference standard in analytical methods.[2] Furthermore, its use in glycosylation reactions is crucial for the production of glycoproteins, which are vital for vaccine development and the manufacturing of therapeutic proteins.[1]
Conclusion
This compound is more than just a protected sugar; it is a highly engineered molecular tool that provides chemists and drug developers with a reliable and versatile platform for innovation. Its robust stability, coupled with the stereodirecting influence of its pivaloyl groups, enables the efficient and controlled synthesis of complex, high-value molecules. As research in glycobiology and carbohydrate-based therapeutics continues to expand, the importance of such well-defined building blocks will undoubtedly grow, solidifying its role in advancing scientific discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 220017-47-0 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. labproinc.com [labproinc.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose_TargetMol [targetmol.com]
Penta-O-pivaloyl-D-mannopyranose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Value of Bulky Protection in Glycochemistry
In the intricate landscape of carbohydrate chemistry, where the subtle interplay of stereochemistry and reactivity dictates the success of complex syntheses, the strategic use of protecting groups is paramount. Among these, the pivaloyl group, with its significant steric bulk, has emerged as a powerful tool for controlling reaction outcomes and enhancing the stability of carbohydrate intermediates. This guide provides an in-depth exploration of penta-O-pivaloyl-D-mannopyranose, a key building block in modern glycoscience. We will delve into its synthesis, characterization, and critical applications, offering not just protocols, but the underlying scientific rationale to empower researchers in their pursuit of novel glycoconjugates and therapeutics.
Introduction to Penta-O-pivaloyl-D-mannopyranose: A Workhorse for Complex Mannoside Synthesis
Penta-O-pivaloyl-D-mannopyranose is a fully protected derivative of D-mannose, a monosaccharide of significant biological importance.[1][2] Mannose-containing oligosaccharides are integral components of glycoproteins and glycolipids, playing crucial roles in cellular recognition, immune responses, and pathogenesis.[3] The synthesis of these complex glycans, however, is a formidable challenge due to the multiple hydroxyl groups with similar reactivity on the monosaccharide unit.
The five pivaloyl groups in penta-O-pivaloyl-D-mannopyranose serve to mask all the hydroxyl functionalities, rendering the molecule stable to a wide range of reaction conditions.[4] This stability, coupled with the steric influence of the bulky pivaloyl groups, makes it a valuable precursor for the preparation of mannosyl donors for stereoselective glycosylation reactions.[5]
Table 1: Physicochemical Properties of Penta-O-pivaloyl-D-mannopyranose
| Property | Value | Source |
| CAS Number | 220017-47-0 | [6] |
| Molecular Formula | C₃₁H₅₂O₁₁ | [6] |
| Molecular Weight | 600.75 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | >98.0% (GC) | [6] |
Synthesis of Penta-O-pivaloyl-D-mannopyranose: A Protocol Grounded in Esterification Chemistry
The synthesis of penta-O-pivaloyl-D-mannopyranose is achieved through the exhaustive acylation of D-mannose with a pivaloylating agent. The most common method involves the use of pivaloyl chloride in the presence of a base, typically pyridine, which acts as both a catalyst and an acid scavenger.
The Causality Behind the Experimental Choices
The choice of pivaloyl chloride as the acylating agent is dictated by its reactivity and the stability of the resulting pivaloate esters. Pyridine is an effective base for this transformation as it is a good nucleophilic catalyst and can neutralize the hydrochloric acid generated during the reaction. The reaction is typically performed in a non-protic solvent to avoid side reactions with the acylating agent.
Step-by-Step Experimental Protocol
Materials:
-
D-mannose
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of D-mannose (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (10.0 eq) at 0 °C under an inert atmosphere, add pivaloyl chloride (7.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford penta-O-pivaloyl-D-mannopyranose as a white solid.
Note: This is a generalized protocol. Optimization of reaction times, temperatures, and stoichiometry may be required.
Structural Characterization: Unveiling the Molecular Architecture
Unequivocal characterization of penta-O-pivaloyl-D-mannopyranose is crucial to ensure its purity and structural integrity before its use in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Interpreting the Spectroscopic Data
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton, the ring protons, and the nine equivalent protons of each of the five tert-butyl groups of the pivaloyl esters. The chemical shifts and coupling constants of the ring protons can be used to confirm the pyranose form and the stereochemistry of the mannose core.
-
¹³C NMR: The carbon NMR spectrum will display signals for the anomeric carbon, the five other ring carbons, the carbonyl carbons of the pivaloyl groups, and the quaternary and methyl carbons of the tert-butyl groups.
Applications in Glycosylation: The Power of Steric Hindrance
The primary application of penta-O-pivaloyl-D-mannopyranose is as a precursor to mannosyl donors for the stereoselective synthesis of oligosaccharides. The bulky pivaloyl groups at all positions, particularly at C-2, play a crucial role in directing the stereochemical outcome of glycosylation reactions.
The "Armed-Disarmed" Principle and Pivaloyl Group Influence
In the context of the "armed-disarmed" strategy, the electron-withdrawing nature of the ester groups makes pivaloylated donors "disarmed" and less reactive. However, the steric bulk of the pivaloyl group at the C-2 position can effectively block the trajectory of the acceptor nucleophile from the α-face, thereby favoring the formation of the thermodynamically less stable, yet often desired, β-mannosidic linkage.[5][8] This is a significant advantage, as the synthesis of β-mannosides is a notorious challenge in carbohydrate chemistry.
Activation of Pivaloylated Mannosyl Donors
To be used in a glycosylation reaction, the anomeric pivaloyl group of penta-O-pivaloyl-D-mannopyranose must be replaced with a suitable leaving group, such as a halide or a trichloroacetimidate, to generate a reactive glycosyl donor.
Diagram 1: Activation of Penta-O-pivaloyl-D-mannopyranose
Caption: Activation of the fully protected mannose derivative.
Stereoselective Glycosylation Workflow
Diagram 2: Stereoselective Glycosylation using a Pivaloylated Mannosyl Donor
Caption: General workflow for β-mannosylation.
While specific examples using penta-O-pivaloyl-D-mannopyranose as a donor are not detailed in the available search results, the literature on pivaloylated mannosyl donors strongly suggests its utility in achieving high β-selectivity.[5][8] The choice of promoter and reaction conditions is critical and must be optimized for each specific donor-acceptor pair.
Deprotection of Pivaloyl Esters: A Necessary Challenge
The very stability that makes pivaloyl groups attractive as protecting groups also presents a challenge when they need to be removed.[9] Standard ester hydrolysis conditions (e.g., sodium methoxide in methanol) are often sluggish due to the steric hindrance of the tert-butyl group.[9]
Strategies for Pivaloate Cleavage
More forcing conditions are typically required for the deprotection of pivaloyl esters. These can include:
-
Strongly basic conditions: Treatment with stronger bases like sodium hydroxide or lithium hydroxide in a mixture of solvents.[9]
-
Reductive cleavage: Using reducing agents such as lithium aluminum hydride (LAH) in an ethereal solvent.[9]
-
Transesterification with stronger nucleophiles: Employing nucleophiles like hydrazine or guanidine.
It is crucial to consider the compatibility of these harsh deprotection conditions with other functional groups present in the molecule.
Table 2: Common Deprotection Methods for Pivaloyl Esters
| Reagent/Conditions | Comments | Potential Issues |
| NaOMe/MeOH | Often slow and incomplete. | Inefficient for sterically hindered pivaloates. |
| LiOH/H₂O/THF | More effective than NaOMe. | Can lead to side reactions with base-labile groups. |
| LAH/THF | Powerful reducing agent. | Reduces other functional groups (e.g., esters, amides). |
| DIBAL-H | Milder reducing agent than LAH. | May require careful temperature control. |
Conclusion and Future Perspectives
Penta-O-pivaloyl-D-mannopyranose stands as a testament to the power of strategic protecting group chemistry in advancing the synthesis of complex carbohydrates. Its robust nature and the stereodirecting influence of its bulky pivaloyl groups make it an invaluable tool for the construction of challenging β-mannosidic linkages. While its synthesis and application require careful consideration of reaction conditions, particularly for the deprotection step, the benefits it offers in terms of stability and stereocontrol are undeniable.
Future research will likely focus on the development of milder and more selective methods for the cleavage of pivaloyl esters, further expanding the utility of this and other pivaloylated carbohydrate building blocks. As the demand for synthetic oligosaccharides in drug discovery and glycobiology continues to grow, the importance of versatile and reliable intermediates like penta-O-pivaloyl-D-mannopyranose will only increase.
References
- 1. scialert.net [scialert.net]
- 2. Recent studies on the biological production of D-mannose | Semantic Scholar [semanticscholar.org]
- 3. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mjs.um.edu.my [mjs.um.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full Stereocontrol in α-Glycosidation of 3-Deoxy-d- manno-2-octulosonic Acid (Kdo) Using Macrobicyclic Glycosyl Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biochemical Reagents for Life Science Research
<
Introduction: The Unseen Engine of Discovery
In the intricate theater of life science research and drug development, biochemical reagents are the silent yet indispensable actors. They are the chemical compounds and biological substances that empower researchers to dissect, analyze, and manipulate the very molecules of life.[1][2][3] From the simplest of buffers that maintain a stable experimental environment to the most complex fluorescent probes that illuminate cellular processes, the quality and proper application of these reagents form the bedrock of reproducible and groundbreaking science.[2][4] This guide, born from years of hands-on experience, aims to provide a comprehensive and practical understanding of the core biochemical reagents, their judicious selection, and their application in robust experimental design. We will move beyond mere protocols to explore the "why" behind the "how," fostering a deeper understanding that is crucial for both novice researchers and seasoned drug development professionals.
Part 1: Deconstructing the Researcher's Toolkit: A Functional Classification of Biochemical Reagents
The vast arsenal of biochemical reagents can be best understood by classifying them based on their function within an experimental workflow. This approach allows for a more intuitive grasp of their roles and interdependencies.
The Foundational Elements: Buffers, Solvents, and Basic Reagents
Often overlooked, the quality of basic laboratory reagents is paramount. Buffers, for instance, are the unsung heroes that maintain pH, a critical parameter for the stability and activity of most biological molecules.[1] Similarly, the purity of solvents can significantly impact experimental outcomes.
Table 1: Common Laboratory Buffers and Their Applications
| Buffer System | pH Range | Typical Applications |
| Tris-HCl | 7.0 - 9.0 | Electrophoresis, protein purification, enzyme assays |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Cell culture, immunoassays, protein dilution |
| HEPES | 6.8 - 8.2 | Cell culture, enzyme kinetics, protein crystallization |
| MOPS | 6.5 - 7.9 | RNA electrophoresis, protein purification |
The integrity of these foundational reagents must be rigorously controlled. For example, using a buffer with a slight pH deviation can dramatically alter enzyme kinetics or antibody-antigen binding.[5]
The Workhorses of Molecular and Cellular Biology
This category encompasses a diverse array of reagents that are central to the manipulation and analysis of nucleic acids and proteins.
-
Enzymes: These biological catalysts are essential for a multitude of techniques.[3] DNA polymerases and ligases are fundamental to PCR and cloning, while restriction enzymes allow for the precise cutting of DNA.[3] In drug discovery, enzymes are not only tools but also primary targets for therapeutic intervention.[6]
-
Antibodies: These highly specific proteins are invaluable for detecting and quantifying target molecules in techniques like Western blotting, ELISA, and immunohistochemistry.[3][7] The specificity and affinity of an antibody are critical determinants of its performance.[7]
-
Nucleic Acid Reagents: This group includes DNA and RNA extraction kits, nucleotides, and primers, all of which are essential for genetic analysis and molecular cloning.[3]
-
Cell Culture Media and Supplements: The in vitro cultivation of cells is a cornerstone of modern life science research.[4][8] Cell culture media provide the necessary nutrients, growth factors, and hormones to support cell growth and viability outside of their natural environment.[4][8][9] Different cell types have unique nutritional requirements, necessitating a wide variety of specialized media formulations.[8][10] Supplements such as fetal bovine serum (FBS), amino acids, and antibiotics are often added to further optimize culture conditions.[9]
Illuminating the Invisible: Probes, Dyes, and Stains
Visualizing cellular components and processes is a key aspect of life science research. Fluorescent probes, dyes, and stains are the reagents that make this possible.
-
Fluorescent Probes: These molecules are designed to localize to specific cellular regions or respond to particular stimuli, allowing for the visualization of organelles, proteins, and ions.[][12] Their high sensitivity and specificity have made them powerful tools in bioimaging.[]
-
Nucleic Acid Stains: Dyes like ethidium bromide and SYBR Green bind to DNA and RNA, enabling their visualization in gels and during real-time PCR.[13]
-
Protein Stains: Coomassie Brilliant Blue and Ponceau S are commonly used to visualize proteins in electrophoresis gels and on Western blot membranes.[3]
Part 2: Ensuring Scientific Integrity: The Criticality of Reagent Quality Control and Validation
The reproducibility crisis in scientific research has brought the issue of reagent quality to the forefront.[14] The reliability of experimental data is directly dependent on the quality and purity of the biochemical reagents used.[2] Therefore, a robust quality control (QC) and validation process is not just good practice; it is a scientific imperative.
The Supplier's Responsibility and the Researcher's Due Diligence
Reputable suppliers of biochemical reagents adhere to stringent quality control procedures, often following Good Manufacturing Practices (GMP).[2] However, it is crucial for researchers to perform their own validation to ensure that a reagent performs as expected in their specific experimental context.[2][15]
Key Quality Control Parameters:
-
Purity: Contaminants can interfere with experimental results, leading to false positives or negatives. Techniques like mass spectrometry and chromatography are used to assess purity.[2][16]
-
Identity: Verifying the chemical structure of a reagent is essential.[2]
-
Activity: For enzymes and antibodies, assessing their functional activity is critical to ensure they are performing correctly under the specified conditions.[2]
A Deeper Dive into Antibody Validation: A Case Study in Rigor
Antibodies are notorious for their variability, making their validation a particularly critical step.[17][18] A poorly characterized antibody can lead to wasted time and resources on irreproducible research.[17]
A Multi-pronged Approach to Antibody Validation:
-
Western Blotting: This technique validates an antibody's ability to recognize the denatured form of its target protein at the correct molecular weight.[18]
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These methods confirm that the antibody can detect the target protein in its native context within tissues or cells, respectively.[7][18]
-
Knockout/Knockdown Validation: Using cells or tissues where the target gene has been knocked out or its expression reduced is a powerful way to confirm antibody specificity.[14][17]
-
Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS): This approach directly identifies the protein that the antibody binds to, providing definitive evidence of its target.[14]
It is important to note that an antibody validated for one application may not necessarily work in another.[15] Therefore, validation should be performed for each specific experimental setup.[14][15]
Part 3: The Art of the Assay: Designing and Optimizing Biochemical Experiments
A well-designed biochemical assay is the cornerstone of drug discovery and fundamental research, translating biological phenomena into measurable data.[19][20] The process of developing a robust and reliable assay requires careful consideration of numerous factors.[19][21]
The Blueprint of a Successful Assay: Key Principles
-
Biological Relevance: The assay should mimic physiological conditions as closely as possible to ensure the data generated is meaningful.[20]
-
Sensitivity and Specificity: The assay must be sensitive enough to detect small changes in the biological process being measured and specific enough to avoid false positives.[20]
-
Robustness and Reproducibility: The assay should be resilient to small variations in experimental conditions and produce consistent results over time and across different laboratories.[4][19]
A Step-by-Step Guide to Assay Development and Optimization
The development of a biochemical assay is an iterative process of refinement.[19]
Workflow for Biochemical Assay Development:
Caption: A streamlined workflow for biochemical assay development.
-
Define the Assay Objective: Clearly articulate what biological question the assay is intended to answer.
-
Select Appropriate Reagents and Detection Technology: The choice of reagents and detection method (e.g., fluorescence, absorbance, luminescence) will depend on the specific target and the desired throughput.[22]
-
Optimize Reagent Concentrations: Systematically titrate the concentrations of key reagents, such as enzymes and substrates, to achieve a balance between sensitivity and cost.[19]
-
Validate Assay Performance: Assess the assay's performance using key statistical parameters like the Z'-factor and signal-to-noise ratio to ensure it is suitable for its intended purpose.[19]
-
Implement for Screening or Further Studies: Once validated, the assay can be used for high-throughput screening of compound libraries or for more detailed mechanistic studies.[22]
Navigating the Complexities of Enzyme Kinetics in Drug Discovery
Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is a cornerstone of drug development.[6][23][24] Understanding how a potential drug molecule interacts with its target enzyme is crucial for optimizing its therapeutic efficacy.[23][25]
Key Concepts in Enzyme Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[6][25]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), altering the enzyme's conformation and reducing its activity.[6][25]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[6][25]
Visualizing Enzyme Inhibition Mechanisms:
Caption: A comparison of competitive and non-competitive enzyme inhibition.
By determining the mechanism of inhibition, researchers can design more potent and specific drugs.[23][25]
Part 4: Troubleshooting: A Scientist's Guide to When Things Go Wrong
Even with the most meticulously planned experiments, unexpected results can and do occur. A systematic approach to troubleshooting is essential for identifying and resolving the root cause of the problem.[26]
A General Troubleshooting Algorithm:
Caption: A systematic approach to troubleshooting molecular biology assays.[27]
Common Issues and Their Potential Causes:
-
No or Weak Signal: This could be due to degraded reagents, incorrect concentrations, suboptimal assay conditions, or problems with the detection instrument.[27]
-
High Background: This may result from non-specific binding of antibodies or probes, contaminated reagents, or issues with the blocking step in immunoassays.[28]
-
Inconsistent Results: Variability in results can be caused by pipetting errors, temperature fluctuations, or lot-to-lot differences in reagents.[29][30]
When troubleshooting, it is crucial to change only one variable at a time to isolate the source of the problem.[31] Meticulous record-keeping is also essential for identifying patterns and preventing future issues.
Conclusion: The Foundation of Innovation
Biochemical reagents are more than just consumables; they are the fundamental tools that enable the advancement of life science research and the development of new medicines.[32][33][34] A deep understanding of their properties, a commitment to rigorous quality control, and a systematic approach to experimental design and troubleshooting are the hallmarks of a successful scientist. By mastering the principles outlined in this guide, researchers can enhance the reliability and impact of their work, ultimately accelerating the pace of discovery and innovation.
References
- 1. Biochemical Reagents - Amerigo Scientific [amerigoscientific.com]
- 2. What Is a Biochemical Reagent and How Is It Qualified? [synapse.patsnap.com]
- 3. pharmananda.com [pharmananda.com]
- 4. Cell Culture Media, Reagents, and Supplements for Life Science Research | Sartorius [sartorius.com]
- 5. The Vital Role of Quality Control in Biochemical Analyzers [en.seamaty.com]
- 6. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 7. sysy.com [sysy.com]
- 8. stemcell.com [stemcell.com]
- 9. Cell Culture Media Supplements | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Culture - Elabscience® [elabscience.com]
- 12. Fluorescent probes for cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Classification and Applications of Fluorescent Probes [evidentscientific.com]
- 14. agrisera.com [agrisera.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Biochemical applications of mass spectrometry in pharmaceutical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biophysical Quality Control: Our new standard for antibody validation [abcam.com]
- 18. blog.abclonal.com [blog.abclonal.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. ichorlifesciences.com [ichorlifesciences.com]
- 22. nuvisan.com [nuvisan.com]
- 23. solubilityofthings.com [solubilityofthings.com]
- 24. omicsonline.org [omicsonline.org]
- 25. fiveable.me [fiveable.me]
- 26. goldbio.com [goldbio.com]
- 27. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 28. edulabchina.com [edulabchina.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing [en.seamaty.com]
- 31. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. openaccesspub.org [openaccesspub.org]
- 33. byarcadia.org [byarcadia.org]
- 34. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Strategic Use of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose in Stereoselective Glycosylation
Introduction: The Challenge and Importance of Mannosylation
The synthesis of complex carbohydrates is a cornerstone of modern drug discovery and chemical biology. Mannose-containing glycans, or oligosaccharides, are of particular interest due to their critical roles in fundamental biological processes. They are key components of the N-linked glycans that modulate protein folding and stability[1], act as antigenic determinants in bacterial polysaccharides, and are involved in immune responses through interactions with lectins.[2]
However, the chemical synthesis of mannosides presents a significant stereochemical challenge. The creation of a glycosidic bond can result in either an α or β anomer. For mannose, the formation of the 1,2-cis (β-mannoside) linkage is particularly difficult due to steric and electronic factors that kinetically favor the 1,2-trans (α-mannoside) product.[3] Therefore, achieving high stereoselectivity requires careful strategic planning, particularly in the choice of the glycosyl donor and its protecting groups.
This application note provides an in-depth guide to the use of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose as a robust precursor for the stereoselective synthesis of α-mannosidic linkages. We will explore the unique advantages conferred by the pivaloyl protecting groups, provide detailed protocols for donor activation and glycosylation, and discuss the mechanistic principles that ensure a predictable and high-yielding reaction outcome.
The Pivaloyl Advantage: A Disarming Group with Directing Power
In carbohydrate chemistry, protecting groups do more than simply mask reactive hydroxyls; they fundamentally influence the reactivity and stereoselectivity of glycosylation reactions.[4] The pivaloyl (Piv) group, a bulky tert-butylcarbonyl ester, offers several distinct advantages when employed in a mannose donor.[5]
-
Exceptional Stability: Pivaloyl esters are significantly more stable to a wide range of reaction conditions compared to more common acyl groups like acetates or benzoates.[5][6] This robustness is critical during multi-step syntheses, preventing premature deprotection.
-
Steric Influence & Suppression of Side Reactions: The significant steric bulk of the pivaloyl group provides a powerful shield.[7] In the context of glycosylation, a pivaloyl group at the C-2 position of the mannose donor dramatically reduces the formation of undesired orthoester byproducts, a common side reaction with smaller acyl groups.[5][8]
-
The "Disarmed" Effect for Controlled Reactivity: Ester protecting groups are electron-withdrawing, which reduces the reactivity of a glycosyl donor by destabilizing the developing positive charge at the anomeric center during the reaction.[9] This is known as the "disarmed" effect.[10][11] Pivaloyl groups are excellent disarming groups, rendering the donor less reactive and more stable for storage. This property is foundational to strategic, sequential glycosylation schemes where a more reactive "armed" donor (typically with ether protecting groups) can be selectively coupled in the presence of a "disarmed" acceptor.[9][10]
-
Neighboring Group Participation for Stereocontrol: The most critical role of the C-2 pivaloyl group is its ability to act as a participating group. During the departure of the anomeric leaving group, the carbonyl oxygen of the C-2 pivaloyl ester can attack the anomeric center, forming a rigid, bicyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the mannose ring, forcing the incoming glycosyl acceptor to attack from the β-face.[12] For a mannose donor, this exclusively leads to the formation of the 1,2-trans product, which is the desired α-mannoside.
From Stable Precursor to Active Glycosyl Donor
This compound is a stable, crystalline solid that serves as an excellent starting material.[13] To be used in a glycosylation reaction, it must first be converted into an active glycosyl donor by installing a suitable leaving group at the anomeric (C-1) position. A common and effective strategy is the formation of a glycosyl bromide.
Protocol Part A: Synthesis of 2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl Bromide
This protocol details the conversion of the per-pivaloylated mannose into a highly reactive α-mannosyl bromide donor.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Hydrogen Bromide (HBr), 33% solution in acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reagent: Add glacial acetic acid (approximately 2-3 volumes relative to the sugar). Cool the solution to 0 °C using an ice bath.
-
Bromination: While stirring at 0 °C, slowly add a 33% solution of HBr in acetic acid (approx. 2.0-3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching and Workup: Once complete, carefully pour the reaction mixture into a flask containing ice-cold saturated NaHCO₃ solution. Transfer this mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Crucially, do not heat the flask, as the glycosyl bromide is heat-sensitive.
-
Result: The resulting product, 2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl bromide, is typically obtained as a white foam or syrup and is often used immediately in the next step without further purification due to its instability.
Core Application: Promoter-Mediated α-Mannosylation
With the active glycosyl bromide donor in hand, the glycosylation reaction can be performed. This step requires a promoter, typically a heavy metal salt, to activate the anomeric bromide and facilitate its displacement by the acceptor alcohol. Silver trifluoromethanesulfonate (AgOTf) is a common and effective promoter for this purpose.
Protocol Part B: Silver Triflate-Promoted α-Mannosylation
Materials:
-
2,3,4,6-Tetra-O-pivaloyl-α-D-mannopyranosyl bromide (Donor, from Part A)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.0-1.2 eq)
-
Silver Trifluoromethanesulfonate (AgOTf, 1.5-2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Tetrabutylammonium bromide (TBAB, catalytic amount - optional, can enhance α-selectivity)
-
Celite®
-
Argon or Nitrogen gas supply
Procedure:
-
Acceptor Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and freshly activated 4 Å molecular sieves. Dissolve in anhydrous DCM and stir for 30-60 minutes at room temperature.
-
Cooling: Cool the acceptor solution to a low temperature, typically -40 °C to -78 °C, using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Promoter: Add AgOTf (and TBAB, if used) to the cooled acceptor solution and stir for 10-15 minutes. The mixture will likely be a suspension.
-
Donor Addition: Dissolve the freshly prepared mannosyl bromide donor in a small amount of anhydrous DCM and add it dropwise to the cold, stirring reaction mixture.
-
Reaction: Allow the reaction to proceed at the low temperature, monitoring by TLC. The reaction may require several hours to reach completion.
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of pyridine or triethylamine to neutralize the acid formed.
-
Filtration and Concentration: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves and silver salts. Rinse the pad thoroughly with DCM.
-
Workup: Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure α-linked disaccharide.
Mechanistic Insights and Workflow Visualization
The high α-selectivity of this reaction is a direct consequence of the C-2 pivaloyl participating group.
References
- 1. Protein N-glycosylation and O-mannosylation are catalyzed by two evolutionarily related GT-C glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paucimannose-Rich N-glycosylation of Spatiotemporally Regulated Human Neutrophil Elastase Modulates Its Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy this compound | 220017-47-0 [smolecule.com]
The Strategic Utility of Per-pivaloylated Mannose: An In-depth Guide to 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose as a Glycosyl Donor
Introduction: Navigating the Challenges of Mannosylation
In the intricate field of oligosaccharide synthesis, the formation of the glycosidic bond is a pivotal and often challenging step. The stereoselective construction of mannosidic linkages, in particular, requires a nuanced understanding of protecting group strategy and reaction mechanisms. Among the arsenal of tools available to the synthetic chemist, glycosyl donors bearing pivaloyl protecting groups have emerged as robust and highly effective reagents. This guide provides a comprehensive overview of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose, a fully protected mannosyl donor, detailing its synthesis, activation, and application in the stereoselective synthesis of α-mannosides. We will delve into the mechanistic rationale behind its efficacy and provide detailed protocols for its use, aimed at researchers, scientists, and professionals in drug development.
The pivaloyl (Piv) group, a bulky ester derived from pivalic acid, confers unique properties to a glycosyl donor. Its significant steric hindrance and electronic stability make it an excellent protecting group, capable of influencing the reactivity and stereochemical outcome of glycosylation reactions.[1][2] Unlike more labile acyl groups such as acetates, pivaloyl esters are more resistant to premature cleavage and are less prone to undesirable side reactions like orthoester formation or inter- and intramolecular acyl migration.[3] This stability is a critical asset in multi-step oligosaccharide syntheses where numerous transformations are required.
Core Principles: The Pivaloyl Advantage in α-Mannosylation
The primary advantage of using this compound as a glycosyl donor lies in its exceptional ability to direct the formation of 1,2-trans-α-glycosidic bonds. This stereochemical control is a direct consequence of the neighboring group participation of the pivaloyl group at the C-2 position of the mannose ring.
Mechanism of α-Stereodirection
The generally accepted mechanism for this stereodirection is illustrated below. The process begins with the activation of the anomeric leaving group (which is often the C-1 pivaloyl group itself, or a group it is converted to, such as a halide or trichloroacetimidate) by a Lewis acid promoter, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). This leads to the departure of the leaving group and the formation of an oxocarbenium ion intermediate.
The key step is the immediate participation of the carbonyl oxygen of the C-2 pivaloyl ester. This oxygen atom attacks the anomeric carbon from the α-face, forming a stable, five-membered cyclic acyloxonium ion intermediate. This intermediate effectively shields the α-face of the mannose ring. Consequently, the incoming glycosyl acceptor can only attack the anomeric carbon from the opposite, β-face. This backside attack results in the inversion of stereochemistry at the anomeric center, leading to the exclusive or predominant formation of the 1,2-trans-α-mannoside product.[4]
The steric bulk of the pivaloyl groups at C-3, C-4, and C-6 also plays a crucial, albeit less direct, role. By occupying significant space, they help to lock the pyranose ring into its stable 4C1 chair conformation, which pre-organizes the C-2 pivaloyl group in the axial orientation necessary for effective neighboring group participation. This conformational rigidity further enhances the stereoselectivity of the glycosylation reaction.
Figure 1: Mechanism of α-mannosylation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the per-acylation of D-mannose to prepare the glycosyl donor.
Materials:
-
D-Mannose
-
Anhydrous Pyridine
-
Pivaloyl Chloride (PivCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve D-mannose (1.0 eq) in anhydrous pyridine (approx. 10-15 mL per gram of mannose). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add pivaloyl chloride (6.0-7.0 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains below 5 °C. The excess pivaloyl chloride ensures complete reaction of all five hydroxyl groups.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a white crystalline solid.[1][5]
Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectrum is characterized by multiple sharp singlets in the 1.1-1.3 ppm region corresponding to the protons of the five tert-butyl groups of the pivaloyl esters.[6]
| Compound Property | Value |
| Molecular Formula | C₃₁H₅₂O₁₁ |
| Molecular Weight | 600.75 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 169-171 °C[1][7] |
| CAS Number | 220017-47-0[8] |
Protocol 2: TMSOTf-Promoted α-Mannosylation
This protocol outlines a general procedure for the glycosylation of a glycosyl acceptor using the per-pivaloylated mannosyl donor. The anomeric pivaloyl group acts as a leaving group upon activation.
Materials:
-
This compound (Donor, 1.0 eq)
-
Glycosyl Acceptor (with a single free hydroxyl group, 1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Diethyl Ether)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.3 eq, as a solution in DCM)
-
Triethylamine (Et₃N) or Pyridine for quenching
-
Silica Gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, combine the mannosyl donor (1.0 eq), the glycosyl acceptor (1.2 eq), and freshly activated 4 Å molecular sieves. Add anhydrous DCM to form a slurry.
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -40 °C and 0 °C. The optimal temperature may vary depending on the reactivity of the acceptor.
-
Activation: Add the TMSOTf solution dropwise to the stirred mixture. The reaction is often rapid. Monitor the consumption of the donor by TLC.
-
Quenching: Once the reaction is complete (typically within 30-60 minutes), quench the reaction by adding a few drops of triethylamine or pyridine until the mixture is neutral or slightly basic.
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove the molecular sieves, washing the pad with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired α-linked oligosaccharide.
Figure 2: Glycosylation workflow.
Protocol 3: Global Deprotection of Pivaloyl Esters
The removal of the highly stable pivaloyl esters requires strong basic or reductive conditions.
Materials:
-
Pivaloyl-protected Oligosaccharide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe) in MeOH or Sodium Hydroxide (NaOH)
-
Dowex® 50WX8 (H⁺ form) resin
-
Solvents for purification (e.g., for size-exclusion chromatography)
Procedure (using NaOH):
-
Dissolution: Dissolve the protected oligosaccharide in a mixture of THF and MeOH.
-
Saponification: Add an aqueous solution of NaOH (e.g., 1-2 M) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction can be slow due to the steric hindrance of the pivaloyl groups and may require monitoring over 24-48 hours by TLC or mass spectrometry.[9]
-
Neutralization: Once the deprotection is complete, cool the reaction mixture to 0 °C and neutralize by the careful addition of Dowex® (H⁺ form) resin until the pH is approximately 7.
-
Purification: Filter off the resin and wash it with MeOH/water. Concentrate the combined filtrate and washings. The resulting deprotected oligosaccharide can be purified by size-exclusion chromatography (e.g., Sephadex® G-10 or G-25) or reversed-phase HPLC.
Note on Deprotection: Pivaloyl groups are notoriously difficult to remove.[10] Alternative methods include the use of strong reducing agents like lithium aluminum hydride (LAH) in THF, though this is not compatible with other reducible functional groups. The choice of deprotection strategy must be carefully considered based on the overall structure of the synthesized oligosaccharide.
Field-Proven Insights and Applications
The robustness of the pivaloyl protecting group strategy is a significant advantage in complex syntheses. A key benefit observed in practice is the suppression of trans-esterification side reactions. In a comparative study, a pivaloyl-protected mannosyl donor provided an excellent yield in a glycosylation reaction where a corresponding benzoyl-protected donor led to side products due to ester migration.[3] This highlights the reliability and superior performance of the pivaloyl group in maintaining the integrity of the desired product.
While specific examples detailing the use of this compound are not extensively documented in readily available literature, the principles of its reactivity are well-established through studies of related pivaloylated and acylated mannosyl donors. The high α-selectivity driven by C-2 participation is a consistent and predictable outcome, making this class of donors highly valuable for accessing α-mannosidic linkages, which are prevalent in biologically important glycans such as the high-mannose N-glycans.[3]
Conclusion
This compound represents a powerful and reliable glycosyl donor for the stereoselective synthesis of α-mannosides. The strategic use of bulky and stable pivaloyl groups provides a dual advantage: robust protection throughout complex synthetic sequences and high stereocontrol via neighboring group participation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this valuable reagent in their pursuit of complex oligosaccharides for applications in chemical biology and drug discovery.
References
- 1. Buy this compound | 220017-47-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 4. Highly stereoselective synthesis of alpha-D-mannopyranosyl phosphosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1H NMR [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pivaloylation of D-Mannopyranose
Introduction: The Strategic Role of Pivaloyl Protection in Glycochemistry
In the intricate field of carbohydrate chemistry, the strategic protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex glycans and glycoconjugates. D-Mannopyranose, a C-2 epimer of glucose, is a fundamental building block in numerous biologically significant oligosaccharides and glycoproteins. The selective modification of its hydroxyl groups is a common challenge for synthetic chemists. The pivaloyl group (Piv), derived from pivalic acid, serves as an excellent protecting group due to its significant steric bulk. This bulk not only provides high stability across a wide range of reaction conditions but also allows for regioselective introduction, often favoring the less sterically hindered primary hydroxyl group. This application note provides a detailed protocol for the selective pivaloylation of D-mannopyranose at the C-6 position, discusses the underlying chemical principles, and offers guidance on process optimization and product characterization.
Chemical Principles and Mechanistic Insights
The selective acylation of a polyol like D-mannopyranose is governed by the relative reactivity of its hydroxyl groups. The primary hydroxyl at the C-6 position is significantly more accessible and less sterically hindered than the secondary hydroxyl groups on the pyranose ring (C-2, C-3, and C-4).[1] This inherent difference in reactivity is exploited to achieve selective pivaloylation.
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of mannose attacks the electrophilic carbonyl carbon of pivaloyl chloride. This reaction is typically performed in the presence of a base, such as pyridine, which serves two primary roles: it neutralizes the hydrochloric acid byproduct generated during the reaction and can also act as a nucleophilic catalyst.
To significantly enhance the reaction rate, especially when acylating sterically hindered alcohols or to ensure high yields under mild conditions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed.[2][3] DMAP is a hypernucleophilic acylation catalyst. The reaction mechanism with DMAP involves the initial rapid reaction of DMAP with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium intermediate. This intermediate is a much more potent acylating agent than pivaloyl chloride itself. The alcohol (D-mannopyranose) then attacks this activated intermediate, transferring the pivaloyl group and regenerating the DMAP catalyst.[4]
Reaction Mechanism with DMAP Catalysis
Caption: DMAP-catalyzed pivaloylation of D-mannopyranose.
Experimental Protocol: Selective 6-O-Pivaloylation of D-Mannopyranose
This protocol is designed for the selective pivaloylation of the primary hydroxyl group of D-mannopyranose.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| D-Mannopyranose | ≥99% | Sigma-Aldrich | Dry thoroughly under vacuum before use. |
| Pivaloyl Chloride | ≥99% | Alfa Aesar | Store under inert gas. Handle in a fume hood. |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics | Store over molecular sieves. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | TCI | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | |
| Ethyl Acetate | ACS Grade | VWR | For work-up and chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | For preparing saturated aqueous solution. | |
| Sodium Chloride (NaCl) | ACS Grade | For preparing saturated aqueous solution (brine). | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | For drying. | |
| Silica Gel | 230-400 mesh | For flash column chromatography. |
Experimental Workflow
Caption: Workflow for selective pivaloylation of D-mannopyranose.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add D-mannopyranose (5.0 g, 27.75 mmol).
-
Add anhydrous pyridine (50 mL) and anhydrous dichloromethane (DCM, 50 mL).
-
Stir the suspension at room temperature until the mannose is partially dissolved.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.34 g, 2.78 mmol, 0.1 equiv).
-
-
Pivaloylation Reaction:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add pivaloyl chloride (3.75 mL, 30.53 mmol, 1.1 equiv) dropwise to the stirred suspension over 20-30 minutes using a syringe. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The product should have a higher Rf value than the starting D-mannopyranose.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture again to 0 °C.
-
Slowly quench the reaction by adding 20 mL of cold water.
-
Transfer the mixture to a separatory funnel and dilute with 100 mL of DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove pyridine and DMAP.
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Saturated aqueous NaCl (brine) solution (1 x 50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[5][6][7]
-
Equilibrate the column with a hexane/ethyl acetate mixture (e.g., 1:1 v/v).
-
Apply the crude product to the column and elute with a gradient of ethyl acetate in hexane (e.g., 50% to 80%).
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 6-O-pivaloyl-D-mannopyranose as a white solid.
-
Characterization of 6-O-Pivaloyl-D-Mannopyranose
The structure and purity of the final product should be confirmed by spectroscopic methods, primarily NMR and mass spectrometry.
Expected Analytical Data
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Yield | 60-75% |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~5.15 (d, H-1α), ~4.85 (d, H-1β), 4.30-4.50 (m, H-6a, H-6b), 3.50-4.00 (m, ring protons H-2, H-3, H-4, H-5), 1.20 (s, 9H, C(CH₃)₃). Note: The anomeric proton signals will appear as distinct doublets for the α and β anomers. The downfield shift of H-6 protons compared to unprotected mannose is indicative of acylation at this position. |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): ~178.5 (C=O), ~94.5 (C-1α), ~93.0 (C-1β), ~73-68 (C-2, C-3, C-4, C-5), ~64.0 (C-6), 38.8 (C(CH₃)₃), 27.2 (C(CH₃)₃). Note: The C-6 signal is shifted downfield upon acylation. |
| Mass Spec (ESI+) | m/z: [M+Na]⁺ calculated for C₁₁H₂₀O₇Na, found. |
Troubleshooting and Process Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water will consume the pivaloyl chloride and hydrolyze the product.
-
Confirm the quality of the pivaloyl chloride; it can degrade over time.
-
Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C) if the reaction stalls, but be aware that this may reduce selectivity.
-
-
Formation of Multiple Products (Di- or Tri-pivaloylation):
-
This indicates the reaction is not selective enough. Reduce the equivalents of pivaloyl chloride (e.g., to 1.05 equiv).
-
Ensure the dropwise addition of pivaloyl chloride is slow and the temperature is maintained at 0 °C during addition. This minimizes local excesses of the acylating agent.
-
-
Difficult Purification:
Conclusion
The selective pivaloylation of D-mannopyranose at the C-6 position is a valuable transformation for the synthesis of complex carbohydrates. The protocol described herein, utilizing pivaloyl chloride in the presence of pyridine and a catalytic amount of DMAP, provides a reliable and efficient method for obtaining the desired 6-O-pivaloyl-D-mannopyranose. Careful control of stoichiometry and reaction temperature is crucial for achieving high regioselectivity. The principles and methodologies outlined in this application note offer a robust foundation for researchers and drug development professionals working in the field of glycochemistry.
References
- 1. mjs.um.edu.my [mjs.um.edu.my]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. csustan.edu [csustan.edu]
- 6. NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and 13C NMR spectra of 2,3-di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside and methyl alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Introduction: The Double-Edged Sword of the Pivaloyl Group
An Application Guide to the Deprotection of Pivaloyl Esters in Carbohydrate Chemistry
In the intricate field of carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving regioselective modifications and constructing complex oligosaccharides. Among the arsenal of acyl-type protecting groups, the pivaloyl (Piv) group, or tert-butylcarbonyl, holds a prominent position.[1] Its significant steric bulk, conferred by the quaternary tert-butyl moiety, provides exceptional stability across a wide range of reaction conditions, from acidic glycosylations to organometallic manipulations. This steric hindrance can also favorably influence the stereochemical outcome of glycosylation reactions, often preventing the formation of undesired orthoester byproducts, which can be a common issue with less bulky groups like acetates.[2]
However, the very stability that makes the pivaloyl group an excellent protector also renders it notoriously difficult to remove.[2][3] Standard deacylation conditions, such as the Zemplén transesterification, are often sluggish and require harsh conditions, which can jeopardize the integrity of the target carbohydrate by causing degradation or the cleavage of other sensitive functional groups.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for cleaving pivaloyl esters from carbohydrate scaffolds, explaining the causality behind each method and providing detailed, field-proven protocols.
Section 1: Basic Hydrolysis (Saponification)
Saponification is the most traditional approach for cleaving ester bonds. The mechanism involves a nucleophilic attack by a base (e.g., alkoxide or hydroxide) on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate to yield the alcohol and a carboxylate salt. The primary challenge with pivaloyl esters is the severe steric hindrance around this carbonyl center, which impedes the approach of the nucleophile.
Method 1.1: Zemplén Transesterification and Its Limitations
The Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol, is a cornerstone of carbohydrate chemistry for removing acetate and benzoate groups.[5][6] For pivaloyl esters, however, this reaction is often inefficient at room temperature due to steric hindrance.[4] Forcing the reaction with higher temperatures or stoichiometric amounts of base is typically required, which increases the risk of side reactions.
Protocol: Modified Zemplén Depivaloylation
-
Preparation: Dissolve the pivaloyl-protected carbohydrate (1.0 eq) in anhydrous methanol (or a co-solvent system like MeOH/THF or MeOH/CH₂Cl₂) to a concentration of 0.1 M.
-
Reagent Addition: Add a freshly prepared solution of sodium methoxide in methanol (e.g., 25 wt% solution) (2.0 - 5.0 eq).
-
Reaction: Stir the mixture at reflux (65 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 12-48 hours.
-
Quenching & Neutralization: Once the reaction is complete, cool the mixture to 0 °C and neutralize it by adding an acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺) until the pH is ~7.
-
Work-up: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting polyol by silica gel chromatography, often using a polar solvent system like CH₂Cl₂/MeOH or EtOAc/MeOH.
Method 1.2: Strong Hydroxide Bases
Using stronger bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous co-solvent system can provide the necessary reactivity to cleave the pivaloyl ester.[4] The smaller hydroxide ion is a potent nucleophile, but the strongly alkaline conditions can be detrimental to the carbohydrate core, potentially causing epimerization at the C2 position or other base-catalyzed rearrangements.
Protocol: LiOH-Mediated Saponification
-
Preparation: Dissolve the pivalated sugar (1.0 eq) in a 3:1 mixture of THF/H₂O to a concentration of 0.1 M.
-
Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O) (5.0 - 10.0 eq).
-
Reaction: Stir the mixture vigorously at 40-60 °C.
-
Monitoring: Monitor the reaction by TLC (staining with p-anisaldehyde or permanganate). The reaction may take 4-24 hours.
-
Quenching & Neutralization: Cool the reaction to 0 °C and carefully neutralize with aqueous HCl (1 M) or an acidic resin.
-
Work-up: Remove the THF under reduced pressure. The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to remove the pivalic acid byproduct, or the crude mixture can be directly purified.
-
Purification: Purify the crude product via silica gel chromatography or size-exclusion chromatography.
Section 2: Reductive Cleavage Methods
Reductive cleavage offers an alternative pathway that avoids strongly basic conditions. In this approach, a hydride reagent attacks the ester carbonyl, ultimately reducing it to the corresponding alcohol.
Method 2.1: Lithium Aluminum Hydride (LAH)
LAH is a powerful, non-selective reducing agent capable of cleaving even the most stubborn esters.[4] Its high reactivity requires strict anhydrous conditions and careful handling. A major drawback is its lack of chemoselectivity; it will also reduce other functional groups such as aldehydes, ketones, carboxylic acids, amides, and epoxides.
Protocol: LAH-Mediated Reductive Cleavage
-
Safety First: LAH reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).
-
Preparation: Dissolve the pivalated carbohydrate (1.0 eq) in anhydrous THF or diethyl ether to a concentration of 0.1 M in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Carefully add a solution of LAH in THF (e.g., 1 M solution) or solid LAH in portions (2.0 - 4.0 eq per ester group).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (e.g., 40 °C) may be required for complete reaction.
-
Monitoring: Monitor by TLC. Note that product and starting material may have similar Rf values; co-spotting is essential.
-
Quenching (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LAH in grams. This procedure precipitates the aluminum salts as a granular solid.
-
Work-up: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.
Method 2.2: Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a bulkier and less reactive hydride source than LAH, which can sometimes offer improved selectivity.[4] It is often used at very low temperatures to control its reactivity. While commonly used to reduce esters to aldehydes, using an excess of the reagent at higher temperatures will lead to the alcohol.
Protocol: DIBAL-H-Mediated Reductive Cleavage
-
Preparation: Dissolve the pivalated carbohydrate (1.0 eq) in anhydrous toluene or CH₂Cl₂ (0.1 M) under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Reagent Addition: Add a solution of DIBAL-H in hexanes or toluene (e.g., 1.0 M solution) (3.0 - 5.0 eq) dropwise via syringe.
-
Reaction: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Stir the biphasic mixture vigorously until the layers separate clearly (this can take several hours). Separate the layers and extract the aqueous phase with CH₂Cl₂ or ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Selectivity | Advantages | Disadvantages |
| Modified Zemplén | Catalytic or Stoichiometric NaOMe in MeOH | Reflux, 12-48 h | Poor; cleaves most acyl groups | Well-established for other esters; simple work-up | Often ineffective or very slow for Piv; harsh basic conditions; risk of acyl migration |
| Strong Hydroxide | LiOH or NaOH in THF/H₂O | 40-60 °C, 4-24 h | Poor; cleaves most esters | More effective than NaOMe; readily available reagents | Harsh basic conditions can cause epimerization or degradation of the sugar |
| LAH Reduction | LiAlH₄ in THF or Et₂O | 0 °C to RT, 2-12 h | Very Poor; reduces most carbonyls and epoxides | Highly effective and powerful; cleaves even the most hindered esters | Requires strict anhydrous conditions; hazardous reagent; not chemoselective |
| DIBAL-H Reduction | DIBAL-H in Toluene or CH₂Cl₂ | -78 °C to RT, 4-16 h | Poor; reduces other esters and lactones | Milder than LAH; can offer some selectivity at low temp | Requires low temperatures; work-up can be challenging (emulsions) |
Advanced Strategies: Pivaloyl Analogues for Facile Cleavage
Recognizing the challenges of cleaving the parent pivaloyl group, researchers have developed modified pivaloyl-type protecting groups that combine the steric benefits with a built-in mechanism for milder removal. A notable example is the 4-acetoxy-2,2-dimethylbutanoyl (ADMB) group.[2]
The ADMB group is stable to acidic glycosylation conditions but can be cleaved under mild basic conditions (e.g., hydrazine or dilute base). The initial deprotection of the terminal acetate triggers a rapid intramolecular cyclization to form a stable lactone, releasing the desired carbohydrate hydroxyl group under conditions much milder than those required for a standard pivaloyl ester.[2]
Conclusion
The deprotection of pivaloyl esters on carbohydrates remains a significant synthetic challenge, demanding a careful balance between cleavage efficiency and the preservation of molecular integrity. While classical saponification methods often require harsh, forcing conditions, reductive cleavage with hydride reagents provides a powerful, albeit non-selective, alternative. The choice of method must be tailored to the specific substrate, considering the presence of other sensitive functional groups. For complex, multi-step syntheses, the use of next-generation pivaloyl analogues designed for facile cleavage may offer the most elegant solution, combining robust protection with mild and efficient deprotection. It is always recommended to perform small-scale trial reactions to determine the optimal conditions before proceeding with valuable materials.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Architect's Guide to Sweet Molecules: Applications and Protocols in Complex Carbohydrate Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex carbohydrates represents a frontier of immense therapeutic and biological potential. These intricate molecules, often dismissed as mere energy stores, are in fact central players in a vast array of biological processes, from cellular recognition and communication to pathogenesis and immune response.[1][2] Their structural complexity, however, has historically rendered their synthesis a formidable challenge, limiting their widespread application.[1][3]
This guide provides an in-depth exploration of the key applications of complex carbohydrate synthesis and detailed, field-proven protocols for their construction. It is designed not as a rigid manual, but as a strategic companion for scientists navigating the nuanced landscape of glycoscience. Here, we delve into the causality behind experimental choices, offering a framework for designing and executing successful synthetic strategies.
Section 1: The Therapeutic Promise of Synthetic Carbohydrates
The ability to synthesize complex carbohydrates with defined structures has unlocked unprecedented opportunities in medicine. By mimicking or intercepting the interactions of natural glycans, synthetic carbohydrates are being developed as novel therapeutics and vaccines against a range of diseases.
Carbohydrate-Based Vaccines: A New Paradigm in Immunology
The surfaces of pathogenic bacteria and malignant cells are often decorated with unique carbohydrate structures that can be targeted by the immune system.[4] However, carbohydrates alone are typically poor immunogens.[5] The synthesis of glycoconjugate vaccines, where a carbohydrate antigen is covalently linked to a carrier protein, has proven to be a highly successful strategy to elicit a robust and lasting immune response.[4][6]
Application Note: Designing a Semi-Synthetic Glycoconjugate Vaccine
The development of a carbohydrate-based vaccine begins with the identification of a specific and protective oligosaccharide epitope.[7] A medicinal chemistry approach is then employed to synthesize this glycan and conjugate it to an immunogenic carrier protein.[7]
Protocol: Synthesis of a Globo H-Diphtheria Toxoid (DT) Conjugate Vaccine Candidate
This protocol outlines a general procedure for the synthesis of a cancer vaccine candidate targeting the Globo H antigen, a hexasaccharide overexpressed on the surface of various cancer cells.[8]
Step 1: Synthesis of the Globo H Glycan with a Linker
-
Automated Glycan Assembly (AGA): Utilize an automated synthesizer for the stepwise assembly of the protected hexasaccharide on a solid support.[9][10] This method allows for rapid and efficient synthesis with high stereocontrol.[10]
-
Protecting Group Strategy: Employ a strategic combination of permanent and temporary protecting groups to allow for regioselective glycosylations.[11][12][13] For example, use benzyl ethers as permanent protecting groups and a fluorenylmethyloxycarbonyl (Fmoc) group as a temporary protecting group on the linker for subsequent conjugation.[14]
-
Cleavage and Deprotection: Once the assembly is complete, cleave the glycan from the solid support and remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups).[9]
Step 2: Conjugation to Carrier Protein (Diphtheria Toxoid)
-
Activation of the Linker: Activate the terminal amine on the linker of the deprotected Globo H glycan using a bifunctional crosslinker, such as succinimidyl iodoacetate (SIA).
-
Conjugation Reaction: React the activated glycan with the diphtheria toxoid (DT) carrier protein. The maleimide group of the SIA-activated glycan will react with thiol groups on the protein, which can be introduced via modification of lysine residues with reagents like 2-iminothiolane (Traut's reagent).
-
Purification: Purify the resulting glycoconjugate using size-exclusion chromatography to separate the conjugate from unreacted glycan and protein.
Step 3: Formulation with an Adjuvant
-
Adjuvant Selection: Combine the purified glycoconjugate with a suitable adjuvant to enhance the immune response.[15] For example, α-galactosylceramide (α-GalCer) analogues can be used as potent adjuvants that activate natural killer T (NKT) cells.[3][16]
-
Formulation: Formulate the vaccine by adsorbing the glycoconjugate onto an aluminum salt adjuvant or by incorporating it into a liposomal delivery system.[3][15]
Antiviral Agents: Targeting Viral Entry and Replication
Many viruses utilize host cell surface carbohydrates as receptors for entry. Furthermore, viral glycoproteins are themselves often heavily glycosylated, playing crucial roles in viral infectivity and immune evasion. Synthetic carbohydrates and their analogues can act as decoys to block viral attachment or as inhibitors of viral glycosidases essential for replication.[17][18]
Application Note: Development of Neuraminidase Inhibitors for Influenza
The influenza virus relies on the enzyme neuraminidase to cleave sialic acid residues from host cell receptors, allowing the release of newly formed viral particles. The design of potent and selective neuraminidase inhibitors, such as Tamiflu and Zanamivir, was guided by the transition state of the enzymatic reaction and involved the synthesis of carbocyclic sialic acid analogues.[17][18]
Protocol: General Strategy for the Synthesis of a Carbocyclic Sialic Acid Analogue
This protocol outlines a conceptual chemoenzymatic approach for the synthesis of a carbocyclic analogue of sialic acid, a key component of many neuraminidase inhibitors.
Step 1: Chemical Synthesis of a Carbocyclic Precursor
-
Starting Material: Begin with a readily available chiral carbocycle, such as (-)-quinic acid.
-
Functional Group Manipulations: Through a series of chemical transformations, introduce the necessary functional groups, including an amino group, a carboxylic acid, and hydroxyl groups with the correct stereochemistry. This will involve protection and deprotection steps.[11][19]
Step 2: Enzymatic Aldol Condensation
-
Enzyme: Utilize a sialic acid aldolase (N-acetylneuraminate lyase).
-
Reaction: Catalyze the aldol condensation between the synthesized carbocyclic precursor (acting as a pyruvate mimic) and N-acetylmannosamine (ManNAc). This enzymatic step offers excellent stereocontrol in the formation of the new stereocenter.
-
Purification: Purify the resulting carbocyclic sialic acid analogue using ion-exchange chromatography.[20]
Section 2: Enabling Technologies in Complex Carbohydrate Synthesis
The synthesis of complex carbohydrates is a constantly evolving field, with new technologies continually emerging to address the challenges of efficiency, scalability, and structural diversity.
Automated Glycan Assembly (AGA)
Automated glycan assembly has revolutionized the synthesis of oligosaccharides, making these complex molecules more accessible to the broader scientific community.[10][21][22] By automating the repetitive cycles of glycosylation and deprotection on a solid support, AGA significantly reduces the time and labor required for synthesis.[10]
Workflow for Automated Glycan Assembly
Caption: Automated Glycan Assembly (AGA) Workflow.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions.[15][23][24] This powerful approach allows for the efficient construction of complex glycans and glycoconjugates that would be difficult to access by either method alone.[23][24]
Application Note: Synthesis of a Homogeneous Glycoprotein
The production of glycoproteins with a defined glycan structure is crucial for understanding their biological function and for therapeutic applications. Chemoenzymatic methods, such as endoglycosidase-catalyzed glycan remodeling, enable the synthesis of homogeneous glycoproteins.[21][25]
Protocol: Endoglycosidase-Catalyzed Glycan Remodeling of an Antibody
This protocol describes a general method for modifying the N-glycans of a monoclonal antibody (mAb) to produce a homogeneous glycoform.
Step 1: Preparation of the Glycan Oxazoline
-
Source of Glycan: Obtain the desired complex N-glycan from natural sources or through chemical or enzymatic synthesis.
-
Activation: Convert the purified glycan into a highly reactive oxazoline derivative.
Step 2: Trimming of the Native Antibody Glycans
-
Enzyme: Treat the starting mAb with an endoglycosidase, such as EndoS, which specifically cleaves the chitobiose core of the N-glycans, leaving a single N-acetylglucosamine (GlcNAc) residue attached to the asparagine.
Step 3: Transglycosylation
-
Enzyme: Use an engineered endoglycosidase (an "endoglycosynthase") that possesses transglycosylation activity but lacks hydrolytic activity.
-
Reaction: Incubate the trimmed antibody with an excess of the glycan oxazoline and the endoglycosynthase. The enzyme will catalyze the transfer of the complex glycan from the oxazoline to the remaining GlcNAc on the antibody.
-
Purification: Purify the remodeled, homogeneous antibody using protein A affinity chromatography.
Logical Relationship of Synthetic Methodologies
Caption: Interplay of Synthetic Methodologies.
Section 3: Tools for Glycobiology Research
The availability of synthetic complex carbohydrates has been instrumental in the development of powerful tools for studying their biological roles.
Glycan Microarrays
Glycan microarrays are high-throughput platforms for profiling the interactions of proteins with a library of carbohydrates.[4][6] These arrays consist of a collection of glycans immobilized on a solid surface, which can be interrogated with fluorescently labeled proteins, antibodies, or even whole cells to identify specific binding partners.[4]
Application Note: Profiling Antibody Specificity
Glycan microarrays are invaluable for characterizing the specificity of anti-carbohydrate antibodies generated in response to vaccination or infection. By screening the antibody against a diverse panel of glycans, its precise epitope can be determined.
Protocol: Fabrication and Interrogation of a Glycan Microarray
This protocol provides a general overview of the steps involved in creating and using a glycan microarray.
Step 1: Preparation of Glycans with Linkers
-
Synthesize or isolate the desired glycans, each functionalized with a linker containing a reactive group (e.g., an amine) for immobilization.
Step 2: Microarray Printing
-
Surface Preparation: Use a chemically modified glass slide (e.g., NHS-ester or epoxy-coated) that will react with the linker on the glycans.
-
Printing: Use a robotic microarray spotter to print nanoliter volumes of each glycan solution onto the slide in a defined pattern.[6]
Step 3: Interrogation of the Microarray
-
Blocking: Block the unreacted sites on the slide surface to prevent non-specific binding.
-
Incubation: Incubate the microarray with the fluorescently labeled protein of interest (e.g., an antibody).
-
Washing: Wash the slide to remove unbound protein.
-
Scanning and Analysis: Scan the microarray using a fluorescence scanner to detect the spots where binding has occurred. The fluorescence intensity at each spot is proportional to the binding affinity.[4]
Quantitative Data Summary
| Synthetic Method | Key Advantages | Key Challenges | Typical Scale |
| Chemical Synthesis | High flexibility for unnatural structures, scalable. | Requires extensive protecting group manipulation, stereocontrol can be difficult. | mg to g |
| Enzymatic Synthesis | High regio- and stereoselectivity, no protecting groups needed.[26][27] | Limited by enzyme availability and substrate specificity. | µg to mg |
| Chemoenzymatic Synthesis | Combines advantages of both chemical and enzymatic methods.[15][23] | Requires expertise in both chemical and biochemical techniques. | µg to mg |
| Automated Glycan Assembly | Rapid, efficient, and accessible to non-specialists.[10][21] | Initial investment in instrumentation, building blocks can be expensive. | mg |
References
- 1. librarysearch.cardiff.ac.uk [librarysearch.cardiff.ac.uk]
- 2. Chemical synthesis of glycosaminoglycan-mimetic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Carbohydrate Conjugates in Vaccine Developments [frontiersin.org]
- 4. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Automated Glycan Assembly: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Natural and synthetic carbohydrate-based vaccine adjuvants and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. teledynelabs.com [teledynelabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
Application Notes and Protocols for the Role of Physicochemical and Biopharmaceutical Characterization in Drug Development and Formulation
Introduction: A Scientifically Rigorous Approach to Formulation Development
The transformation of an active pharmaceutical ingredient (API) into a safe, effective, and stable medicinal product is a complex, multi-faceted process.[1][2] At its core, successful drug development and formulation are underpinned by a deep and early understanding of the API's intrinsic physicochemical and biopharmaceutical properties.[3][4][5] This guide provides a detailed exploration of the critical studies and protocols that form the bedrock of rational drug development, moving beyond a simple checklist of procedures to elucidate the scientific reasoning behind each step. By embracing this knowledge-driven approach, researchers can proactively identify and mitigate potential development hurdles, ultimately accelerating the journey from molecule to medicine.[5][6]
The narrative that follows is structured to mirror the logical progression of drug development, from initial characterization to the design of a robust dosage form. We will delve into the "why" behind each experimental choice, ensuring that every protocol is not merely a set of instructions, but a self-validating system for generating reliable and predictive data.
Part 1: Pre-formulation Studies - The Foundation of Rational Formulation Design
Pre-formulation studies are the inaugural and arguably most critical phase in formulation development.[3][5][7] They provide the fundamental knowledge of an API's properties, which dictates every subsequent formulation decision.[3][5] Bypassing this stage often leads to formulation failures during later, more costly stages of development.[5]
Solubility Analysis: A Cornerstone of Bioavailability
An API must be in solution to be absorbed and exert its therapeutic effect.[8][9] Therefore, a thorough understanding of its solubility is paramount.[10][11] With a significant percentage of new chemical entities exhibiting poor water solubility, this parameter is often a primary determinant of the formulation strategy.[8]
Key Objectives of Solubility Analysis:
-
To determine the intrinsic solubility of the API in various aqueous and non-aqueous media.
-
To establish the pH-solubility profile for ionizable compounds.
-
To inform the Biopharmaceutics Classification System (BCS) categorization of the drug.[12][13]
-
To guide the selection of appropriate solubilization techniques if required.[9]
Protocol for pH-Solubility Profiling:
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the API to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved API in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Data Analysis: Plot the logarithm of solubility against pH to generate the pH-solubility profile.
Causality Behind Experimental Choices:
-
Excess API: Ensures that a saturated solution is formed, allowing for the determination of the true equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature ensures reproducible results.
-
Validated Analytical Method: Guarantees the accuracy and reliability of the concentration measurements.
Solid-State Characterization: Unveiling the API's Physical Form
The solid-state properties of an API can significantly influence its stability, manufacturability, and bioavailability.[15][16][17] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration, as different polymorphs can exhibit distinct physical properties.[16]
Key Solid-State Characterization Techniques:
| Technique | Information Gained | Importance in Formulation |
| X-Ray Powder Diffraction (XRPD) | Crystalline or amorphous nature, polymorphic form identification. | Ensures batch-to-batch consistency and identifies the most stable polymorph.[18] |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, purity, and polymorphism. | Determines the thermal stability of the API and helps detect drug-excipient interactions.[18][19] |
| Thermogravimetric Analysis (TGA) | Thermal stability and moisture content. | Assesses the presence of solvates or hydrates and informs drying processes.[20] |
| Scanning Electron Microscopy (SEM) | Particle size, shape, and surface morphology. | Influences powder flow, compaction properties, and dissolution rate.[15] |
| Infrared (IR) and Raman Spectroscopy | Molecular structure and functional groups. | Used for polymorphic form identification and to detect chemical interactions.[21] |
Protocol for Polymorph Screening using DSC:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the API into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range that encompasses any expected thermal events.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. Different polymorphs will typically exhibit different melting points.
Self-Validating System:
-
The use of a certified reference standard for temperature and enthalpy calibration ensures the accuracy of the DSC instrument.
-
Running multiple batches of the API can confirm the consistency of its solid-state form.
Part 2: Biopharmaceutical Classification and Formulation Strategy
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[12][13][22] This classification is a powerful tool for predicting a drug's in vivo performance and guiding formulation development.[12][23][24]
The Four BCS Classes:
| Class | Solubility | Permeability | Formulation Challenge |
| Class I | High | High | Generally straightforward; focus on simple, immediate-release dosage forms.[22][23] |
| Class II | Low | High | Bioavailability is limited by dissolution rate; requires solubility enhancement techniques.[22][23] |
| Class III | High | Low | Absorption is limited by permeation; may require permeability enhancers or alternative routes of administration.[22][23] |
| Class IV | Low | Low | Significant challenges for oral delivery; often requires advanced formulation strategies or may not be suitable for oral administration.[22][23] |
Workflow for BCS-Guided Formulation Development:
Caption: BCS-Guided Formulation Strategy
Part 3: Excipient Compatibility and Stability Studies
Excipients are essential components of a drug product, but they can also interact with the API, potentially compromising its stability and efficacy.[25][26] Therefore, systematic drug-excipient compatibility studies are crucial.[25][27]
Protocol for Drug-Excipient Compatibility Screening:
-
Excipient Selection: Choose a range of commonly used excipients based on the intended dosage form (e.g., diluents, binders, disintegrants, lubricants).[25]
-
Sample Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or other relevant ratio.[28] A control sample of the API alone should also be prepared.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[25] Some samples may also be exposed to aqueous or oxidative stress.
-
Analysis: At predetermined time points, analyze the samples for:
-
Physical Changes: Visual inspection for changes in color, caking, or liquefaction.[28]
-
Chemical Degradation: Use a stability-indicating HPLC method to quantify the API and detect the formation of any degradation products.[29]
-
Solid-State Interactions: DSC can be used to detect changes in melting point or the appearance of new thermal events, suggesting an interaction.[25]
-
Causality Behind Experimental Choices:
-
Accelerated Conditions: Elevated temperature and humidity are used to increase the rate of chemical reactions, allowing for the rapid detection of potential incompatibilities.[25]
-
Stability-Indicating Method: This is an analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, excipients, or impurities.
Formal Stability Testing: Ensuring Product Quality Over Time
Stability testing is a regulatory requirement and provides evidence on how the quality of a drug product changes over time under the influence of environmental factors.[30][31] These studies are essential for determining the shelf life and recommended storage conditions for the final product.[30]
ICH Guideline Q1A(R2) for Stability Testing:
The International Council for Harmonisation (ICH) provides guidelines for stability testing.[30][32][33]
| Study | Storage Condition | Minimum Duration at Submission |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months (if significant change at accelerated) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
A "significant change" is defined as a failure to meet the product's specification.[30] If significant change occurs during the accelerated study, an intermediate storage condition is tested.[30]
Workflow for a Formal Stability Study:
Caption: Formal Stability Study Workflow
Part 4: Pharmacokinetics and Pharmacodynamics (PK/PD) in Formulation Development
Pharmacokinetics (PK) is the study of what the body does to a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) is the study of what the drug does to the body.[34][35][36][37] Understanding the interplay between PK and PD is crucial for designing a formulation that delivers the drug to its site of action at the right concentration for the right amount of time.[36][38]
The Role of Formulation in PK/PD:
-
Absorption: The formulation directly impacts the rate and extent of drug absorption. For example, an enteric-coated tablet will delay absorption until the drug reaches the small intestine.[39]
-
Distribution, Metabolism, and Excretion: While primarily intrinsic properties of the drug molecule, advanced drug delivery systems can influence these parameters. For instance, liposomal formulations can alter the distribution profile of a drug.[40]
-
Therapeutic Window: The goal of formulation is to maintain the drug concentration within the therapeutic window (the range between the minimum effective concentration and the minimum toxic concentration).
Relationship between Formulation, PK, and PD:
Caption: Interplay of Formulation, PK, and PD
Conclusion: An Integrated and Iterative Process
Drug development and formulation are not linear processes but rather an integrated and iterative cycle of characterization, design, testing, and optimization. A thorough understanding of the API's fundamental properties, guided by the principles of pre-formulation, biopharmaceutics, and stability, is the most reliable path to a successful drug product. The protocols and frameworks outlined in this guide are intended to provide a robust foundation for this scientific endeavor, enabling researchers to make informed decisions and navigate the complexities of bringing new therapies to patients.
References
- 1. Inside pharmaceutical formulation development - Patheon pharma services [patheon.com]
- 2. What is Pharmaceutical Formulation Development? - Aragen Life Sciences [aragen.com]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. Impact of preformulation on drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. promptpraxislabs.com [promptpraxislabs.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. Solubility analysis: Significance and symbolism [wisdomlib.org]
- 11. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. rroij.com [rroij.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. omicsonline.org [omicsonline.org]
- 19. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 20. admin.mantechpublications.com [admin.mantechpublications.com]
- 21. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. agnopharma.com [agnopharma.com]
- 25. scispace.com [scispace.com]
- 26. journalajocs.com [journalajocs.com]
- 27. scribd.com [scribd.com]
- 28. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. pharma.gally.ch [pharma.gally.ch]
- 31. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 32. database.ich.org [database.ich.org]
- 33. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 34. bioagilytix.com [bioagilytix.com]
- 35. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 36. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 37. allucent.com [allucent.com]
- 38. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. interesjournals.org [interesjournals.org]
- 40. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Mannosylated Nanocarriers for Targeted Drug Delivery
Introduction: Leveraging the Mannose Receptor for Precision Targeting
The selective delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern drug development. One highly effective strategy involves exploiting the natural biological pathways of cellular uptake. The mannose receptor (CD206), a C-type lectin receptor, is predominantly expressed on the surface of macrophages and dendritic cells, playing a crucial role in innate immunity by recognizing and internalizing mannosylated glycoproteins.[1][2] This specific recognition mechanism presents a unique opportunity for targeted drug delivery to these key immune cells, which are implicated in a variety of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4]
By adorning nanocarriers with mannose moieties, we can effectively hijack this endogenous pathway, directing therapeutic payloads with high precision to mannose receptor-expressing cells. This targeted approach can enhance therapeutic efficacy, reduce off-target side effects, and lower the required dosage of potent drugs.[5][6] These application notes provide a comprehensive guide to the synthesis, characterization, and application of various mannosylated nanocarriers for targeted drug delivery. We will delve into the rationale behind experimental choices and present detailed, field-proven protocols for the preparation of mannosylated liposomes, polymeric nanoparticles, and dendrimers.
Strategic Considerations for Mannosylated Nanocarrier Design
The successful design of a mannosylated nanocarrier hinges on a deep understanding of the interactions between the mannose ligand and its receptor. The binding affinity is influenced by several factors, including the density and spatial arrangement of mannose residues on the nanocarrier surface.[7][8] A multivalent presentation of mannose is often necessary to achieve high-avidity binding to the mannose receptor.[1]
Key design parameters to consider include:
-
Nanocarrier Core Material: The choice of core material (e.g., lipid, polymer, dendrimer) will dictate the physicochemical properties of the nanocarrier, such as its size, stability, drug-loading capacity, and release kinetics.
-
Mannosylation Strategy: Mannose can be conjugated to the nanocarrier surface through various chemical strategies, including covalent and non-covalent methods. The choice of conjugation chemistry will impact the stability and orientation of the mannose ligands.
-
Linker/Spacer: The use of a linker or spacer arm between the mannose moiety and the nanocarrier surface can influence the accessibility of the mannose for receptor binding.[9][10]
-
Physicochemical Properties: The overall size, surface charge (zeta potential), and morphology of the mannosylated nanocarrier are critical parameters that affect its in vivo behavior, including circulation time, biodistribution, and cellular uptake.[11][12]
Workflow for Development of Mannosylated Nanocarriers
The development of a targeted mannosylated nanocarrier system is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow from initial synthesis to preclinical evaluation.
Figure 1. A generalized workflow for the development and evaluation of mannosylated nanocarriers.
Part 1: Synthesis and Characterization of Mannosylated Liposomes
Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[1][13] Their biocompatibility and ease of surface modification make them excellent candidates for targeted drug delivery.
Protocol 1: Synthesis of Mannosylated Liposomes via the Thin-Film Hydration Method
This protocol describes the preparation of mannosylated liposomes using a synthesized N-octadecyl-d-mannopyranosylamine (SAMAN) lipid.[14]
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Dicetyl phosphate (DCP) for negative charge
-
Synthesized N-octadecyl-d-mannopyranosylamine (SAMAN)
-
Chloroform/Methanol (2:1, v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Lysozyme)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) for drug quantification
Procedure:
-
Lipid Film Formation:
-
Dissolve PC, Chol, DCP, and SAMAN in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 8:2:1:1 (PC:Chol:DCP:SAMAN).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature of 30-35°C.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a PBS solution (pH 7.4) containing the drug to be encapsulated. The hydration should be performed above the phase transition temperature of the lipids (e.g., 25-30°C) for approximately 30 minutes with gentle rotation.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
-
Size Reduction and Homogenization:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication in a bath sonicator for 5-10 minutes.
-
For further size refinement and to achieve a monodisperse population, extrude the liposomal suspension multiple times (e.g., 6-10 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a high-pressure extruder.[14]
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography (e.g., Sephadex G-50), or ultracentrifugation.
-
Characterization:
-
Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Entrapment Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method like HPLC after disrupting the liposomes with a solvent (e.g., methanol). The entrapment efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Mannose Confirmation: The successful incorporation of the mannosylated lipid can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) or by performing an in vitro agglutination assay with a mannose-binding lectin like Concanavalin A (Con A).[15]
| Parameter | Typical Values for Mannosylated Liposomes |
| Mean Diameter | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 to -30 mV (with DCP) |
| Entrapment Efficiency | Varies depending on drug and loading method (e.g., 5-20%) |
Table 1. Representative physicochemical properties of mannosylated liposomes.[14]
Part 2: Synthesis of Mannosylated Polymeric Nanoparticles
Polymeric nanoparticles offer advantages such as high stability, controlled drug release, and the ability to be formulated from a wide range of biodegradable and biocompatible polymers.[11][12]
Protocol 2: Mannosylation of Polymeric Nanoparticles using "Click" Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry is a highly efficient and specific method for conjugating mannose to the surface of polymeric nanoparticles.[16][17][18][19] This protocol outlines the general steps for this process.
Conceptual Workflow:
Figure 2. Schematic of CuAAC "click" chemistry for nanoparticle mannosylation.
Materials:
-
Pre-formed polymeric nanoparticles with surface azide or alkyne groups (e.g., azide-PEG-PLGA nanoparticles).
-
An alkyne- or azide-functionalized mannose derivative.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Suitable solvent system (e.g., water/alcohol mixture).
-
Purification materials (e.g., dialysis tubing, chromatography resin to remove copper).
Procedure:
-
Preparation of Reactants:
-
Disperse the azide-functionalized polymeric nanoparticles in an appropriate solvent.
-
Dissolve the alkyne-functionalized mannose derivative in the same solvent system.
-
-
"Click" Reaction:
-
To the nanoparticle dispersion, add the mannose derivative solution.
-
Sequentially add freshly prepared solutions of copper(II) sulfate and sodium ascorbate. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Allow the reaction to proceed at room temperature with stirring for a specified time (e.g., 12-24 hours). The optimal catalyst concentration should be determined to ensure efficient conjugation while minimizing residual copper toxicity.[16][17]
-
-
Purification:
-
Remove the excess reactants and byproducts by dialysis against deionized water.
-
It is crucial to remove the copper catalyst, which can be toxic to cells. This can be achieved by using copper-chelating resins or by extensive dialysis.
-
Characterization:
-
Successful Conjugation: Confirm the successful mannosylation using techniques like FTIR, ¹H NMR spectroscopy, or X-ray photoelectron spectroscopy (XPS) to detect the presence of the triazole ring or characteristic mannose signals.
-
Quantification of Surface Mannose: The density of mannose on the nanoparticle surface can be quantified using methods like a modified enzyme-linked lectin assay (ELLA).[11][12]
-
Physicochemical Properties: Characterize the size, PDI, and zeta potential of the mannosylated nanoparticles using DLS to ensure they remain within the desired range for drug delivery applications.
| Parameter | Typical Values for Mannosylated Polymeric NPs |
| Mean Diameter | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | Near-neutral or slightly negative |
Table 2. Representative physicochemical properties of mannosylated polymeric nanoparticles.[11][12][17]
Part 3: Synthesis of Mannosylated Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[20][21][22][23] Their multivalent surface makes them ideal scaffolds for the attachment of multiple mannose units to achieve high-avidity binding to the mannose receptor. Polyamidoamine (PAMAM) dendrimers are commonly used for this purpose.[20]
Protocol 3: Surface Mannosylation of PAMAM Dendrimers
This protocol describes a general method for conjugating mannose to the primary amine groups on the surface of PAMAM dendrimers.
Materials:
-
PAMAM dendrimer (e.g., Generation 4 or 5) with amine surface groups.
-
A mannose derivative with a reactive group that can couple with amines (e.g., mannose isothiocyanate or an N-hydroxysuccinimide ester of a mannose-linker conjugate).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Triethylamine (as a base).
-
Dialysis membrane (with an appropriate molecular weight cutoff).
Procedure:
-
Reaction Setup:
-
Dissolve the PAMAM dendrimer in anhydrous DMF or DMSO.
-
In a separate flask, dissolve the mannose derivative.
-
Add the mannose derivative solution dropwise to the dendrimer solution under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
Add triethylamine to the reaction mixture to act as a base and facilitate the reaction.
-
-
Conjugation Reaction:
-
Allow the reaction to proceed at room temperature for 24-48 hours. The stoichiometry of the mannose derivative to the dendrimer can be varied to control the degree of mannosylation.
-
-
Purification:
-
Purify the mannosylated dendrimer by extensive dialysis against deionized water to remove unreacted mannose derivative and other small molecules.
-
Lyophilize the purified product to obtain a solid powder.
-
Characterization:
-
Degree of Mannosylation: Determine the number of mannose units conjugated per dendrimer molecule using ¹H NMR spectroscopy or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Structural Integrity: Confirm that the core dendrimer structure remains intact using techniques like gel permeation chromatography (GPC).
-
Physicochemical Properties: Characterize the size and surface charge of the mannosylated dendrimers using DLS.
| Parameter | Typical Values for Mannosylated PAMAM Dendrimers |
| Generation | G4 - G5 |
| Mean Diameter | 4 - 6 nm |
| Surface Groups | Partially or fully mannosylated |
| Zeta Potential | Can be tuned from positive (unmodified) to near-neutral |
Table 3. Representative properties of mannosylated PAMAM dendrimers.
Conclusion and Future Perspectives
The synthesis of mannosylated nanocarriers represents a powerful and versatile platform for targeted drug delivery to macrophages and dendritic cells. The protocols outlined in these application notes provide a foundation for the development of these advanced therapeutic systems. The choice of nanocarrier and mannosylation strategy should be tailored to the specific drug and therapeutic application.
Future research in this field will likely focus on the development of "smart" mannosylated nanocarriers that can respond to specific stimuli in the target microenvironment, further enhancing the precision of drug release. Additionally, a deeper understanding of the complex interactions between mannosylated nanocarriers and the immune system will be crucial for their successful clinical translation. As our ability to engineer these nanoscale delivery systems with increasing sophistication grows, so too will their potential to revolutionize the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Mannose-targeted systems for the delivery of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannosylated nanocarriers mediated site-specific drug delivery for the treatment of cancer and other infectious diseases: A state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of mannose receptor-targeted drug delivery for improved anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Structural Design of Mannosylated Nanocarriers for Macrophage Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal structural design of mannosylated nanocarriers for macrophage targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of high functionality and quality mannose-grafted lipids to produce macrophage-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannose Ligands for Mannose Receptor Targeting | Encyclopedia MDPI [encyclopedia.pub]
- 11. Polyester nanoparticles presenting mannose residues: toward the development of new vaccine delivery systems combining biodegradability and targeting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Mannosylated Liposomes Using Synthesized N-Octadecyl-d-Mannopyranosylamine to Enhance Gastrointestinal Permeability for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioadhesive mannosylated nanoparticles for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. irjweb.com [irjweb.com]
- 19. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of Protecting Groups for Mannosamine Donors in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Mannosamine Glycosides
D-Mannosamine (ManN) and its N-acetylated form (ManNAc) are fundamental components of numerous biologically significant glycoconjugates, including bacterial polysaccharides, glycoproteins, and glycolipids. The precise chemical synthesis of oligosaccharides containing these residues is paramount for developing novel therapeutics, vaccines, and diagnostic tools. However, the synthesis of mannosamine-containing glycans presents a formidable challenge, primarily due to the presence of the C2-amino group. This functionality profoundly influences the reactivity of the mannosamine donor and the stereochemical outcome of the glycosylation reaction. A well-devised protecting group strategy is therefore not merely a prerequisite but the cornerstone of a successful synthetic campaign. This guide provides an in-depth analysis of protecting group strategies for mannosamine donors, offering both theoretical insights and practical, field-proven protocols.
The Crucial Role of the C2-Amino Protecting Group
The substituent at the C2-amino position exerts the most significant influence on the stereoselectivity of mannosamine glycosylation. It can either participate in the reaction to favor the formation of a 1,2-trans-glycosidic bond or be non-participating, allowing for the potential formation of the more challenging 1,2-cis linkage. The choice of this protecting group must be carefully considered in the context of the desired stereochemical outcome and its compatibility with other protecting groups in the synthetic scheme (orthogonality).
Participating Groups for α-Mannosamine Linkages
Acyl-type protecting groups at the C2 position can engage in neighboring group participation.[1][2] In the mannose series, this participation leads to the formation of a stable dioxolenium ion intermediate, which directs the incoming nucleophile (the acceptor) to attack from the α-face, resulting in the formation of the 1,2-trans-α-glycoside.[1]
1. N-Phthalimido (Phth) Group:
The N-phthalimido group is a robust and highly effective participating group for securing α-selectivity in mannosamine glycosylations. Its rigid structure effectively shields the β-face of the oxocarbenium ion intermediate.
-
Advantages: Excellent α-directing ability, high stability to a wide range of reaction conditions.
-
Disadvantages: Harsh conditions are required for its removal, typically using hydrazine, which can be incompatible with other functional groups.
Protocol: Introduction of the N-Phthalimido Group
-
Starting Material: A suitable 2-amino-2-deoxy-mannopyranoside derivative (e.g., a thioglycoside).
-
Reaction: To a solution of the mannosamine derivative in pyridine, add phthalic anhydride.
-
Work-up: Heat the reaction mixture, followed by the addition of a dehydrating agent such as trifluoroacetic anhydride or acetic anhydride to facilitate imide formation.
-
Purification: The product is purified by silica gel chromatography.
Protocol: Removal of the N-Phthalimido Group
-
Reagent: Hydrazine hydrate or ethylenediamine in a suitable solvent like ethanol or a mixture of ethanol and dichloromethane.
-
Reaction: The protected compound is heated with the reagent.
-
Work-up: The reaction mixture is cooled, and the phthalhydrazide byproduct is filtered off. The filtrate is concentrated and purified.
Non-Participating Groups: The Quest for β-Mannosamine Linkages
The synthesis of 1,2-cis-β-mannosamine glycosides is notoriously difficult. It necessitates the use of a non-participating protecting group at the C2 position. These groups do not form a cyclic intermediate, leaving the stereochemical outcome to be governed by other factors such as the solvent, temperature, and the nature of the donor and acceptor.
1. Azido (N₃) Group:
The azido group is a small, non-participating, and electron-withdrawing group that serves as a masked amino group. It is a popular choice for the synthesis of β-mannosides.
-
Advantages: Small steric footprint, non-participating nature, can be reduced to the amine under mild conditions.
-
Disadvantages: The electron-withdrawing nature can "disarm" the glycosyl donor, reducing its reactivity. The synthesis of β-mannosamine glycosides often still results in mixtures of anomers.[3]
Protocol: Introduction of the Azido Group
This is typically achieved via a diazotransfer reaction from a primary amine or by nucleophilic substitution of a suitable leaving group (e.g., triflate) at the C2 position with an azide source.
-
Starting Material: A mannosamine derivative or a precursor with a leaving group at C2.
-
Reagent: Triflic anhydride and a base to form the triflate in situ, followed by sodium azide or tetrabutylammonium azide.
-
Reaction: The reaction is typically carried out in a polar aprotic solvent like DMF.
-
Purification: Standard work-up and purification by chromatography.
Protocol: Reduction of the Azido Group
-
Reagents: A variety of methods can be employed, including catalytic hydrogenation (H₂, Pd/C), Staudinger reaction (e.g., PPh₃, then H₂O), or reduction with thiols like dithiothreitol (DTT).
-
Reaction Conditions: Catalytic hydrogenation is often preferred for its clean conversion. The Staudinger reaction is also mild and efficient.
-
Work-up: Dependent on the chosen method, but generally involves filtration of the catalyst or removal of phosphine oxide byproducts.
2. 2,2,2-Trichloroethoxycarbonyl (Troc) Group:
The Troc group is another valuable non-participating carbamate protecting group.
-
Advantages: Stable to acidic conditions, readily removed by zinc in acetic acid.
-
Disadvantages: Can be somewhat bulky.
Orthogonal Protection of Hydroxyl Groups
A successful oligosaccharide synthesis relies on an orthogonal protecting group strategy, allowing for the selective deprotection of one hydroxyl group in the presence of others.[4][5] This is crucial for chain elongation. Common protecting groups for the hydroxyls at C3, C4, and C6 of mannosamine donors include benzyl ethers, silyl ethers, and acyl esters.
| Protecting Group | Introduction Reagents | Removal Conditions | Orthogonality Notes |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base. Cleaved under conditions that also reduce azides. |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | Fluoride ion (e.g., TBAF) | Stable to hydrogenation and mild base. Cleaved by acid. |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Mild base (e.g., NaOMe in MeOH) | Stable to hydrogenation and acid. |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Stronger base (e.g., NaOH) | More stable to hydrolysis than acetyl esters. |
| 4,6-O-Benzylidene acetal | Benzaldehyde dimethyl acetal, CSA | Acid hydrolysis or Hydrogenolysis | Conformationally locks the pyranose ring, which can influence reactivity and stereoselectivity.[6] |
Strategic Donor Synthesis: Thioglycosides and Trichloroacetimidates
The choice of the anomeric leaving group is also critical for a successful glycosylation. Thioglycosides and trichloroacetimidates are two of the most widely used mannosamine donors.
1. Thioglycosides:
-
Synthesis: Can be prepared from the corresponding glycosyl halide or by direct thiolation of the anomeric position.
-
Activation: Activated by thiophilic promoters such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid (e.g., TfOH or AgOTf).
-
Advantages: Stable, can be used in a variety of glycosylation protocols.
2. Trichloroacetimidates:
-
Synthesis: Prepared by the reaction of the free anomeric hydroxyl group with trichloroacetonitrile in the presence of a base like DBU or K₂CO₃.[7][8]
-
Activation: Activated by catalytic amounts of a Lewis acid, such as TMSOTf or BF₃·OEt₂.
-
Advantages: Highly reactive donors, often leading to high yields in glycosylation reactions.
Visualization of Protecting Group Strategies
Diagram: Orthogonal Protecting Group Strategy for a Mannosamine Donor
Caption: Orthogonal protecting groups for mannosamine donors.
Experimental Protocols
Protocol: Synthesis of a 2-Azido-2-deoxy-mannopyranosyl Trichloroacetimidate Donor
This protocol outlines the synthesis of a versatile mannosamine donor with a non-participating azido group at C2 and orthogonal protecting groups on the hydroxyls.
Step 1: Benzylation of Hydroxyl Groups
-
Start with a commercially available 2-azido-2-deoxy-mannopyranoside derivative with a temporary protecting group at the anomeric position (e.g., a methyl glycoside).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.
-
Add benzyl bromide (BnBr) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with methanol and concentrate under reduced pressure.
-
Purify the per-benzylated product by silica gel chromatography.
Step 2: Anomeric Deprotection
-
The method for removing the anomeric protecting group will depend on its nature (e.g., acid hydrolysis for a methyl glycoside).
-
After deprotection, purify the resulting hemiacetal.
Step 3: Formation of the Trichloroacetimidate
-
Dissolve the hemiacetal in anhydrous dichloromethane.
-
Add trichloroacetonitrile and cool the solution to 0 °C.
-
Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU).
-
Stir the reaction at 0 °C until completion (monitor by TLC).
-
Concentrate the reaction mixture and purify the trichloroacetimidate donor by flash chromatography on silica gel (often pre-treated with a small amount of triethylamine to prevent decomposition of the product).
Diagram: Workflow for Mannosamine Donor Synthesis
Caption: General workflow for mannosamine donor synthesis.
Conclusion and Future Perspectives
The strategic selection and manipulation of protecting groups are of paramount importance in the chemical synthesis of mannosamine-containing oligosaccharides. The choice of the C2-amino protecting group is the primary determinant of stereoselectivity, with participating groups favoring α-linkages and non-participating groups being essential for the synthesis of the challenging β-linkages. A carefully planned orthogonal protection strategy for the hydroxyl groups is crucial for the stepwise elongation of oligosaccharide chains. As the field of glycobiology continues to expand, the development of new protecting groups and more efficient and stereoselective glycosylation methodologies will remain a key area of research, enabling the synthesis of increasingly complex and biologically relevant glycoconjugates.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Orthogonal Sets of Protecting Groups in Saccharide Synthesis [ww2.icho.edu.pl]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Complex Oligosaccharides
Welcome to the technical support center for complex oligosaccharide synthesis. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex carbohydrates. Here, you will find practical, field-proven insights to navigate the intricate challenges of glycosylation chemistry. Our goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and challenges encountered during the synthesis of complex oligosaccharides.
Q1: My glycosylation reaction resulted in a low yield. What are the most common culprits?
A1: Low yields in glycosylation reactions are a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial. Start by considering the following:
-
Suboptimal Activation of the Glycosyl Donor: The promoter or activator may not be sufficiently potent, or the reaction conditions (temperature, time) may be inadequate for the specific donor. The choice of activator is critical and is highly dependent on the nature of the leaving group on the glycosyl donor.[1][2]
-
Poor Nucleophilicity of the Glycosyl Acceptor: Steric hindrance around the acceptor's hydroxyl group or the presence of electron-withdrawing protecting groups can significantly reduce its reactivity.
-
Decomposition of the Glycosyl Donor or Acceptor: Glycosyl donors, particularly activated intermediates, can be unstable and prone to decomposition under harsh reaction conditions. It's essential to ensure the stability of both coupling partners under the chosen conditions.
-
Solubility Issues: Poor solubility of either the donor or acceptor in the reaction solvent can lead to a heterogeneous reaction mixture and incomplete conversion.
-
Presence of Water: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.[3]
Q2: I obtained an anomeric mixture of my desired oligosaccharide. How can I improve the stereoselectivity?
A2: Controlling the stereochemistry at the newly formed glycosidic linkage is one of the most significant challenges in oligosaccharide synthesis.[4][5][6][7][8][9] The outcome (α or β) is influenced by a delicate interplay of several factors:
-
Neighboring Group Participation: A participating protecting group (e.g., an acyl group like acetate or benzoate) at the C-2 position of the glycosyl donor will reliably lead to the formation of a 1,2-trans-glycoside.[7][10] This is due to the formation of a stable dioxolenium ion intermediate that blocks one face of the sugar ring, allowing the acceptor to attack only from the opposite face.[10]
-
Non-Participating Groups and the "Anomeric Effect": When a non-participating group (e.g., a benzyl ether) is at the C-2 position, achieving stereoselectivity is more challenging.[11] The anomeric effect generally favors the formation of the α-glycoside.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates and thus the stereochemical outcome.
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product.[12]
-
Promoter System: The choice of promoter can have a profound impact on the stereoselectivity of the glycosylation reaction.[13]
Q3: What is an "orthogonal protecting group strategy," and why is it so important in oligosaccharide synthesis?
A3: An orthogonal protecting group strategy is a synthetic approach that allows for the selective removal of one type of protecting group in the presence of others.[14][15][16][17] This is absolutely critical in complex oligosaccharide synthesis due to the presence of multiple hydroxyl groups with very similar reactivities.[10][14][18] By employing a set of orthogonal protecting groups, you can unmask a specific hydroxyl group for glycosylation without disturbing the protection on other parts of the molecule.[15] This enables the controlled, stepwise assembly of branched and complex oligosaccharides.[15][19]
Q4: My final deprotection step is giving me low yields and multiple byproducts. What should I consider?
A4: The global deprotection of a complex oligosaccharide is often a challenging final step. The presence of multiple types of protecting groups, each requiring specific cleavage conditions, can lead to side reactions and degradation of the target molecule.[20] Key considerations include:
-
Compatibility of Protecting Groups: Ensure that the conditions required to remove one type of protecting group do not affect other protecting groups or the glycosidic linkages themselves.
-
Stepwise vs. One-Pot Deprotection: While a single-step global deprotection is ideal, a stepwise approach, removing one type of protecting group at a time, may be necessary for complex molecules to avoid byproduct formation.
-
Reaction Conditions: Harsh deprotection conditions (e.g., strong acids or bases) can lead to cleavage of glycosidic bonds or other unwanted side reactions. Optimization of reaction time, temperature, and reagent concentration is crucial.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental problems.
Guide 1: Low or No Glycosylation Product Formation
If you are observing little to no formation of your desired glycosylated product, a systematic investigation of the reaction components and conditions is necessary.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inactive Glycosyl Donor or Acceptor | The reactive functional groups may be compromised due to degradation or improper storage. | 1. Verify Reagent Purity: Check the purity of the donor and acceptor by NMR and/or mass spectrometry. 2. Use Fresh Reagents: If possible, use freshly prepared or purified starting materials. 3. Proper Storage: Ensure that all reagents are stored under appropriate conditions (e.g., under inert gas, protected from light and moisture). |
| Insufficient Activation of Glycosyl Donor | The chosen activator/promoter may not be potent enough for the specific glycosyl donor, or the reaction temperature may be too low.[12] | 1. Increase Activator Equivalents: Gradually increase the amount of the activator used. 2. Switch to a Stronger Activator: If increasing the equivalents is ineffective, consider a more potent activator system. For example, if NIS/TfOH is failing for a thioglycoside, a BSP/Tf₂O system might be more effective.[3] 3. Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments, while monitoring for donor decomposition.[12] |
| Poor Solubility of Reactants | The donor or acceptor may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction and poor kinetics. | 1. Screen Different Solvents: Test a range of solvents with different polarities. A solvent mixture may be required to achieve complete dissolution. 2. Increase Reaction Volume: Diluting the reaction can sometimes improve solubility. 3. Sonication: Gentle sonication can help to dissolve recalcitrant starting materials. |
| Presence of Quenching Agents (e.g., Water) | Trace amounts of water or other nucleophiles can react with the activated glycosyl donor, preventing it from reacting with the acceptor.[3] | 1. Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, dry solvents. 2. Use of Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.[3] |
Experimental Workflow: Troubleshooting a Failed Glycosylation Reaction
Caption: A decision tree for troubleshooting low or no product formation in glycosylation reactions.
Guide 2: Poor Stereoselectivity (Anomeric Mixture)
Achieving the desired anomeric configuration is paramount. An anomeric mixture necessitates a careful re-evaluation of your synthetic strategy.
Strategies to Improve Stereoselectivity
| Desired Outcome | Strategy | Explanation | Key Considerations |
| 1,2-trans Glycoside | Neighboring Group Participation | Utilize a participating protecting group (e.g., acetate, benzoate, pivaloate) at the C-2 position of the glycosyl donor.[7][10] This group forms a cyclic intermediate that blocks one face of the sugar, directing the acceptor to attack from the opposite face. | This is the most reliable method for obtaining 1,2-trans linkages.[10] Be aware of potential orthoester byproduct formation. |
| 1,2-cis Glycoside | Non-Participating C-2 Group & Solvent Effects | Use a non-participating group (e.g., benzyl, silyl ether) at the C-2 position. Ethereal solvents like diethyl ether or THF often favor the formation of the α-glycoside (anomeric effect). | This is a more challenging transformation. Stereoselectivity is highly dependent on the specific donor, acceptor, and promoter system.[5] |
| 1,2-cis Glycoside | Pre-activation Strategy | The glycosyl donor is activated in the absence of the acceptor.[21] This allows for the formation of a specific reactive intermediate before the acceptor is introduced, which can lead to improved stereoselectivity. | This technique can provide unique stereochemical outcomes that are not achievable with traditional one-pot methods.[21] |
| β-Mannosylation | C-4,6-Benzilidene Acetal | A 4,6-O-benzylidene protecting group on a mannosyl donor restricts the conformation of the sugar ring, favoring an SN2-type displacement and leading to the β-mannoside.[15] | This is a classic and effective strategy for the challenging β-mannosylation. |
Protocol: Stereoselective Synthesis of a 1,2-trans-Glycoside using a Participating Group
-
Preparation of the Glycosyl Donor: Synthesize the glycosyl donor with a participating group (e.g., benzoyl) at the C-2 position.
-
Drying of Reactants: Co-evaporate the glycosyl donor (1.2 eq.) and the glycosyl acceptor (1.0 eq.) with anhydrous toluene three times to remove residual moisture. Place the flask under high vacuum for at least 1 hour.
-
Reaction Setup: Dissolve the dried reactants in a freshly distilled, anhydrous solvent (e.g., dichloromethane) under an argon atmosphere. Add activated molecular sieves.
-
Cooling: Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).
-
Activation: Add the promoter (e.g., TMSOTf, 0.1 eq.) dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a base (e.g., triethylamine or pyridine).
-
Workup and Purification: Filter the reaction mixture through celite, concentrate the filtrate, and purify the crude product by silica gel chromatography.
Guide 3: Challenges in Purification
The purification of oligosaccharides is often complicated by the similar polarity of the product, unreacted starting materials, and byproducts.
Common Purification Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Product and Unreacted Acceptor | The polarity of the product and the excess acceptor are very similar. | 1. Optimize Chromatography Conditions: Use a shallow solvent gradient for silica gel chromatography. 2. Reverse-Phase Chromatography: If the product has sufficient hydrophobic character (e.g., from protecting groups), reverse-phase HPLC can be an effective alternative. 3. Derivatization: In some cases, temporary derivatization of the product or contaminant can alter its polarity, facilitating separation. |
| Streaking or Tailing on Silica Gel | The oligosaccharide is highly polar and interacts strongly with the stationary phase. | 1. Use a More Polar Mobile Phase: Add a small amount of methanol or acetic acid to the eluent to improve elution. 2. Use a Different Stationary Phase: Consider using diol-bonded silica or C18-bonded silica for reverse-phase chromatography. |
| Anomeric Mixture Separation | The α and β anomers have very similar Rf values. | 1. High-Performance Liquid Chromatography (HPLC): HPLC often provides the necessary resolution to separate anomers. 2. Recrystallization: If the product is crystalline, recrystallization may selectively isolate one anomer. |
Workflow: Purification Strategy for a Protected Oligosaccharide
Caption: A general workflow for the purification of a protected oligosaccharide.
Guide 4: Structural Analysis and Characterization
Confirming the structure of your synthesized oligosaccharide is a critical, non-trivial final step.
Key Analytical Techniques
| Technique | Information Obtained | Key Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the monosaccharide composition, anomeric configuration (α or β), and linkage positions.[22][23] | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are typically required for full structural elucidation. The anomeric proton's chemical shift and coupling constant are indicative of its configuration. |
| Mass Spectrometry (MS) | Determines the molecular weight of the oligosaccharide and can provide information on the sequence and branching pattern through fragmentation analysis (MS/MS).[23][24][25][26] | Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for oligosaccharides.[25] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the sample and can be used to separate isomers.[23][26] | Can be coupled with MS for LC-MS analysis. |
References
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Glycosylation - Cox Group [chemweb.bham.ac.uk]
- 7. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling Glycosylation Reaction Mechanisms - Leiden University [universiteitleiden.nl]
- 10. news-medical.net [news-medical.net]
- 11. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. Synthetic Strategies for Bioactive Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oligosaccharide Structure Characterization & Analysis - Creative Biolabs [creative-biolabs.com]
- 24. Rapid, sensitive structure analysis of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
overcoming steric hindrance in pivaloyl ester deprotection
Welcome to the Technical Support Center for Protecting Group Chemistry. This guide is dedicated to researchers, scientists, and drug development professionals encountering challenges with the deprotection of pivaloyl (Piv) esters, a notoriously robust protecting group. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these synthetic hurdles.
The Pivaloyl Group: A Double-Edged Sword
The pivaloyl (Piv) group is an acyl-type protecting group prized for its exceptional stability.[1] Its bulky tert-butyl moiety provides significant steric shielding to the ester carbonyl, rendering it highly resistant to many standard deprotection conditions, including mild acid or base hydrolysis.[2] This stability makes it an excellent choice for multi-step syntheses where other protecting groups might be unintentionally cleaved. However, this same steric hindrance is the primary reason its removal can be challenging, often requiring harsh conditions that may compromise sensitive functional groups elsewhere in the molecule.[3]
This guide provides a structured approach to troubleshooting these challenges, moving from common questions to in-depth solutions for specific experimental failures.
Frequently Asked Questions (FAQs)
Q1: What makes the pivaloyl group so much more stable than an acetyl or benzoyl group?
The stability of the pivaloyl group is a direct consequence of steric hindrance. The large, three-dimensional profile of the tert-butyl group physically blocks the trajectory of incoming nucleophiles, such as hydroxide or methoxide ions, that are required to attack the carbonyl carbon and initiate hydrolysis. This significantly raises the activation energy for the formation of the necessary tetrahedral intermediate, slowing the reaction rate dramatically compared to less hindered esters like acetates or benzoates.[2][4]
Q2: What are the "standard" conditions for pivaloyl ester deprotection, and when do they fail?
Standard conditions typically involve strong bases like sodium methoxide (NaOMe) in methanol or lithium hydroxide (LiOH) in a THF/water mixture, often with heating.[5] Reductive cleavage using hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) is also a common approach.[6]
These methods often fail when:
-
The pivaloyl group is attached to a sterically congested secondary or tertiary alcohol.
-
The substrate contains other functional groups that are sensitive to strong bases or reducing agents (e.g., other esters, epoxides, or reducible groups).
-
The reaction does not proceed to completion even after prolonged reaction times and elevated temperatures, leading to a mixture of starting material and product.[5]
Q3: Under what circumstances should I choose a pivaloyl group to protect a hydroxyl function?
A pivaloyl group is an excellent choice when:
-
You require robust protection that will survive a multi-step synthesis involving acidic conditions, oxidations, or reactions with mild nucleophiles.
-
You need to selectively protect a less sterically hindered primary alcohol in the presence of secondary or tertiary alcohols.[4][7]
-
The final deprotection step can tolerate strong basic or reductive conditions without compromising the integrity of the final molecule.
Q4: Is it possible to selectively remove a pivaloyl group in the presence of other esters?
Generally, this is very difficult. The conditions required to cleave a pivaloyl ester are typically harsh enough to cleave most other common ester types (e.g., acetate, benzoate).[4] Selective removal is more feasible when cleaving a more labile ester (like an acetate) in the presence of a pivaloyl group. If you require orthogonal deprotection, a silyl ether or benzyl ether protecting group would be a more appropriate strategic choice than another ester.[1]
Troubleshooting Guide: Overcoming Deprotection Failures
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Reaction Stalls — Incomplete or No Deprotection with Standard Bases
Your reaction with NaOMe or LiOH has run for 24 hours at reflux, but TLC/LC-MS analysis shows predominantly unreacted starting material.
Primary Cause: Extreme steric hindrance is preventing the nucleophilic attack required for saponification. The energy barrier is too high under these conditions.
Solution A: Employ a Stronger, Sterically Hindered Base
For certain substrates, particularly N-pivaloyl derivatives, a powerful, non-nucleophilic base can facilitate deprotection where smaller nucleophiles fail. Lithium diisopropylamide (LDA) has proven effective for the deprotection of N-pivaloylindoles.[8] While less common for O-pivaloyl esters, similar strong amide bases could be explored.
Mechanism Insight: In the case of N-pivaloylindoles, LDA is thought to act as a strong base to deprotonate the molecule, initiating a process that leads to cleavage rather than direct nucleophilic attack on the pivaloyl carbonyl.[8]
Solution B: Switch to a Reductive Cleavage Pathway
Reductive methods do not rely on nucleophilic attack at the sterically hindered carbonyl carbon. Instead, a hydride reagent delivers H⁻ to the carbonyl, leading to cleavage of the C-O bond and reduction to the corresponding alcohol.
| Reagent | Typical Conditions | Key Considerations |
| LiAlH₄ | THF, 0 °C to reflux | Highly reactive. Will reduce many other functional groups (amides, nitriles, other esters, ketones, aldehydes).[9] |
| DIBAL-H | Toluene or DCM, -78 °C to RT | More selective than LiAlH₄. Can often cleave esters without reducing other groups, but selectivity is substrate-dependent. |
| Li + Naphthalene (cat.) | THF, 0 °C | A reductive non-hydrolytic procedure that can cleave pivaloyl esters, thioesters, and amides.[10] |
Experimental Protocol: Reductive Deprotection with LiAlH₄
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the pivaloyl-protected substrate (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of LiAlH₄ in THF (1.5 - 3.0 eq) dropwise to the cooled solution. Caution: Exothermic reaction, gas evolution may occur.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS. Gentle heating may be required for very stubborn substrates.
-
Quench: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Workup: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate or DCM. Concentrate the filtrate in vacuo to yield the crude deprotected alcohol.
Problem 2: Substrate Degradation or Unwanted Side Reactions
The desired product is formed, but in low yield, accompanied by multiple unidentified byproducts.
Primary Cause: The harsh basic or acidic conditions required for deprotection are incompatible with other sensitive functional groups in your molecule, leading to epimerization, elimination, or cleavage of other protecting groups.
Solution C: Non-Hydrolytic Deprotection with Thiolates
This method operates under virtually neutral conditions and relies on the high nucleophilicity of thiols to displace the pivaloyl group. It is particularly effective for aryl pivalates.
Key Reagents: Thiophenol (PhSH) or 2-aminothiophenol in the presence of a catalytic amount of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., NMP, DMF).[3]
Advantages:
-
Avoids strongly acidic or basic aqueous conditions.
-
Highly chemoselective; can leave alkyl esters and aryl methyl ethers intact.[3]
-
Effective for aryl esters, which can be challenging to hydrolyze.
Caption: Decision tree for troubleshooting pivaloyl ester deprotection.
Solution D: Microwave-Assisted Deprotection
Microwave irradiation can dramatically accelerate chemical reactions by efficiently transferring energy into the system. This can often allow deprotections to occur at lower overall temperatures or in significantly shorter times, minimizing byproduct formation. A reported method involves adsorbing the pivaloyl ester onto alumina and irradiating it with microwaves.[5]
Advantages:
-
Rapid reaction times (often minutes instead of hours).
-
Can provide cleaner reactions with higher yields by minimizing thermal degradation.
Caption: Steric hindrance in the basic hydrolysis of a pivaloyl ester.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
Technical Support Center: Synthesis of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
Welcome to the technical support center for the synthesis and purification of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to improve both the yield and purity of this versatile carbohydrate derivative.[1][2]
I. Overview of the Synthesis
The preparation of this compound involves the esterification of the hydroxyl groups of D-mannopyranose with pivaloyl chloride.[2] This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The pivaloyl protecting groups offer significant steric hindrance, which can be advantageous for controlling subsequent reaction pathways.[1] However, this steric bulk also presents challenges in both the reaction and purification stages.
General Reaction Scheme:
D-Mannose + 5 Pivaloyl Chloride --(Pyridine)--> this compound + 5 HCl
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Reaction Yield
Question: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, and loss of product during workup and purification. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality and Stoichiometry:
-
Pivaloyl Chloride: This reagent is highly reactive and sensitive to moisture.[3] Use a freshly opened bottle or a recently distilled batch. Ensure it is added slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Pyridine: Use dry, high-purity pyridine. The presence of water will consume the pivaloyl chloride and can lead to the formation of pivalic acid, complicating purification.
-
Stoichiometry: While a stoichiometric amount of 5 equivalents of pivaloyl chloride is required, a slight excess (5.5-6 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of byproducts and make purification more challenging.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature.[4] Running the reaction at elevated temperatures can promote side reactions.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Incomplete reaction is a common cause of low yields.
-
-
Workup Procedure:
-
Quenching: The reaction should be carefully quenched by the slow addition of water or ice to hydrolyze any remaining pivaloyl chloride.
-
Extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions will maximize product recovery.
-
Problem 2: Product Purity Issues & Side Product Formation
Question: My final product shows multiple spots on TLC and the NMR spectrum is complex. What are the potential impurities and how can I minimize them?
Answer: The presence of impurities is a common challenge, often arising from the incomplete reaction or side reactions.
-
Incompletely Acylated Intermediates: The most common impurities are tetra-, tri-, and di-pivaloylated mannose derivatives. These arise from an incomplete reaction.
-
Solution: As mentioned above, ensure the use of a slight excess of fresh pivaloyl chloride and monitor the reaction to completion by TLC.
-
-
Anomerization: While the pivaloyl groups are generally stable, some anomerization (conversion between α and β anomers) can occur, especially if the reaction conditions are harsh.
-
Solution: Maintain controlled temperatures and avoid prolonged reaction times after the starting material is consumed.
-
-
Pivalic Anhydride and Pivalic Acid: These can form from the reaction of pivaloyl chloride with moisture or pivalate salts.
-
Solution: Use anhydrous reaction conditions. Pivalic acid can typically be removed during the aqueous workup by washing the organic layer with a mild base like sodium bicarbonate solution.
-
Problem 3: Difficulties in Purification
Question: I'm struggling to purify the product by either crystallization or column chromatography. What are the best practices?
Answer: The high lipophilicity and crystalline nature of this compound can make purification challenging.[2]
-
Crystallization:
-
This is often the preferred method for obtaining high-purity material.
-
Solvent System: A common solvent system for crystallization is ethanol/water or methanol/water. Dissolve the crude product in a minimal amount of hot ethanol or methanol and then slowly add water until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
-
Seeding: If you have a small amount of pure product, seeding the solution can induce crystallization.
-
-
Column Chromatography:
-
Due to the hydrophobic nature of the pivaloyl groups, reversed-phase chromatography can be an effective purification method.[5]
-
Stationary Phase: C18 silica gel is a common choice. For challenging separations of closely related carbohydrate isomers, pentafluorophenyl (PFP) or phenyl hexyl stationary phases have shown superior performance.[5][6]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The exact gradient will need to be optimized based on the polarity of the impurities.
-
Detection: Since the product lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or staining of TLC plates with a suitable agent (e.g., potassium permanganate) is often necessary.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is a white to off-white crystalline solid.[2][8] Its reported melting point is in the range of 167-171 °C.[2] A broad melting point range can indicate the presence of impurities.
Q2: How can I confirm the structure and purity of my final product?
A2: The most common methods for characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum should show characteristic signals for the pivaloyl groups (large singlets around 1.2 ppm) and the sugar protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (600.74 g/mol ).[2]
-
Gas Chromatography (GC): Can be used to assess purity, with a target of >98%.[8][9]
Q3: Are there any specific safety precautions I should take when working with pivaloyl chloride?
A3: Yes, pivaloyl chloride is a corrosive and moisture-sensitive compound that fumes in the air.[3] It is toxic by inhalation, ingestion, and skin absorption.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use other protecting groups instead of pivaloyl groups?
A4: Yes, other acyl protecting groups like acetyl and benzoyl are commonly used in carbohydrate chemistry.[10] However, pivaloyl groups are known for their high stability and steric bulk, which can be advantageous in certain synthetic strategies.[1][11] The choice of protecting group will depend on the specific requirements of your subsequent reaction steps.
Q5: What are the best conditions for removing the pivaloyl protecting groups?
A5: Pivaloyl esters are notoriously difficult to remove due to steric hindrance.[12][13] Standard basic hydrolysis conditions (e.g., sodium methoxide in methanol) often require elevated temperatures and prolonged reaction times.[13] More forcing conditions, such as using strong bases like lithium hydroxide or reducing agents like lithium aluminum hydride (LAH), may be necessary.[13]
IV. Experimental Protocols
Detailed Synthesis Protocol
-
To a stirred solution of D-mannose (1.0 eq) in dry pyridine (10-15 mL per gram of mannose) at 0 °C, slowly add pivaloyl chloride (5.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC (e.g., 3:1 hexanes:ethyl acetate).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with dichloromethane and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethanol/water or by column chromatography.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Pivaloyl Chloride | 5.5 - 6.0 equivalents | Drives the reaction to completion. |
| Solvent | Anhydrous Pyridine | Acts as a base and solvent. |
| Reaction Temperature | 0 °C to Room Temperature | Controls the initial exotherm. |
| Reaction Time | 12 - 24 hours (TLC monitored) | Ensures complete reaction. |
| Purification Method | Crystallization or Chromatography | To achieve high purity. |
V. Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting synthesis issues.
VI. References
-
This compound - Chem-Impex. (URL: --INVALID-LINK--)
-
Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC - NIH. (URL: --INVALID-LINK--)
-
This compound - Smolecule. (URL: --INVALID-LINK--)
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. (URL: --INVALID-LINK--)
-
Preparative liquid chromatography of carbohydrates: mono- and di-saccharides, uronic acids, and related derivatives - PubMed. (URL: --INVALID-LINK--)
-
Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - NIH. (URL: --INVALID-LINK--)
-
PROTECTING GROUPS & CARBOHYDRATES NOTES - Alchemyst. (URL: --INVALID-LINK--)
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides? | ResearchGate. (URL: --INVALID-LINK--)
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (URL: --INVALID-LINK--)
-
Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - ResearchGate. (URL: --INVALID-LINK--)
-
This compound | CymitQuimica. (URL: --INVALID-LINK--)
-
This compound - TargetMol. (URL: --INVALID-LINK--)
-
Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs. (URL: --INVALID-LINK--)
-
Synthesis and characterization of some acylated derivatives of D-mannose - ResearchGate. (URL: --INVALID-LINK--)
-
This compound, 1G - P1803-1G - Lab Pro Inc. (URL: --INVALID-LINK--)
-
This compound | illuminated Cell. (URL: --INVALID-LINK--)
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1 H NMR - ChemicalBook. (URL: --INVALID-LINK--)
-
This compound - 1g. (URL: --INVALID-LINK--)
-
A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - MDPI. (URL: --INVALID-LINK--)
-
This compound | Biochemical Assay Reagent. (URL: --INVALID-LINK--)
-
CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents. (URL: --INVALID-LINK--)
-
PIVALOYL CHLORIDE - Ataman Kimya. (URL: --INVALID-LINK--)
-
Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem - NIH. (URL: --INVALID-LINK--)
-
1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose - Synthose. (URL: --INVALID-LINK--)
-
This compound 98.0+%, TCI America 1 g - Fisher Scientific. (URL: --INVALID-LINK--)
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - NIH. (URL: --INVALID-LINK--)
-
Crystallization and Transformation of Polymorphic Forms of trioleoyl glycerol (OOO) and 1,2-dioleoyl - Universitat de Barcelona. (URL: --INVALID-LINK--)
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 220017-47-0 [smolecule.com]
- 3. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. labproinc.com [labproinc.com]
- 10. alchemyst.co.uk [alchemyst.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Glycosylation with Pivaloylated Donors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for glycosylation reactions utilizing pivaloylated donors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during synthetic carbohydrate chemistry. As Senior Application Scientists, we have compiled this resource based on field-proven insights and a deep understanding of the underlying chemical principles.
Introduction: The Double-Edged Sword of Pivaloyl Groups
Pivaloyl (Piv) protecting groups are frequently employed in carbohydrate chemistry due to their unique combination of properties. Their steric bulk can effectively control the stereochemical outcome of glycosylation reactions, often favoring the formation of specific anomers, which is critical in the synthesis of complex oligosaccharides and glycoconjugates. Furthermore, pivaloyl esters exhibit robust stability under a range of reaction conditions, yet can be cleaved when desired, making them valuable tools in multi-step syntheses.
However, the very properties that make pivaloylated donors advantageous can also lead to a specific set of side reactions and challenges. This guide will address these issues head-on, providing you with the knowledge to diagnose, troubleshoot, and optimize your glycosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using pivaloylated glycosyl donors.
Issue 1: Acyl Group Migration
Question: I'm observing incomplete glycosylation and the formation of a byproduct with a similar mass to my starting donor. What could be happening?
Answer: You are likely observing 1,2-acyl group migration, a well-documented phenomenon in carbohydrate chemistry.[1][2] The pivaloyl group, particularly when adjacent to a free hydroxyl group, can migrate, leading to a mixture of constitutional isomers of your donor. This side reaction is influenced by several factors, including the steric and electronic properties of the acyl group.[1]
Troubleshooting Protocol: Acyl Group Migration
-
Confirm Migration:
-
Carefully analyze the crude reaction mixture by high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm the presence of an isomeric byproduct. The mass will be identical to the starting donor, but the connectivity will have changed.
-
-
Optimize Reaction Conditions:
-
Temperature: Perform the glycosylation at the lowest effective temperature.[3][4] Higher temperatures can accelerate acyl migration.
-
pH: Maintain strictly anhydrous and neutral or slightly acidic conditions. Basic conditions are known to promote acyl migration.
-
Activator Choice: Use a less Lewis acidic promoter if possible. Highly acidic conditions can sometimes facilitate migration.
-
-
Donor Design:
-
If migration persists, consider redesigning the protecting group strategy for your donor to avoid having a pivaloyl group adjacent to a free hydroxyl group in a key intermediate.
-
Issue 2: Orthoester Formation
Question: My glycosylation reaction is producing a significant amount of a stable byproduct, and the desired glycoside yield is low. What is this common side product?
Answer: The formation of a 1,2-cyclic orthoester is a frequent side reaction in glycosylations, especially when using donors with a participating protecting group at the C-2 position, such as a pivaloyl group.[5] This occurs when the intermediate oxocarbenium ion is trapped intramolecularly by the carbonyl oxygen of the C-2 pivaloyl group. The resulting orthoester is often quite stable but can sometimes be converted to the desired glycoside under acidic conditions.[5]
Troubleshooting Protocol: Orthoester Formation
-
Identification:
-
Orthoesters can be identified by their characteristic signals in the 1H and 13C NMR spectra. The anomeric proton signal will be absent, and a new signal for the orthoester carbon will appear around 120-125 ppm in the 13C NMR spectrum.
-
-
Reaction Condition Adjustment:
-
Activator/Promoter System: The choice of activator can significantly influence the extent of orthoester formation. Experiment with different Lewis acids (e.g., TMSOTf, BF3·OEt2) and their stoichiometry.
-
Solvent: The polarity of the solvent can play a role. Less polar solvents may favor the desired intermolecular glycosylation over the intramolecular cyclization.
-
Temperature: As with acyl migration, lower reaction temperatures are generally preferred to minimize side reactions.[3][4]
-
-
Conversion of Orthoester to Glycoside:
-
In some cases, the isolated orthoester can be converted to the desired glycoside by treatment with a catalytic amount of a Brønsted or Lewis acid in the presence of the acceptor.
-
Issue 3: Donor Instability and Decomposition
Question: My pivaloylated donor appears to be decomposing under the reaction conditions, leading to a complex mixture of products. How can I improve its stability?
Answer: While pivaloyl groups are generally stable, the glycosyl donor as a whole can be sensitive to the reaction conditions, particularly the choice and concentration of the Lewis acid activator.[3] Donor decomposition can occur before successful glycosylation, especially at elevated temperatures.
Troubleshooting Protocol: Donor Instability
-
Systematic Temperature Analysis:
-
Determine the activation temperature (TA) and decomposition temperature (TD) of your specific donor.[3] This can be done by running small-scale experiments at various temperatures and analyzing the consumption of the donor by TLC or LC-MS.
-
Aim to perform the glycosylation at a temperature below the TD to minimize decomposition.[3]
-
-
Activator Titration:
-
The concentration of the activator can significantly impact donor stability.[3] Perform a titration to find the minimum amount of activator required for efficient glycosylation.
-
-
Reaction Time:
-
Prolonged reaction times, especially at higher temperatures, can lead to increased decomposition. Monitor the reaction closely and quench it as soon as the starting materials are consumed.
-
Data Summary Table
| Side Reaction | Key Identifier | Recommended Action |
| Acyl Migration | Isomeric byproduct with the same mass as the donor. | Lower reaction temperature, ensure anhydrous and neutral conditions. |
| Orthoester Formation | Stable byproduct, absence of anomeric proton signal in 1H NMR. | Optimize activator and solvent system, consider post-reaction conversion. |
| Donor Decomposition | Complex mixture of unidentified products. | Determine donor's thermal stability (TA and TD), titrate activator. |
By understanding the potential side reactions associated with pivaloylated glycosyl donors and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your glycosylation reactions, leading to higher yields and purer products.
References
- 1. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Pivaloyl Group Deprotection
Welcome to the technical support center for pivaloyl (Piv) group manipulations. The pivaloyl group is an excellent choice for protecting alcohols, amines, and other functional groups due to its significant steric bulk and stability across a wide range of synthetic conditions.[1][2] However, this same robustness can make its removal a significant challenge.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting advice, and detailed protocols to help you optimize the deprotection of pivaloyl groups, ensuring high yields and preserving the integrity of your molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of the pivaloyl group and the general principles of its removal.
Q1: What makes the pivaloyl group so stable and difficult to remove?
The stability of the pivaloyl group stems directly from the steric hindrance provided by the tert-butyl moiety.[5][6] This bulky group effectively shields the electrophilic carbonyl carbon from nucleophilic attack, which is the primary mechanism for hydrolytic cleavage of esters. Consequently, conditions that readily cleave less hindered acyl groups, such as acetyl (Ac) or benzoyl (Bz), are often ineffective for pivaloyl esters, requiring more forcing conditions like stronger nucleophiles, higher temperatures, or prolonged reaction times.[5][6]
Q2: What are the primary methods for removing a pivaloyl group?
Pivaloyl groups can be removed under acidic, basic, or reductive conditions.[1][5]
-
Basic Hydrolysis (Saponification): This is the most common method, typically employing strong bases like NaOH, KOH, or alkoxides (e.g., NaOMe) in an alcoholic solvent. Due to steric hindrance, this often requires elevated temperatures.
-
Reductive Cleavage: Strong reducing agents, particularly hydride donors like lithium aluminum hydride (LiAlH4), can reduce the ester to the corresponding alcohol.[2][7] This method is useful when other functional groups in the molecule are compatible with powerful reductants.
-
Nucleophilic Cleavage: For specific substrates, strong, non-basic nucleophiles or specialized reagent systems can be effective. For example, lithium diisopropylamide (LDA) has been shown to be highly effective for the deprotection of N-pivaloylindoles.[3][4] Organolithium reagents or sodium in liquid ammonia can also cleave pivaloyl esters.[8]
Q3: Can I selectively deprotect a pivaloyl group in the presence of other ester protecting groups?
Yes, this is a key advantage of the differential stability of acyl groups. The general order of lability to basic hydrolysis is Acetyl > Benzoyl > Pivaloyl.[5][6] This means you can often use mild basic conditions (e.g., K2CO3 in methanol/water) to selectively cleave an acetate while leaving a pivaloate intact.[6] Removing the pivaloyl group selectively in the presence of a less stable ester is generally not feasible via hydrolysis.
Part 2: Troubleshooting Guide for Pivaloyl Deprotection
This section tackles specific issues you may encounter during your experiments.
Issue 1: Incomplete or No Deprotection
Problem: After running the reaction under standard conditions and workup, analysis (TLC, LC-MS, NMR) shows a significant amount of starting material remaining.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: Saponification is a stoichiometric reaction. Ensure at least one equivalent of base is used. For substrates with other acidic protons or potential side reactions, an excess of the reagent (2-5 equivalents) may be necessary.
-
Inadequate Reaction Temperature or Time: Pivaloyl group removal is often slow at room temperature.
-
Actionable Advice: Gradually increase the reaction temperature, monitoring by TLC every few hours. Refluxing in a suitable solvent (e.g., methanol, ethanol, THF) is a common strategy. Be mindful of your substrate's thermal stability.
-
-
Poor Reagent-Substrate Interaction: The steric bulk of the pivaloyl group can be compounded by the steric environment of the substrate itself.
-
Solvent Incompatibility: The starting material must be fully soluble in the reaction solvent for the reaction to proceed efficiently.
-
Actionable Advice: If solubility is an issue in a single solvent like methanol, consider using a co-solvent system such as THF/Methanol/Water to ensure homogeneity.
-
Here is a logical workflow for addressing an incomplete deprotection reaction.
Caption: Workflow for troubleshooting incomplete pivaloyl deprotection.
Issue 2: Substrate Degradation or Side Reactions
Problem: The desired product is formed, but significant byproducts are observed, leading to low yield and difficult purification.
Potential Causes & Solutions:
-
Presence of Other Base-Sensitive Functional Groups: The harsh basic conditions required for pivaloyl removal can affect other parts of the molecule.
-
Common Issues: Epimerization of adjacent chiral centers, elimination of leaving groups (e.g., tosylates), hydrolysis of other esters or amides, or decomposition of base-labile moieties.
-
Actionable Advice:
-
Lower the Temperature: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Switch to Reductive Cleavage: If compatible, a reagent like LiAlH4 in THF at 0 °C can be much milder with respect to base-catalyzed side reactions.[7]
-
Consider Nucleophilic, Non-Hydrolytic Conditions: A protocol using aromatic thiols with catalytic K2CO3 has been reported for the cleavage of aryl pivalates under non-hydrolytic conditions, which may preserve other sensitive groups.[9] Another reductive method involves using lithium metal with a catalytic amount of naphthalene.[10]
-
-
-
Presence of Reductant-Sensitive Functional Groups: When using LiAlH4, other reducible groups will also react.
-
Common Issues: Reduction of ketones, aldehydes, amides, nitriles, or other esters.
-
Actionable Advice: This highlights the importance of a robust protecting group strategy. If reductive cleavage of the pivaloyl group is necessary, ensure other sensitive functionalities are protected with groups stable to LiAlH4 (e.g., silyl ethers, acetals).
-
Choosing the correct deprotection strategy from the outset is critical to avoiding side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sciforum.net [sciforum.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pivaloylated Sugar Derivatives
Welcome to the technical support center for the purification of pivaloylated sugar derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these valuable synthetic intermediates. The bulky and lipophilic nature of the pivaloyl protecting group presents unique purification challenges compared to other acyl derivatives. This resource combines established purification principles with field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.
Issue 1: Poor Separation of My Pivaloylated Sugar from a Less Polar Impurity on a Silica Gel Column.
Question: I'm running a flash column on silica gel, but my desired pivaloylated sugar derivative is co-eluting with a less polar byproduct. How can I improve the separation?
Answer: This is a frequent challenge due to the significant lipophilicity imparted by multiple pivaloyl groups, which can reduce the compound's interaction with the polar silica stationary phase. Here’s a systematic approach to troubleshoot this:
-
Re-evaluate Your Solvent System:
-
Decrease the Polarity of the Eluent: The primary strategy is to use a less polar mobile phase. This will increase the retention time of all compounds on the silica gel, providing a larger window for separation. For example, if you are using a 30% ethyl acetate in hexanes mixture, try decreasing it to 15-20% ethyl acetate.
-
Introduce a Different Solvent: Sometimes, a simple binary system of ethyl acetate/hexanes is insufficient. Introducing a third solvent can modulate selectivity. For instance, adding a small percentage (1-2%) of a more polar solvent like methanol can sometimes sharpen bands, but be cautious as it can also lead to faster elution. Conversely, replacing ethyl acetate with a different moderately polar solvent like diethyl ether or dichloromethane might alter the selectivity and improve separation.
-
-
Optimize Column Chromatography Parameters:
-
Dry Loading vs. Wet Loading: For highly lipophilic compounds, dry loading is often superior. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent completely. This dried powder can then be carefully loaded onto the top of your column. This technique prevents the solvent from the initial loading from interfering with the separation at the top of the column.
-
Column Dimensions: A longer, narrower column will provide more theoretical plates and can enhance the separation of closely eluting compounds.
-
-
Consider Alternative Stationary Phases:
-
If optimizing the mobile phase on silica gel fails, consider a different stationary phase. For pivaloylated sugars, which can be quite nonpolar, reverse-phase chromatography (e.g., C18 silica) might be a viable option, eluting with a polar mobile phase like acetonitrile/water or methanol/water.
-
Issue 2: My Pivaloylated Sugar Seems to be Decomposing on the Silica Gel Column.
Question: I'm observing new, more polar spots on my TLC plate after running a column, and my yield of the desired product is low. I suspect my compound is degrading. What could be causing this and how can I prevent it?
Answer: The acidic nature of standard silica gel can sometimes lead to the hydrolysis of acyl protecting groups, including pivaloyl esters, especially if the compound is sensitive or if the chromatography is prolonged. Here's how to address this:
-
Neutralize the Silica Gel:
-
You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your eluent. This neutralized eluent should be used to pack the column and run the separation. This is a very effective method to prevent the hydrolysis of acid-sensitive groups.
-
-
Use Deactivated Silica:
-
Commercially available deactivated silica gel, which has a lower activity due to a higher water content, can be a good option. You can also prepare it by adding a specific percentage of water to your dry silica gel and allowing it to equilibrate.
-
-
Expedite the Chromatography:
-
Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what gives baseline separation on TLC to speed up the elution. Flash chromatography, with applied pressure, is generally preferred over gravity chromatography for this reason.
-
Issue 3: I'm Struggling to Crystallize My Pivaloylated Sugar Derivative.
Question: My pivaloylated sugar is an oil or an amorphous solid, and I can't seem to induce crystallization. What techniques can I try?
Answer: Crystallization can be a powerful purification technique, often yielding very pure material.[1][2][3] The bulky and somewhat conformationally flexible pivaloyl groups can sometimes hinder the formation of a well-ordered crystal lattice. Here are several strategies to promote crystallization:
-
Solvent Selection is Key:
-
Solvent Screening: Systematically screen a variety of solvents. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated.[4] Common solvent systems for crystallization of sugar derivatives include ethanol/water, methanol/water, ethyl acetate/hexanes, and isopropanol.
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and place this solution in a small open vial. Place this vial inside a larger, sealed container that contains a poor solvent (e.g., hexanes or pentane). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility and can promote slow, high-quality crystal growth.
-
-
Seeding:
-
If you have a small amount of crystalline material from a previous batch, add a tiny seed crystal to a supersaturated solution of your compound. This will provide a nucleation site for crystal growth.
-
-
Scratching:
-
Gently scratching the inside of the flask or vial with a glass rod at the meniscus of a supersaturated solution can create micro-abrasions that serve as nucleation points for crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC solvent system for my pivaloylated sugar?
A1: A good starting point for analyzing pivaloylated sugars on TLC is a mixture of hexanes and ethyl acetate.[5][6][7][8][9] Begin with a relatively nonpolar mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity. The goal is to achieve an Rf value for your desired compound between 0.3 and 0.5 to ensure good separation on a column.
Q2: How can I confirm the purity of my final pivaloylated sugar derivative?
A2: Purity should be assessed by multiple methods.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity.[10][11][12][13][14] The presence of impurities is often indicated by small, unassignable peaks. The integration of the pivaloyl methyl protons (a sharp singlet around 1.2 ppm) relative to the sugar ring protons can also be a useful indicator.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity assessment.[15][16][17] Both normal-phase and reverse-phase HPLC can be used.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your compound.
Q3: Can I use extraction to purify my pivaloylated sugar?
A3: Yes, a simple acid-base extraction can be a useful first-pass purification step. For instance, if your reaction mixture contains acidic or basic byproducts, you can dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.[18][19][20][21] This will remove many polar impurities. However, this is unlikely to separate your product from other neutral, nonpolar impurities, for which chromatography or crystallization will be necessary.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Pivaloylated Monosaccharide
This protocol outlines a general procedure for purifying a pivaloylated monosaccharide derivative using flash column chromatography on silica gel.
-
TLC Analysis:
-
Develop a TLC solvent system that provides an Rf of ~0.3-0.4 for the target compound. A common starting point is 20% ethyl acetate in hexanes.
-
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is well-compacted and level.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the column and apply pressure (using a flask bulb or an automated flash chromatography system) to begin elution.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified pivaloylated sugar.
-
Protocol 2: Recrystallization of a Pivaloylated Disaccharide
This protocol provides a general method for the recrystallization of a partially purified pivaloylated disaccharide.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the pivaloylated sugar in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
Slowly add a poor solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the good solvent to redissolve the precipitate, resulting in a saturated solution.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Once at room temperature, you can place the flask in a refrigerator or ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent mixture.
-
Dry the crystals under high vacuum to remove any residual solvent.
-
Visualizing the Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for your pivaloylated sugar derivative.
References
- 1. GB2382038A - Melt crystallization of sugars and sugar alcohols - Google Patents [patents.google.com]
- 2. Influence of crystallizing agent on sugar quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kebo-chemicals.com [kebo-chemicals.com]
- 4. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]
- 5. View of Thin-layer chromatography of sugars in plant material [czasopisma.umlub.pl]
- 6. [Thin-layer chromatography of sugars (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Rapid quantitative TLC analysis of sugars using an improved commonly used solvent system. | Semantic Scholar [semanticscholar.org]
- 10. NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification | MDPI [mdpi.com]
- 11. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Honey Analysis with NMR – Going Strong | Bruker [bruker.com]
- 13. researchgate.net [researchgate.net]
- 14. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and purification of carbohydrate components in functional food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid chromatography of sugars on silica-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An investigation of sugar extraction methods and the use of microwave power for date syrup processing: efficiency and color related considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extraction method for preparing pyridylamino sugar derivatives and application to porcine gastric mucus glycoprotein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. US4278471A - Process for extracting sugar from cellulose and cellulosic materials - Google Patents [patents.google.com]
Technical Support Center: Stereoselectivity in Mannoside Synthesis
<
Welcome to the technical support center for stereoselective mannoside synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing specific mannoside linkages. The formation of the glycosidic bond, particularly the elusive β-mannoside, is a well-documented challenge in carbohydrate chemistry.[1][2][3][4] This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your mannoside synthesis experiments. Each issue is followed by an analysis of potential causes and actionable, step-by-step protocols to resolve the problem.
Problem 1: Predominant or Exclusive Formation of α-Mannoside When Targeting the β-Anomer
You've set up your glycosylation reaction expecting to form a 1,2-cis β-mannoside, but the NMR analysis of your crude product shows a high proportion, or even exclusively, the 1,2-trans α-mannoside.
Potential Causes & Mechanistic Insights:
The synthesis of β-mannosides is challenging due to both thermodynamic and kinetic factors. The anomeric effect favors the formation of the more stable α-glycoside, while steric hindrance from the axial C2 substituent makes the β-face of the mannosyl donor less accessible to the incoming nucleophile.[3][4][5] The formation of an oxocarbenium ion intermediate often leads to the thermodynamic α-product. To favor the β-anomer, reaction conditions must be carefully controlled to promote a kinetic, SN2-like pathway.
Troubleshooting Workflow:
Detailed Protocols:
-
Adopt the Crich β-Mannosylation Conditions: This method is a benchmark for stereoselective β-mannoside synthesis.[2][6] It relies on the in situ formation of an α-glycosyl triflate from a 4,6-O-benzylidene-protected mannosyl sulfoxide donor. The rigid benzylidene acetal disfavors the formation of an oxocarbenium ion, promoting a direct SN2 displacement by the acceptor.[7][8]
-
Protocol: Crich β-Mannosylation
-
Dry your glycosyl donor (e.g., S-phenyl 4,6-O-benzylidene-2,3-di-O-benzyl-1-thio-α-D-mannopyranoside S-oxide) and acceptor thoroughly.
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the donor and a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78°C (acetone/dry ice bath).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O). The solution should turn a characteristic yellow/orange color, indicating the formation of the sulfonium intermediate.
-
Stir for 10-15 minutes at -78°C.
-
Add a pre-cooled solution of the glycosyl acceptor in anhydrous DCM dropwise.
-
Maintain the reaction at -78°C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Warm to room temperature, extract the organic phase, dry, and concentrate for purification.
-
-
-
Solvent and Temperature Optimization: The choice of solvent and reaction temperature has a profound impact on the stereochemical outcome.[9][10] Nitrile solvents (e.g., acetonitrile, propionitrile) are known to favor the formation of β-mannosides by forming a transient α-nitrilium-ion intermediate, which is then displaced by the acceptor from the β-face.[11] Lowering the temperature generally favors the kinetic product (β-mannoside) over the thermodynamic one (α-mannoside).[9][12]
-
Protocol: Low-Temperature Glycosylation in Nitrile Solvent
-
Co-evaporate the glycosyl donor (e.g., a mannosyl trichloroacetimidate) and acceptor with anhydrous toluene to remove residual water.
-
Dissolve the donor and acceptor in anhydrous acetonitrile under an inert atmosphere. Add activated molecular sieves (4 Å).
-
Cool the mixture to the desired temperature (start at -40°C and adjust lower if α-selectivity persists).
-
Add the promoter (e.g., TMSOTf, BF₃·OEt₂) dropwise.
-
Monitor the reaction by TLC.
-
Quench the reaction with triethylamine or pyridine.
-
Filter, concentrate, and purify the product.
-
-
| Condition | Typical Outcome | Rationale |
| Donor | 4,6-O-benzylidene protected | Restricts conformation, disfavors oxocarbenium ion.[7][8] |
| Solvent | Dichloromethane (DCM) | Non-participating, favors SN1-like pathways.[9] |
| Acetonitrile (MeCN) | Participating, forms α-nitrilium intermediate, promoting β-attack.[11] | |
| Temperature | > -20°C | Favors thermodynamic α-product.[12] |
| < -60°C | Favors kinetic β-product.[9][12] | |
| Promoter | Strong Lewis Acid (e.g., Tf₂O) | Generates highly reactive intermediates.[2] |
Problem 2: Poor α-Selectivity with a Participating C2-Acyl Group
You are attempting to synthesize a 1,2-trans α-mannoside using a donor with a participating group (e.g., an acetate or benzoate) at the C2 position, but you are observing a significant amount of the β-anomer.
Potential Causes & Mechanistic Insights:
A participating C2-acyl group is the classical method for achieving 1,2-trans glycosylation. The acyl group attacks the anomeric center to form a stable dioxolanylium ion intermediate, which blocks the α-face and directs the incoming nucleophile to the β-face. For mannosides, this should yield the α-product. Incomplete formation or instability of this intermediate can lead to a competing SN1 pathway, resulting in a mixture of anomers.
Troubleshooting Workflow:
Detailed Protocols:
-
Optimize Reaction Temperature: The formation of the dioxolanylium ion has an activation energy barrier. If the temperature is too low, its formation may be slow, allowing a direct SN1 or SN2 reaction to compete.
-
Protocol: Temperature Screen
-
Set up several small-scale reactions in parallel.
-
Run the reactions at different temperatures, for example, -78°C, -60°C, -40°C, and -20°C.
-
Quench all reactions at the same time point.
-
Analyze the α/β ratio of the crude product for each reaction by ¹H NMR to determine the optimal temperature.
-
-
-
Ensure a "Disarmed" Donor/Promoter Match: The electronic properties of the protecting groups influence the reactivity of the donor. Donors with electron-withdrawing acyl groups are "disarmed" and require stronger promoters to react. If the promoter is too weak, activation may be slow or incomplete.
-
Protocol: Promoter Selection
-
For a thioglycoside donor, if you are using a mild promoter like N-iodosuccinimide (NIS) alone, consider a more powerful combination like NIS/TfOH or diphenyl sulfoxide/Tf₂O.
-
Ensure the promoter is fresh and of high purity. Triflic acid and its anhydride are particularly moisture-sensitive.
-
Use a stoichiometric amount of promoter relative to the donor as a starting point.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of β-mannosides so notoriously difficult?
A1: The difficulty arises from a combination of steric and electronic factors.[3]
-
Anomeric Effect: This electronic effect stabilizes the axial position for an electronegative substituent at the anomeric center (C1). In mannose, this means the α-glycosidic bond is thermodynamically more stable than the β-bond.[5][9]
-
Steric Hindrance: The C2 hydroxyl (or protecting group) in mannose is in an axial orientation. This position sterically shields the β-face of the anomeric carbon, making it difficult for a nucleophile (the acceptor) to approach from that direction.[5]
-
Neighboring Group Participation: Unlike glucose or galactose, an acyl protecting group at C2 of mannose leads to the α-anomer, not the β-anomer. Therefore, to get the β-anomer, non-participating protecting groups must be used, which often leads to reactions proceeding through an oxocarbenium ion intermediate that favors the α-product.
Q2: How do 4,6-O-benzylidene protecting groups influence stereoselectivity?
A2: The 4,6-O-benzylidene group is crucial for many successful β-mannosylation strategies, most notably the Crich method.[2][7] It locks the pyranose ring in a rigid chair conformation. This conformational rigidity has a "disarming" effect, meaning it destabilizes the formation of the flat oxocarbenium ion intermediate.[8] By suppressing the SN1-like pathway that leads to the α-product, it forces the reaction to proceed through a more SN2-like mechanism, where the nucleophile attacks the anomeric center from the backside (β-face) as the leaving group departs from the α-face.[7][8]
Q3: Can the acceptor's reactivity affect the stereochemical outcome?
A3: Absolutely. The nucleophilicity of the acceptor alcohol plays a significant role. A highly reactive (nucleophilic) acceptor can attack the intermediate species faster. In cases where an α-triflate/ion pair equilibrium exists (as in the Crich mannosylation), a more reactive nucleophile is more likely to trap the kinetic α-triflate intermediate via an SN2 reaction, leading to a higher yield of the β-product. A less reactive nucleophile may allow more time for the intermediate to isomerize or dissociate into a solvent-separated ion pair, which preferentially forms the α-glycoside.[7]
Q4: What is anomeric O-alkylation and when should I consider it?
A4: Anomeric O-alkylation is an alternative strategy for forming glycosidic bonds that can be highly stereoselective for β-mannosides.[13][14] Instead of activating a glycosyl donor, this method involves deprotonating the anomeric hydroxyl group of a mannose derivative (often unprotected or partially protected) with a base, and then alkylating the resulting anomeric alkoxide with an electrophile (e.g., a primary triflate). This method often proceeds with high β-selectivity because the alkylation occurs on the more stable β-anomer of the mannoside hemiacetal.[1][14] It is particularly useful when dealing with sensitive substrates or when traditional glycosylation methods fail.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 6. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of d - glycero - d - manno -heptose-1β,7-bisphosphate (HBP) from d -mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00139G [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. On the influence of solvent on the stereoselectivity of glycosylation reactions (2023) | Kevin M Dorst | 2 Citations [scispace.com]
- 11. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 12. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis of 2,3-Diamino-2,3-dideoxy-β-D-mannosides via Anomeric <em>O</em>-Alkylation  - ProQuest [proquest.com]
- 14. Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation - PMC [pmc.ncbi.nlm.nih.gov]
mild deprotection procedures for pivaloyl esters on oligosaccharides
Welcome to the technical support center for oligosaccharide synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in carbohydrate chemistry: the mild and efficient deprotection of pivaloyl (Piv) esters. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate this critical step in your research.
The Pivaloyl Paradox: Stability vs. Liability
The pivaloyl group is a valuable tool in a synthetic chemist's arsenal. Its significant steric bulk, conferred by the tert-butyl moiety, makes it an excellent protecting group. It is robust, less prone to acyl migration compared to acetyl or benzoyl groups, and its steric hindrance can prevent the formation of undesired orthoester byproducts during glycosylation reactions.[1][2]
However, this same steric hindrance is a double-edged sword. It significantly slows the rate of nucleophilic attack at the carbonyl carbon, making the pivaloyl ester exceptionally stable.[3][4] This stability necessitates harsh deprotection conditions (e.g., strong bases, high temperatures), which can jeopardize the integrity of the sensitive oligosaccharide backbone, leading to cleavage of glycosidic linkages or other unwanted side reactions.[3][5] This guide is dedicated to resolving this challenge with milder, more controlled procedures.
Troubleshooting Guide: Overcoming Common Deprotection Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My pivaloyl deprotection is incomplete, even after extended reaction times with standard methanolic sodium methoxide (Zemplén conditions). What should I do?
This is the most common issue researchers face. The steric bulk of the pivaloyl group kinetically disfavors the approach of the methoxide nucleophile, rendering standard Zemplén conditions largely ineffective for complete removal.[6]
Causality Analysis & Solutions:
-
Insufficient Nucleophilicity/Basicity: Standard Zemplén deacetylation is highly effective for less hindered esters like acetates but often fails for pivaloates.[7] You need a stronger basic system or a different nucleophile.
-
Increase Base Concentration & Temperature: While risky, a carefully controlled increase in the concentration of NaOMe and a modest increase in temperature (e.g., to 40-50 °C) can sometimes drive the reaction to completion. Monitor carefully by TLC for the appearance of degradation products.
-
Switch to a Guanidine System: A mixture of guanidine and guanidinium nitrate in methanol/dichloromethane is a powerful basic system that has proven effective for cleaving sterically hindered esters without causing significant degradation of the parent molecule. This system maintains a stable, high pH.
-
Consider Reductive Cleavage (Use with Caution): For very robust substrates, strong reducing agents like Lithium Aluminum Hydride (LAH) in THF can cleave the ester.[5] However, this is not a "mild" procedure and will reduce other sensitive functional groups. This should be considered a last resort.
-
-
Poor Solubility: Your protected oligosaccharide may not be fully soluble in methanol, limiting the accessibility of the pivaloyl groups.
-
Add a Co-solvent: Introduce a co-solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to improve the solubility of the substrate while still allowing the base to function effectively.
-
-
Microwave-Assisted Deprotection: For rapid and efficient cleavage, consider adsorbing your compound onto alumina and irradiating it with microwaves.[5] This technique can dramatically accelerate the reaction by efficiently transferring energy to the polar reactants.
Workflow: Tackling Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete pivaloyl deprotection.
Q2: I'm observing degradation of my oligosaccharide or cleavage of glycosidic bonds during deprotection. How can I prevent this?
This indicates your deprotection conditions are too harsh. The glycosidic bond is susceptible to cleavage under strongly basic or acidic conditions, especially at elevated temperatures.
Causality Analysis & Solutions:
-
Excessively Strong Base/High Temperature: The combination of high base concentration and heat can easily lead to unwanted side reactions.
-
Lower the Temperature: Perform the reaction at 0 °C or room temperature, even if it requires a significantly longer reaction time. Patience is key to preserving your molecule.
-
Use a Milder Reagent: Hydrazinolysis is an effective method for removing acyl groups under conditions that are often milder than strong alkoxides.[8] A solution of hydrazine hydrate in pyridine with a catalytic amount of acetic acid can effectively remove pivaloyl groups while minimizing degradation.
-
-
Reaction Monitoring is Crucial: Do not let the reaction run for a pre-set time without monitoring.
-
Frequent TLC Analysis: Check the reaction progress every 30-60 minutes. As soon as the starting material is consumed, quench the reaction immediately to prevent over-exposure to the basic conditions.
-
Q3: I need to selectively deprotect pivaloyl groups in the presence of other esters (e.g., acetates or benzoates). Is this possible?
This is a significant challenge due to the relative stabilities. Generally, acetates are the most labile, followed by benzoates, with pivaloates being the most robust.[2][9] Therefore, selectively removing a pivaloyl group while retaining an acetate is typically not feasible via standard hydrolytic methods.
Solutions & Strategies:
-
Reverse the Strategy: It is far more practical to selectively remove acetates in the presence of pivaloates. Mild basic conditions, such as ammonia in methanol or guanidine, can often cleave acetates while leaving pivaloates intact.[2]
-
Orthogonal Protecting Groups: For future syntheses, plan your protecting group strategy to be orthogonal. Use a pivaloyl-type group that can be removed by non-hydrolytic methods. The 2,2-dimethyl-4-azido butanoate (AzDMB) group, for example, mimics the steric properties of a pivaloyl group but can be cleaved under mild reductive conditions (e.g., PMe₃ or H₂/Pd), leaving base-labile esters untouched.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why use the pivaloyl protecting group if it's so difficult to remove?
The decision to use a pivaloyl group is a strategic one based on its significant advantages during the synthetic assembly phase:
-
High Stability: It survives a wide range of reaction conditions, including many acidic and mildly basic treatments, making it an excellent "permanent" protecting group until the final steps.[4]
-
Neighboring Group Participation: When placed at the C2 position of a glycosyl donor, the pivaloyl group provides excellent anchimeric assistance, leading to the stereoselective formation of 1,2-trans-glycosidic linkages.[1]
-
Suppression of Side Reactions: Its steric bulk effectively prevents the formation of orthoester byproducts, a common issue with smaller acyl groups like acetate during glycosylation.[1][3]
Q2: What is the mechanism of pivaloyl deprotection under basic conditions?
The mechanism is a base-catalyzed saponification (transesterification if using an alkoxide). It proceeds via a nucleophilic acyl substitution.
Mechanism: Base-Catalyzed Pivaloyl Deprotection
Caption: Mechanism of pivaloyl ester deprotection via saponification.
The key challenge is the first step. The bulky tert-butyl group shields the electrophilic carbonyl carbon, making it difficult for the nucleophile (e.g., methoxide, MeO⁻) to attack. This results in a high activation energy and a slow reaction rate.
Q3: How can I monitor the progress of my deprotection reaction effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Stain: Use a stain that visualizes both the protected and deprotected carbohydrate, such as p-anisaldehyde or ceric ammonium molybdate (CAM).
-
Rf Value: The deprotected product will have free hydroxyl groups, making it significantly more polar. Therefore, it will have a much lower Rf value (it will run slower on the TLC plate) than the fully protected starting material. Incomplete deprotection will show intermediate spots between the starting material and the fully deprotected product.
Q4: Are there "next-generation" pivaloyl-like protecting groups that are easier to cleave?
Yes. Recognizing the challenges of standard pivaloyl removal, researchers have developed modified pivaloyl groups that retain the steric advantages but incorporate a "masked" functionality that allows for mild and orthogonal cleavage.[3]
| Protecting Group | Structure (R-CO-) | Deprotection Condition | Reference |
| Pivaloyl (Piv) | (CH₃)₃C-CO- | Strong Base (e.g., NaOMe, heat) | [9] |
| Azidodimethylbutanoyl (AzDMB) | N₃-(CH₂)₂-C(CH₃)₂-CO- | Mild Reduction (H₂, Pd/C or PMe₃) | [3][4] |
| MPDMB | (MeO-Ph-O)-(CH₂)₂-C(CH₃)₂-CO- | Mild Oxidation (CAN) | [3] |
Experimental Protocols
Protocol 1: Deprotection using Hydrazine Hydrate (Mild Conditions)
This method is suitable for oligosaccharides sensitive to strong alkoxide bases.
-
Preparation: Dissolve the pivaloyl-protected oligosaccharide (1.0 equiv.) in a 4:1 mixture of pyridine and glacial acetic acid (e.g., 10 mL/mmol of substrate).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~10 equiv.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH solvent system). The reaction may take 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Co-evaporate the solvent with toluene under reduced pressure several times to remove the pyridine.
-
Purification: Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., DCM/Methanol or Ethyl Acetate/Hexane/Methanol) to yield the deprotected oligosaccharide.
Protocol 2: Global Deprotection of Benzyl and AzDMB Groups
This protocol highlights the utility of a next-generation pivaloyl analogue.
-
Preparation: Dissolve the oligosaccharide protected with benzyl ethers and AzDMB esters in a suitable solvent system such as THF/H₂O or Methanol.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenator) with vigorous stirring at room temperature. This single step removes both the benzyl ethers (hydrogenolysis) and the AzDMB groups (reduction of azide followed by intramolecular cyclization and release).[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting fully deprotected oligosaccharide can be purified by size-exclusion chromatography (e.g., Sephadex) or reversed-phase HPLC.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
avoiding orthoester formation in glycosylation reactions
A Troubleshooter's Guide to Preventing and Overcoming Orthoester Formation
Welcome to the technical support center for synthetic carbohydrate chemistry. As a Senior Application Scientist, I've seen firsthand how the undesired formation of glycosyl orthoesters can derail a synthetic campaign. This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep, mechanistic understanding of this common side reaction and to offer practical, field-proven strategies to ensure you obtain your desired 1,2-trans-glycoside product.
Frequently Asked Questions (FAQs)
Q1: What is a glycosyl orthoester, and why is it a problem in my glycosylation reaction?
A glycosyl orthoester is a cyclic acetal that forms as a kinetic, and often undesired, byproduct during glycosylation reactions. This issue is most prevalent when you are using a glycosyl donor with a participating group (like an acetate or benzoate ester) at the C2 position, with the goal of synthesizing a 1,2-trans-glycoside.[1][2]
The formation of this byproduct becomes a significant problem because it diverts your starting material away from the intended glycoside product, leading to lower yields and more complex purification challenges. In some cases, particularly with hindered alcohols or under certain conditions, the orthoester can be the major or even exclusive product.[3]
Q2: How can I identify if my reaction has formed an orthoester?
The most definitive method for identifying an orthoester is through Nuclear Magnetic Resonance (NMR) spectroscopy .[4][5][6] Key diagnostic signals to look for include:
-
1H NMR: The disappearance of the acceptor alcohol's hydroxyl proton and the appearance of a characteristic singlet for the orthoester methyl group (if derived from an acetyl protecting group) typically between δ 1.6-1.8 ppm. The anomeric proton signal will also be absent in its typical region.
-
13C NMR: A highly characteristic signal for the quaternary orthoester carbon (C(OR)3) will appear in the δ 120-125 ppm range.[6] This is often the most unambiguous evidence. The anomeric carbon (C1) signal will also shift significantly.
Troubleshooting Guide: Scenarios & Solutions
Problem: My reaction is yielding the orthoester as the major product. What is happening mechanistically?
This is a classic case of kinetic versus thermodynamic control. When a glycosyl donor with a C2-participating group is activated, the neighboring acyl group attacks the anomeric center to form a stable, five-membered dioxolenium ion intermediate.[2][6] This intermediate is the crucial branch point.
-
Pathway A (Orthoester Formation - Kinetic Product): The glycosyl acceptor (your alcohol) can attack the acyl carbon of the dioxolenium ion. This pathway is often faster, especially at low temperatures, leading to the kinetic orthoester product.
-
Pathway B (Glycoside Formation - Thermodynamic Product): Alternatively, the acceptor can attack the anomeric carbon (C1). This leads to the desired 1,2-trans-glycoside, which is the more thermodynamically stable product.
The diagram below illustrates these competing pathways.
Caption: Competing pathways in glycosylation with a C2-participating group.
Problem: How can I proactively prevent or minimize orthoester formation?
Controlling the reaction outcome requires tipping the balance in favor of Pathway B. This can be achieved by carefully tuning several experimental parameters.
| Parameter | Strategy to Minimize Orthoester | Causality (Why it Works) |
| Temperature | Start at low temperatures (-78 to -40 °C) and slowly warm up. | Low temperatures favor the formation of the kinetic orthoester. A gradual increase in temperature provides the energy needed to overcome the activation barrier for the rearrangement of the intermediate (or the orthoester itself) to the more stable glycoside.[7] |
| Solvent | Use non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene. Avoid highly polar, coordinating solvents like acetonitrile. | Coordinating solvents can stabilize the dioxolenium intermediate, potentially favoring orthoester formation. Acetonitrile, in particular, can form a competing nitrilium ion intermediate, complicating the reaction.[7][8] |
| Promoter | Use a strong Lewis acid promoter (e.g., TMSOTf, AgOTf). Avoid milder conditions if orthoester is the main product. | A stronger Lewis acid can facilitate the rearrangement of the initially formed orthoester to the glycoside product under acidic conditions. |
| Reaction Time | Allow for longer reaction times. | The conversion of the orthoester to the glycoside is an equilibrium process. Longer reaction times allow the reaction to reach thermodynamic equilibrium, favoring the more stable glycoside product. |
| Protecting Groups | Consider a C2-protecting group with reduced participation or one that suppresses orthoester formation. | Groups like the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) have been shown to provide robust 1,2-trans selectivity while suppressing orthoester formation due to a dual-participation effect.[9] |
Problem: I've already run my reaction and isolated the orthoester. Can I salvage my product?
Yes, in many cases, you can. The orthoester is often an intermediate that can be converted to the desired 1,2-trans-glycoside. This is achieved through an acid-catalyzed rearrangement.[10][11][12]
Protocol: Acid-Catalyzed Rearrangement of a Glycosyl Orthoester
This protocol provides a general method for converting an isolated glycosyl orthoester into the corresponding 1,2-trans-glycoside.
Materials:
-
Isolated glycosyl orthoester
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or another suitable Lewis acid
-
Triethylamine (Et3N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dissolve the purified glycosyl orthoester in anhydrous DCM (e.g., 0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add a catalytic amount of TMSOTf (e.g., 0.1 to 0.2 equivalents) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The orthoester spot should disappear, and a new, typically more polar, spot corresponding to the glycoside should appear. The reaction may take from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, quench the acid by adding a slight excess of triethylamine or pyridine.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to isolate the pure 1,2-trans-glycoside.
The workflow for this troubleshooting and recovery process is summarized below.
Caption: Troubleshooting workflow for orthoester formation.
References
- 1. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of Sequence-Controlled Polysaccharides
Welcome to the technical support center for the synthesis of sequence-controlled polysaccharides. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex but rewarding field of synthetic carbohydrate chemistry. The synthesis of polysaccharides with a defined sequence, linkage, and stereochemistry is a formidable challenge, fraught with obstacles that can impede progress.[1][2] This resource provides in-depth, field-proven insights into common experimental problems, offering not just solutions but also the underlying principles to empower your research.
Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured in a practical question-and-answer format. Our goal is to address specific issues you may encounter, from failed glycosylation reactions to challenges in purification and characterization.
Part 1: Troubleshooting Glycosylation Reactions
Glycosylation—the formation of a glycosidic bond—is the cornerstone of polysaccharide synthesis.[3][4] However, achieving high yield and stereoselectivity is notoriously difficult.[5][6] This section addresses the most common failures and how to systematically diagnose and resolve them.
Q1: My glycosylation reaction failed entirely. TLC analysis shows only unreacted glycosyl donor and acceptor. What are the likely causes?
A1: Complete reaction failure is a common and frustrating issue. The cause typically lies in one of four areas: reagent quality, activation conditions, temperature, or acceptor reactivity. A systematic approach is essential for diagnosis.
Underlying Causality: A glycosylation reaction requires the activation of a glycosyl donor to form a reactive intermediate (often an oxocarbenium ion), which is then attacked by a nucleophilic hydroxyl group on the glycosyl acceptor.[3] Failure can occur if the donor is not activated, the acceptor is not sufficiently nucleophilic, or if reaction conditions are not permissive.
Troubleshooting Workflow:
Detailed Protocol: Diagnosing a Failed Glycosylation
-
Reagent Verification:
-
Glycosyl Donor/Acceptor: Confirm identity and purity via ¹H NMR. Impurities can poison catalysts or interfere with the reaction.
-
Solvents: Ensure solvents are strictly anhydrous. Water will readily hydrolyze activated donors and promoters.[7] Use freshly distilled solvents over activated molecular sieves.
-
Promoter/Activator: Reagents like TMSOTf or BF₃·OEt₂ are highly sensitive to moisture. Use a fresh bottle or re-distill if necessary.
-
-
Reaction Setup and Execution:
-
Glassware: All glassware must be flame-dried or oven-dried immediately before use to remove adsorbed water.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of dry argon or nitrogen.
-
Temperature Control: Low temperatures (e.g., -78 °C) are critical for controlling the initial activation step and preventing donor decomposition.[8][9] Use a cryocool or a dry ice/acetone bath for reliable temperature control.
-
Order of Addition: Typically, the donor, acceptor, and molecular sieves are mixed in the solvent and cooled before the slow, dropwise addition of the promoter.
-
-
If Failure Persists (Low Acceptor Nucleophilicity):
-
Sterically hindered or electronically deactivated hydroxyl groups can be poor nucleophiles.[8]
-
Solution: Employ more forceful conditions. This may involve using a stronger Lewis acid, increasing the reaction temperature after the initial activation, or using a higher excess of the glycosyl donor (e.g., 2-3 equivalents).[8][10] Be aware that these changes may negatively impact stereoselectivity.[8]
-
Q2: My reaction works, but I get a poor mixture of α and β anomers. How can I improve stereoselectivity?
A2: Controlling anomeric stereochemistry is one of the most significant challenges in carbohydrate synthesis.[5][11] The outcome is a delicate balance of multiple factors, most notably the choice of protecting group at the C-2 position of the donor, the solvent, and the temperature.[4][8]
Underlying Causality:
-
1,2-trans Glycosides (e.g., β-gluco, β-galacto): Achieved via neighboring group participation . A C-2 protecting group with a carbonyl (e.g., Acetyl, Benzoyl) can attack the anomeric center upon activation, forming a stable cyclic acyloxonium ion intermediate. This intermediate shields the α-face, forcing the incoming acceptor to attack from the β-face.[12][13]
-
1,2-cis Glycosides (e.g., α-gluco, α-galacto): Requires a non-participating C-2 protecting group (e.g., Benzyl ether, Azide).[7][12] In the absence of participation, the reaction proceeds through a more transient oxocarbenium ion. The stereochemical outcome is then governed by other factors, including the anomeric effect (which thermodynamically favors the α-anomer) and the solvent.[8][14]
Strategies for Stereocontrol:
| Desired Anomer | C-2 Protecting Group | Solvent System | Rationale & Key Considerations |
| 1,2-trans (β) | Participating (Acetyl, Benzoyl) | Dichloromethane (DCM), Dichloroethane (DCE) | The formation of the acyloxonium ion is highly reliable and generally gives excellent β-selectivity.[13] |
| 1,2-cis (α) | Non-participating (Benzyl, TBDPS) | Ethereal Solvents (Diethyl ether, THF) | Ethereal solvents can stabilize the intermediate in a way that favors attack from the α-face, leading to the 1,2-cis product.[8] |
| 1,2-trans (β) | Non-participating (Benzyl, TBDPS) | Nitrile Solvents (Acetonitrile, Propionitrile) | Nitrile solvents can act as a temporary nucleophile, attacking the oxocarbenium from the α-face to form a transient β-nitrilium ion. Subsequent Sₙ2 displacement by the acceptor yields the 1,2-trans product.[8] |
Part 2: Automated Glycan Assembly (AGA) Troubleshooting
Automated synthesis on a solid support promises to accelerate access to complex polysaccharides.[15][16] However, it comes with its own unique set of challenges.[17]
Q3: My automated solid-phase synthesis is failing. The yield drops dramatically after a few coupling cycles. What's wrong?
A3: This is a classic sign of cumulative error in solid-phase synthesis. Inefficient coupling or deprotection at each step leads to the formation of truncated or deletion sequences, which are difficult to separate from the target molecule. A coupling efficiency of 99% per step results in only ~90% purity for a 10-mer, highlighting the need for near-quantitative reactions.
Common Causes and Solutions:
-
Incomplete Deprotection: The temporary protecting group (e.g., Fmoc, Lev) must be completely removed to expose the hydroxyl group for the next coupling.
-
Diagnosis: Perform a test cleavage on a small sample of resin after the deprotection step. Analyze the supernatant by UV-Vis to quantify the cleaved protecting group adduct.
-
Solution: Increase the deprotection time or use a fresh deprotection solution. Ensure efficient mixing and washing of the resin.
-
-
Inefficient Coupling: The glycosyl donor may not be reacting completely with the acceptor on the solid support.
-
Diagnosis: After the coupling step, "cap" any unreacted hydroxyl groups with a reagent like acetic anhydride. Cleave the products from the resin and analyze by mass spectrometry. The presence of capped, truncated sequences confirms incomplete coupling.
-
Solution: Increase the concentration or equivalents of the glycosyl donor and promoter.[18] Increase the coupling time or temperature. Ensure the resin swells properly in the reaction solvent to maximize accessibility.[16]
-
-
Degradation of the Solid Support or Linker: The solid support or the linker attaching the glycan may not be stable to the repeated cycles of acidic (glycosylation) and basic (deprotection) conditions.[16]
-
Diagnosis: Analyze the final cleaved product for degradation byproducts. A gradual yellowing of the resin can also indicate instability.
-
Solution: Choose a more robust linker/resin combination that is explicitly designed for the planned reaction conditions.
-
Part 3: Purification and Characterization FAQs
The complexity and potential heterogeneity of synthetic polysaccharides make their purification and characterization non-trivial.[1][19][20]
Q4: What is the best way to purify my final polysaccharide product?
A4: There is no single "best" method, as the optimal technique depends on the polysaccharide's size, charge, and solubility. A multi-step approach is often necessary.
-
Initial Cleanup: After synthesis and deprotection, a simple precipitation (e.g., into cold diethyl ether or methanol) or solid-phase extraction (SPE) can remove most of the excess reagents and small molecule impurities.
-
Chromatographic Separation:
-
Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), this is the most common method for separating polysaccharides based on their hydrodynamic volume (size). It is excellent for removing truncated sequences and separating polymers of different lengths.
-
Ion-Exchange Chromatography (IEX): Essential for charged polysaccharides (e.g., those containing uronic acids or sulfates). It separates molecules based on the strength of their interaction with a charged stationary phase.
-
Reverse-Phase HPLC (RP-HPLC): While less common for large, hydrophilic polysaccharides, it can be very effective for smaller oligosaccharides or those with hydrophobic protecting groups still attached.
-
Q5: Which analytical techniques are essential for characterizing my synthetic polysaccharide?
A5: A combination of techniques is required to confirm the identity, purity, structure, and molecular weight of your product.[21]
| Technique | Information Provided | Key Strengths & Considerations |
| NMR Spectroscopy | Monosaccharide composition, anomeric configuration (α/β), linkage positions (e.g., 1→4, 1→6), and overall structural integrity.[21] | ¹H and ¹³C NMR are fundamental. 2D experiments (COSY, HSQC, HMBC) are required for unambiguous assignment of complex structures. |
| Mass Spectrometry | Molecular weight, molecular weight distribution (polydispersity), and sequence information via fragmentation (MS/MS).[19][21] | MALDI-TOF MS is excellent for determining the molecular weight of polymers. ESI-MS coupled with LC (LC-MS) is powerful for analyzing mixtures.[21] |
| HPLC / GPC | Purity, molecular weight distribution, and quantification.[19][21] | GPC with a refractive index (RI) detector is standard for determining the average molecular weight (Mw, Mn) and polydispersity index (PDI) relative to standards.[19][22] |
Part 4: Broader Scientific FAQs
Q6: What are the main advantages and disadvantages of chemical versus enzymatic synthesis?
A6: Both chemical and enzymatic approaches are powerful tools for accessing defined polysaccharides, but they have complementary strengths and weaknesses.[15][23] The choice depends on the target structure and research goals.
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereo/Regiocontrol | Challenging; requires complex protecting group strategies.[1] | Absolute; enzymes provide perfect control over linkage and anomer formation.[24][25] |
| Substrate Scope | Very broad; allows for the incorporation of unnatural monosaccharides and modifications. | Limited by the specific substrate tolerance of the enzyme.[1] |
| Protecting Groups | Essential; requires multiple protection/deprotection steps, adding to the synthetic effort.[2] | Not required, leading to much greener and more efficient syntheses.[24][26] |
| Scalability | Can be scaled up, but can be costly and generate significant waste. | Can be challenging due to the cost and availability of enzymes and sugar nucleotide donors.[23] |
| Automation | More developed, with several automated solid-phase synthesizers available.[18][27] | Conceptually possible but less developed than chemical automation.[24][26] |
Q7: How do I begin to formulate a protecting group strategy for a complex polysaccharide synthesis?
A7: A robust protecting group strategy is the intellectual core of any complex carbohydrate synthesis. It requires careful planning to ensure that specific hydroxyl groups can be unmasked at the correct time without affecting other parts of the molecule.[28][29]
Key Principles:
-
Orthogonality: Choose protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile).
-
Temporary vs. Permanent Groups:
-
Permanent Groups: These mask hydroxyls that will not be involved in glycosylation until the final deprotection step (e.g., Benzyl ethers). They must be stable to all intermediate reaction conditions.[29]
-
Temporary Groups: These mask the hydroxyl group that will become the nucleophile in the next glycosylation step (e.g., Fmoc, Levulinoyl ester).
-
-
Influence on Reactivity: Protecting groups are not just masks; they electronically and sterically influence the reactivity of the monosaccharide building block. Electron-withdrawing groups (like esters) "disarm" a glycosyl donor, making it less reactive, while electron-donating groups (like ethers) "arm" it. This can be exploited in one-pot synthesis strategies.[15]
References
- 1. Progress and challenges in the synthesis of sequence controlled polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aspariaglycomics.com [aspariaglycomics.com]
- 3. fiveable.me [fiveable.me]
- 4. ijres.org [ijres.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 15. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated Glycan Assembly: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The Method and Process of Polysaccharides Analysis - Creative Proteomics [creative-proteomics.com]
- 20. research.rug.nl [research.rug.nl]
- 21. What are the Analytical Methods for Polysaccharides? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. The Preparation and Structure Analysis Methods of Natural Polysaccharides of Plants and Fungi: A Review of Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
A Strategic Guide to Pivaloyl vs. Acetyl Protecting Groups in Mannose Chemistry
Introduction: Navigating the Complex Terrain of Mannose Glycosylation
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. This is particularly true for mannose, a C2-epimer of glucose, where the axial orientation of the C2 hydroxyl group presents unique stereochemical challenges. The synthesis of mannosides, critical components of numerous biologically significant glycans, requires precise control over the formation of the glycosidic linkage, which can be either α (axial) or β (equatorial). The choice of protecting group, especially at the C2 position, is a decisive factor in steering this stereoselectivity.
This guide provides an in-depth comparison of two common acyl-type protecting groups in mannose chemistry: the small, ubiquitous acetyl (Ac) group and the sterically demanding pivaloyl (Piv) group. We will move beyond a simple list of pros and cons to explore the causal relationships between their structural properties and their performance in synthetic applications, supported by experimental data and established protocols. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions for their specific synthetic strategies.
The Opposing Philosophies: Acetyl vs. Pivaloyl
At a fundamental level, the choice between acetyl and pivaloyl is a choice between a nimble workhorse and a robust, specialized tool.
-
The Acetyl Group: A small, electronically withdrawing group that is easily introduced and removed. Its primary role in mannose chemistry is as a C2 "participating" group, reliably directing the formation of α-mannosides.
-
The Pivaloyl Group: Characterized by its bulky tert-butyl moiety, it is also an electron-withdrawing participating group but offers significantly enhanced steric hindrance and chemical stability. This robustness makes it invaluable in complex, multi-step syntheses where orthogonality is key.
Core Comparison: Performance and Properties
The optimal choice of protecting group hinges on several key performance metrics, which are summarized below and explored in detail in the subsequent sections.
| Feature | Acetyl (Ac) Group | Pivaloyl (Piv) Group | Causality & Rationale |
| Steric Bulk | Minimal | High | The tert-butyl moiety of the pivaloyl group creates significant steric hindrance. |
| Chemical Stability | Moderate. Labile to strong bases and some nucleophiles.[1][2] | High. Stable to most basic conditions (e.g., Zemplén), mild acid, and many redox conditions.[1][3] | The steric bulk of the pivaloyl group shields the carbonyl carbon from nucleophilic attack, hindering cleavage. |
| Ease of Introduction | High. Standard conditions (e.g., Ac₂O/pyridine) are very efficient.[4] | Moderate to High. Requires pivaloyl chloride; can be slow or low-yielding on sterically hindered hydroxyls. | The bulk of pivaloyl chloride can make acylation of sterically congested secondary alcohols challenging. |
| Ease of Removal | High. Mild basic conditions (e.g., NaOMe/MeOH) are standard.[2] | Low. Requires forcing conditions like strong base (NaOH), or reductive cleavage (LiAlH₄).[5][6] | The aforementioned steric shielding necessitates more aggressive reagents to achieve deprotection. |
| C2 Participation | Strong. Reliably forms a 1,2-dioxolenium ion intermediate, leading to α-glycosides. | Strong. Also acts as a participating group to yield α-glycosides.[3] | Both are ester groups that can form a cyclic intermediate with the anomeric center. |
| Orthogonality | Low. Difficult to remove selectively in the presence of other esters like benzoates. | High. Its stability allows for the selective removal of other ester groups (Ac, Bz) while Piv remains intact. | The significant difference in cleavage conditions forms the basis of an orthogonal protection strategy. |
The Mechanism of Stereocontrol: C2 Participation
For both acetyl and pivaloyl groups at the C2 position of a mannosyl donor, the primary mechanism for achieving high α-selectivity is neighboring group participation . When the anomeric leaving group is activated, the carbonyl oxygen of the C2-acyl group attacks the resulting oxocarbenium ion from the α-face. This forms a stable, bicyclic dioxolenium ion intermediate, which effectively shields the α-face from the incoming nucleophile (the glycosyl acceptor). The acceptor is therefore forced to attack from the β-face, resulting in an overall inversion of stereochemistry at the anomeric center and the formation of the 1,2-trans product, which for mannose is the α-glycoside.
Experimental Deep Dive: Protocols and Applications
The theoretical differences between these groups are best understood through their practical application. Below are representative protocols and data that highlight their distinct behaviors.
Protocol 1: Per-O-acetylation of D-Mannose
This standard procedure is highly efficient for global protection of the sugar.
Methodology:
-
Dissolve D-mannose (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (5.0-6.0 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product into ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield per-O-acetylated mannose.[4]
Trustworthiness: This is a foundational, high-yielding reaction in carbohydrate chemistry. The workup is designed to systematically remove the catalyst (pyridine) and excess reagent (acetic anhydride), ensuring a pure product after chromatography or recrystallization.
Protocol 2: Regioselective Pivaloylation of a Mannoside
The steric bulk of the pivaloyl group can be exploited for regioselectivity, often favoring less hindered primary hydroxyls over secondary ones.
Methodology:
-
Dissolve the mannoside substrate (e.g., methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside) in a mixture of anhydrous pyridine and dichloromethane.
-
Cool the solution to -20 °C.
-
Add pivaloyl chloride (1.1 eq) dropwise.
-
Monitor the reaction by TLC. The reaction is typically slow, requiring several hours to days.
-
Upon completion, quench with methanol and concentrate the mixture.
-
Purify by column chromatography to isolate the regioselectively pivaloylated product.[7]
Expertise & Experience: The choice of a low temperature (-20 °C) is critical. It slows down the reaction rate, amplifying the kinetic difference in reactivity between the hydroxyl groups and thereby maximizing selectivity for the most accessible one.
Protocol 3: Deprotection – A Tale of Two Conditions
The starkest contrast between acetyl and pivaloyl groups is revealed during their cleavage.
A. Zemplén Deacetylation (for Acetyl Groups):
-
Dissolve the acetylated mannoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., a 0.5 M solution in methanol) until the pH is ~9-10.
-
Stir at room temperature and monitor by TLC (typically complete in 30-60 minutes).
-
Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin, filter, and concentrate the filtrate.[2]
B. Reductive Deprotection (for Pivaloyl Groups):
-
Dissolve the pivaloylated sugar in an anhydrous ether solvent like THF.
-
Cool to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 eq per pivaloyl group).
-
Allow the reaction to stir at room temperature or with gentle heating until complete by TLC.
-
Carefully quench the reaction at 0 °C by sequential, dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Filter the resulting granular precipitate and concentrate the filtrate. Purify by column chromatography.[5]
Trustworthiness: These protocols are self-validating. The Zemplén reaction is mild and specific for base-labile esters. The LiAlH₄ reduction is a powerful method for cleaving robust esters, but its high reactivity requires a careful, well-established quenching procedure to ensure safety and product integrity.
Strategic Decision Making: When to Choose Piv over Ac?
The decision to use the more "expensive" (in terms of synthetic steps and harshness of removal) pivaloyl group is driven by strategic necessity.
Case Study: Synthesis of High-Mannose Glycans In the total synthesis of complex glycans like Man₉GlcNAc₂, a key structure in HIV research, the pivaloyl group is often employed.[3] The synthesis involves numerous glycosylation, oxidation, and reduction steps. Using a C2-pivaloyl group on a mannose donor ensures that this critical participating group survives the entire synthetic sequence, only to be removed during a final global deprotection step. An acetyl group would likely be cleaved unintentionally during intermediate steps.[3]
Conclusion
The comparison of pivaloyl and acetyl protecting groups in mannose chemistry is a clear illustration of a fundamental principle in organic synthesis: there is no single "best" reagent, only the most appropriate one for the task at hand.
-
Acetyl remains the go-to protecting group for routine, efficient synthesis of α-mannosides in shorter synthetic sequences where its moderate stability is not a liability. Its ease of introduction and removal makes it highly practical.
-
Pivaloyl emerges as a powerful tool for advanced applications. Its steric bulk can be harnessed for regiocontrol, and its exceptional stability provides the necessary orthogonality for long, complex syntheses of intricate glycans. The price for this robustness is a more challenging deprotection step, a trade-off that is often necessary to achieve the final synthetic goal.
Ultimately, a deep understanding of the properties and reactivity profiles of both groups empowers the synthetic chemist to design more elegant, efficient, and successful routes to challenging mannoside targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mannose Donors in Glycosylation: The Ascendancy of the Pivaloyl Group
Introduction: The Mannosylation Challenge
In the intricate world of glycobiology and drug development, the precise assembly of oligosaccharides is paramount. Among the many glycosidic linkages, the formation of the β-mannosidic bond stands out as a formidable challenge for synthetic chemists.[1] This difficulty arises from two main factors: the anomeric effect, which thermodynamically favors the α-anomer, and the steric hindrance imposed by the axial C2-substituent, which kinetically disfavors the β-approach of a glycosyl acceptor.[1] The development of effective mannose donors and corresponding glycosylation protocols is therefore a critical area of research, underpinning the synthesis of complex glycoconjugates, from viral antigens to therapeutic glycoproteins.
This guide provides an in-depth comparison of various mannose donors, with a special focus on the highly effective but perhaps underutilized 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose . We will delve into the mechanistic principles that govern donor reactivity and stereoselectivity, present comparative experimental data, and provide detailed protocols for researchers in the field.
Understanding Mannose Donors: The "Armed" vs. "Disarmed" Principle
The reactivity of a glycosyl donor is profoundly influenced by its protecting groups. This concept was elegantly captured by Fraser-Reid's "armed" and "disarmed" principle.[2]
-
"Armed" Donors: These possess electron-donating protecting groups (e.g., benzyl ethers, pivaloyl esters) on the sugar backbone. These groups enhance the electron density at the anomeric center, stabilizing the developing positive charge of the oxocarbenium ion intermediate and thus increasing the donor's reactivity.[3]
-
"Disarmed" Donors: These are equipped with electron-withdrawing protecting groups (e.g., acetyl or benzoyl esters). They destabilize the oxocarbenium ion, making the donor less reactive.[4]
This principle is fundamental to designing sequential glycosylation strategies and understanding the relative performance of different mannose donors. This compound, with its five electron-donating pivaloyl groups, is a classic example of a highly "armed" and reactive donor.[5]
Comparative Analysis of Mannose Donors
Here, we compare this compound (used as a precursor to mannosyl hemiacetals/halides) with other prevalent classes of mannose donors: mannosyl trichloroacetimidates and thiomannosides.
This compound (and its derivatives)
Per-O-pivaloylated mannose is a stable, crystalline solid that serves as an excellent precursor for highly reactive "armed" mannosyl donors, typically hemiacetals, which can be converted in situ to glycosyl halides.[6][7][8] The bulky and electron-donating pivaloyl groups confer high reactivity.[9] A significant advantage is their resistance to transesterification, a common side reaction with other ester protecting groups like acetyl or benzoyl.[4][5]
Recent studies have highlighted a one-pot protocol starting from the pivaloyl-protected hemiacetal that achieves exceptional β-selectivity, a highly sought-after outcome in mannosylation.[4][5] This method, proceeding via a glycosyl iodide intermediate, is proposed to follow an SN2-type mechanism, which circumvents the formation of the oxocarbenium ion that typically leads to the α-product.[4][10]
Mannosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are among the most widely used glycosyl donors due to their ease of preparation from hemiacetals and their high reactivity.[11][12] They are typically activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[11][13] While highly effective, their activation can sometimes lead to side products like N-glycosyl trichloroacetamide.[11] Achieving high stereoselectivity, particularly for the β-anomer, often requires carefully controlled conditions, including low temperatures, as thermodynamic conditions can favor the α-product.[13][14]
Thiomannosides
Thioglycosides (e.g., S-phenyl, S-ethyl) are valued for their stability, allowing them to be carried through multiple synthetic steps.[13] Their activation requires a thiophilic promoter, commonly a combination of an electrophile like N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH).[2][13] This orthogonal activation strategy allows for chemoselective glycosylations where a thioglycoside can act as an acceptor in the presence of another donor type (e.g., a glycosyl phosphate).[13] However, like trichloroacetimidates, achieving high β-selectivity with thiomannosides can be challenging and is often dependent on specific protecting group patterns, such as the use of a 4,6-O-benzylidene acetal to conformationally lock the donor.[15]
Experimental Data: A Head-to-Head Comparison
The following table summarizes comparative data for different mannose donors in a challenging β-mannosylation reaction. The data highlights the superior performance of the pivaloyl-protected donor under specific activating conditions.
| Donor Protecting Groups | Donor Type (Precursor) | Activator/Promoter | Acceptor | Yield (%) | α:β Ratio | Reference |
| Pivaloyl | Hemiacetal | Oxalyl Chloride, Ph₃PO, LiI | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 95 | 3:97 | [4][5] |
| Acetyl | Hemiacetal | Oxalyl Chloride, Ph₃PO, LiI | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Complex Mixture | - | [4][5] |
| Benzoyl | Hemiacetal | Oxalyl Chloride, Ph₃PO, LiI | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 49 | 4:96 | [4] |
| Per-O-benzyl | Thioglycoside | Tf₂O, Me₂S₂ | Methyl 4,6-O-benzylidene-α-D-mannopyranoside | 84 | 1:11 | [15] |
| Per-O-acetyl | Trichloroacetimidate | TMSOTf | Simple Alcohols | High | α-selective | [13][14] |
This table is a synthesis of data from multiple sources to illustrate general trends. Direct comparison is only valid for entries from the same study.
The data clearly demonstrates that for the synthesis of β-mannosides, the pivaloyl-protected donor, under the one-pot chlorination-iodination-glycosylation protocol, provides a significantly higher yield compared to its benzoyl counterpart while avoiding the side reactions seen with the acetyl-protected donor.[4][5]
Mechanistic Insights: Why Pivaloyl Excels in β-Mannosylation
The remarkable β-selectivity achieved with the pivaloyl-protected mannosyl hemiacetal donor can be explained by the reaction pathway.
Caption: Contrasting pathways for β- and α-mannosylation.
The key to the high β-selectivity is the in situ formation of a highly reactive α-mannosyl iodide.[4] The lithium iodide (LiI) not only facilitates the halide exchange but is also proposed to promote the subsequent glycosylation step.[4] The nucleophilic attack by the acceptor alcohol then proceeds via an SN2-like mechanism, attacking the anomeric carbon from the face opposite to the iodide leaving group, resulting in an inversion of stereochemistry and the formation of the β-mannoside.[4] This pathway avoids the formation of a flattened oxocarbenium ion intermediate, which is typically attacked from the axial (α) face due to stereoelectronic preference.
Experimental Protocols
The following are detailed, representative protocols for glycosylation using three different types of mannose donors.
Protocol 1: Highly β-Selective Mannosylation using a Pivaloyl-Protected Donor
(Adapted from I. P. Andrews, et al., Chem. Sci., 2021)[4]
Caption: Workflow for β-mannosylation with a pivaloyl donor.
-
Preparation: To a flame-dried flask under an argon atmosphere, add 2,3,4,6-tetra-O-pivaloyl-D-mannopyranosyl hemiacetal (1.2 equiv) and triphenylphosphine oxide (1.3 equiv). Dissolve in anhydrous chloroform (to a concentration of ~0.1 M with respect to the hemiacetal).
-
Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.3 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Iodide Formation: Add lithium iodide (5.0 equiv) in one portion. Stir the resulting suspension at room temperature for 1 hour.
-
Glycosylation: Add a solution of the glycosyl acceptor (1.0 equiv) in anhydrous chloroform. Heat the reaction mixture to 45 °C and monitor for completion by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium thiosulfate solution. Dilute with dichloromethane and wash with saturated aqueous sodium thiosulfate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford the β-mannoside.
Protocol 2: General Glycosylation using a Mannosyl Trichloroacetimidate Donor
(Adapted from GlycoPODv2, NCBI)[11]
-
Preparation: In a flame-dried flask, combine the glycosyl acceptor (1.0 equiv) and the mannosyl trichloroacetimidate donor (1.5 equiv). Azeotropically dry by co-evaporation with anhydrous toluene. Place the flask under high vacuum for at least 1 hour. Add activated 4 Å molecular sieves.
-
Reaction Setup: Under an argon atmosphere, dissolve the reagents in anhydrous dichloromethane (~0.05 M). Cool the suspension to the desired temperature (typically -40 °C to -80 °C).
-
Activation: Add a solution of TMSOTf (0.1-0.3 equiv) in anhydrous dichloromethane dropwise to the stirred suspension.
-
Reaction: Stir the mixture at the low temperature, monitoring the consumption of the donor by TLC.
-
Work-up: Quench the reaction by adding a few drops of triethylamine or pyridine. Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with dichloromethane.
-
Purification: Combine the filtrates, wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
Protocol 3: Glycosylation using a Thiomannoside Donor
(Adapted from GlycoPODv2, NCBI)[13]
-
Preparation: In a flame-dried flask, combine the glycosyl acceptor (1.0 equiv) and the thiomannoside donor (1.2 equiv). Azeotropically dry by co-evaporation with anhydrous toluene. Place the flask under high vacuum for at least 1 hour. Add activated 4 Å molecular sieves.
-
Reaction Setup: Under an argon atmosphere, dissolve the reagents in anhydrous dichloromethane (~0.05 M). Cool the suspension to the desired temperature (typically -40 °C to -60 °C).
-
Activation: Add N-iodosuccinimide (NIS) (1.3 equiv) to the mixture. Stir for 5-10 minutes. Then, add triflic acid (TfOH) (0.1-0.2 equiv) dropwise. The solution will typically turn dark brown/purple.
-
Reaction: Stir the mixture at the low temperature, monitoring the consumption of the donor by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate. The color will dissipate. Add an equal volume of saturated aqueous sodium bicarbonate.
-
Purification: Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with dichloromethane. Separate the layers of the filtrate, and wash the organic layer with saturated aqueous sodium thiosulfate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
Conclusion and Outlook
While mannosyl trichloroacetimidates and thiomannosides remain workhorse donors in oligosaccharide synthesis, This compound emerges as a superior precursor for specific, challenging applications, most notably the stereoselective synthesis of β-mannosides. Its "armed" nature, conferred by the electron-donating pivaloyl groups, ensures high reactivity, while its stability prevents side reactions like transesterification that can plague acetylated or benzoylated donors.[4][5]
The development of the one-pot, LiI-mediated protocol showcases how a classic protecting group strategy can be leveraged with modern methodology to solve a long-standing synthetic problem. For researchers and drug development professionals, understanding the interplay between a donor's protecting groups, the leaving group, and the activation method is crucial for designing efficient and stereoselective glycosylation strategies. The pivaloyl-protected mannose donor represents a powerful tool in this endeavor, promising to facilitate the synthesis of complex, mannose-containing glycans for biological and therapeutic applications.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 220017-47-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. irl.umsl.edu [irl.umsl.edu]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Pivaloylated Carbohydrates
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Pivaloyl Group in Carbohydrate Chemistry
In the intricate world of carbohydrate synthesis and analysis, protecting groups are indispensable tools. They serve as temporary masks for reactive hydroxyl groups, enabling chemists to achieve regioselectivity and stereoselectivity in their synthetic strategies. Among the arsenal of available protecting groups, the pivaloyl (Piv) group, a bulky ester, holds a prominent position. Its significant steric hindrance not only directs the stereochemical outcome of glycosylation reactions but also imparts unique properties to the carbohydrate, influencing its solubility and chromatographic behavior.[1][2]
The very features that make the pivaloyl group a valuable synthetic tool also present unique challenges and opportunities for analytical characterization. The bulky nature of the pivaloyl esters can lead to spectral crowding in Nuclear Magnetic Resonance (NMR) spectroscopy, while their increased hydrophobicity necessitates specialized chromatographic methods.[3] Understanding the interplay between the pivaloyl group and the carbohydrate scaffold is paramount for accurate structural elucidation and purity assessment. This guide provides a comparative overview of the key analytical techniques for characterizing pivaloylated carbohydrates, offering insights into the causality behind experimental choices and providing field-proven protocols.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Architecture
NMR spectroscopy is arguably the most powerful technique for the detailed structural analysis of carbohydrates, providing information on the primary sequence, stereochemistry, and conformation.[4] For pivaloylated carbohydrates, NMR is essential for confirming the positions of the pivaloyl groups and determining the anomeric configuration of glycosidic linkages.
Expertise & Experience: The "Why" Behind the Experiment
The introduction of bulky pivaloyl groups significantly influences the chemical environment of the carbohydrate's protons and carbons. This manifests as notable changes in their respective chemical shifts in ¹H and ¹³C NMR spectra. The steric hindrance of the pivaloyl group can also affect the torsional angles between protons, leading to changes in coupling constants (J-values), which are crucial for determining stereochemistry.[5] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning the complex and often overlapping signals in the spectra of pivaloylated carbohydrates.[6]
Experimental Protocol: ¹H and ¹³C NMR of a Pivaloylated Monosaccharide
-
Sample Preparation: Dissolve 5-10 mg of the pivaloylated carbohydrate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent is critical to ensure complete dissolution, which can be challenging due to the increased hydrophobicity imparted by the pivaloyl groups.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Pay close attention to the region between 4.0 and 6.0 ppm, where the sugar ring protons typically resonate, and the region around 1.2 ppm for the characteristic singlet of the pivaloyl methyl protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Typical spectral width: 0-200 ppm.
-
Look for the carbonyl signals of the pivaloyl groups around 176-178 ppm and the quaternary carbon at approximately 39 ppm.
-
-
2D NMR Acquisition (for complex structures):
-
COSY: To establish proton-proton correlations within the sugar ring.
-
HSQC: To correlate each proton to its directly attached carbon. This is crucial for assigning the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, for instance, between the anomeric proton and the aglycone, or between the sugar protons and the pivaloyl carbonyl carbons, confirming the location of the pivaloyl groups.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. The chemical shifts of the pivaloyl methyl protons will appear as a sharp singlet around 1.2 ppm. The sugar ring protons will be shifted downfield upon pivaloylation. Analyze the coupling constants to determine the relative stereochemistry of the sugar.
Data Presentation: Expected NMR Chemical Shifts
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pivaloyl -C(CH₃)₃ | ~1.2 (s, 9H) | ~27 (CH₃), ~39 (quaternary C) |
| Pivaloyl -C=O | - | ~177 |
| Sugar Ring Protons | 3.5 - 5.5 | 60 - 100 |
| Anomeric Proton (H-1) | 4.5 - 6.0 | 90 - 105 |
Note: These are approximate ranges and can vary depending on the specific carbohydrate and the positions of the pivaloyl groups.[7][8]
Visualization: NMR Workflow
Caption: Workflow for NMR analysis of pivaloylated carbohydrates.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight of pivaloylated carbohydrates and for gaining structural insights through fragmentation analysis. The choice of ionization technique is critical for obtaining meaningful data for these modified sugars.
Expertise & Experience: The "Why" Behind the Experiment
Pivaloylated carbohydrates are significantly more hydrophobic and less polar than their unprotected counterparts. This property makes them amenable to ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. The fragmentation patterns of pivaloylated carbohydrates are influenced by the stable pivaloyl ester linkages. Characteristic losses of pivalic acid (102 Da) or the pivaloyl group (85 Da) can be observed, providing clues about the number and location of these protecting groups.[9][10]
Experimental Protocol: ESI-MS/MS of a Pivaloylated Glycoside
-
Sample Preparation: Prepare a dilute solution of the pivaloylated carbohydrate (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. Use positive ion mode, as pivaloylated carbohydrates readily form adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).
-
MS Scan: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
MS/MS Analysis:
-
Select the molecular ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the MS/MS spectrum.
-
-
Data Interpretation: Analyze the fragmentation pattern. Look for characteristic losses corresponding to the pivaloyl groups and glycosidic cleavages (Y- and B-type ions) to deduce the structure. The fragmentation of the pivaloyl group itself can provide a signature in the low mass region of the spectrum.[11][12]
Data Presentation: Common Fragmentations in MS/MS
| Fragmentation | Neutral Loss (Da) | Information Gained |
| Loss of pivalic acid | 102 | Presence of a pivaloyl group |
| Loss of pivaloyl radical | 85 | Presence of a pivaloyl group |
| Glycosidic bond cleavage | Varies | Monosaccharide sequence and linkage |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for ESI-MS/MS analysis of pivaloylated carbohydrates.
III. High-Performance Liquid Chromatography (HPLC): Purification and Purity Assessment
HPLC is the workhorse technique for the purification and purity analysis of pivaloylated carbohydrates. The increased hydrophobicity of these compounds makes them ideal candidates for reversed-phase HPLC.
Expertise & Experience: The "Why" Behind the Experiment
The introduction of multiple pivaloyl groups dramatically increases the hydrophobicity of a carbohydrate.[3] This property allows for excellent retention and separation on reversed-phase HPLC columns, such as C8 or C18. However, for closely related isomers or anomers, more specialized stationary phases may be required to achieve baseline separation. Recent studies have shown that pentafluorophenyl (PFP) and phenyl-hexyl stationary phases can offer superior selectivity for protected monosaccharides and oligosaccharides, respectively.[3][13] The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is crucial for optimizing the separation.
Experimental Protocol: Reversed-Phase HPLC of a Pivaloylated Disaccharide
-
Column Selection:
-
For general-purpose separation: C8 or C18 column.
-
For enhanced selectivity of isomers: Pentafluorophenyl (PFP) or Phenyl-Hexyl column.[3]
-
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (A) and acetonitrile or methanol (B). A gradient elution is often necessary to separate components with different degrees of pivaloylation.
-
Sample Preparation: Dissolve the pivaloylated carbohydrate sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the pivaloyl ester carbonyl group has some absorbance, or an Evaporative Light Scattering Detector (ELSD) for more universal detection.
-
Gradient Program: A typical gradient might start with a higher percentage of water and gradually increase the percentage of the organic solvent to elute the more hydrophobic, highly pivaloylated compounds.
-
-
Data Analysis: Analyze the chromatogram to assess the purity of the sample and to quantify the components. Retention times will increase with the number of pivaloyl groups.
Data Presentation: Comparison of HPLC Stationary Phases
| Stationary Phase | Selectivity for Pivaloylated Carbohydrates | Best Suited For |
| C18 | Good general-purpose separation based on hydrophobicity. | Routine purity checks. |
| C8 | Less retentive than C18, may be suitable for highly pivaloylated compounds. | Highly hydrophobic compounds. |
| Pentafluorophenyl (PFP) | Excellent selectivity for positional isomers and anomers.[13] | Separation of closely related monosaccharide isomers. |
| Phenyl-Hexyl | Good selectivity for oligosaccharides with aromatic interactions.[3] | Purification of protected di- and trisaccharides. |
Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis of pivaloylated carbohydrates.
IV. Comparative Analysis of Techniques
| Technique | Information Provided | Advantages for Pivaloylated Carbohydrates | Limitations |
| NMR Spectroscopy | Detailed 3D structure, stereochemistry, position of pivaloyl groups. | Unambiguous structural elucidation. | Can have overlapping signals, requires higher sample amounts. |
| Mass Spectrometry | Molecular weight, fragmentation patterns, number of pivaloyl groups. | High sensitivity, provides molecular formula confirmation. | Isomeric differentiation can be challenging without MS/MS. |
| HPLC | Purity, separation of isomers and anomers, preparative purification. | Excellent for purification due to increased hydrophobicity. | Does not provide detailed structural information on its own. |
Conclusion: An Integrated Approach for Comprehensive Characterization
The characterization of pivaloylated carbohydrates requires a multi-technique approach to obtain a complete structural and purity profile. NMR spectroscopy stands as the definitive method for detailed structural elucidation, while mass spectrometry provides crucial molecular weight and fragmentation data. HPLC is indispensable for purification and assessing the homogeneity of the sample. By judiciously selecting and combining these powerful analytical tools, researchers and drug development professionals can confidently characterize these important molecules, paving the way for their successful application in synthesis and biological studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | MDPI [mdpi.com]
- 13. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthesized Mannooligosaccharides
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel mannooligosaccharides offers a promising avenue for therapeutic innovation. However, the inherent complexity of carbohydrate chemistry demands rigorous structural validation to ensure that the synthesized molecule matches the intended design. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of synthesized mannooligosaccharides, offering insights into the causality behind experimental choices and providing actionable protocols.
The Imperative of Structural Validation
Mannooligosaccharides, with their diverse stereoisomers and linkage possibilities, present a significant synthetic challenge. Even minor deviations from the target structure can lead to profound changes in biological activity. Therefore, unambiguous structural confirmation is not merely a quality control step but a fundamental prerequisite for meaningful biological evaluation and the advancement of any research or drug development program. This guide will navigate the three pillars of mannooligosaccharide structural validation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Digestion.
Mass Spectrometry: Unraveling Molecular Weight and Sequence
Mass spectrometry is a cornerstone technique in glycan analysis due to its high sensitivity and tolerance for complex mixtures.[1] It provides crucial information on molecular weight, monosaccharide composition, and sequence.
The Causality Behind the Technique
At its core, MS measures the mass-to-charge ratio (m/z) of ionized molecules. For mannooligosaccharides, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they minimize fragmentation during the ionization process, allowing for the accurate determination of the molecular weight of the intact oligosaccharide.[2] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation in a controlled manner, breaking the glycosidic bonds to reveal the sequence of mannose units.[1]
Experimental Workflow: A Step-by-Step Protocol for LC-ESI-MS/MS
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful combination for separating and analyzing complex oligosaccharide mixtures.
-
Sample Preparation:
-
Dissolve the synthesized mannooligosaccharide in a suitable solvent, typically a mixture of acetonitrile and water.
-
For enhanced ionization efficiency and to obtain more informative fragmentation patterns, derivatization by permethylation can be performed.[1][3] This involves replacing all active hydrogens on hydroxyl groups with methyl groups.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample into an HPLC system equipped with a column suitable for oligosaccharide separation, such as a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.
-
A gradient of increasing aqueous solvent is typically used to elute the oligosaccharides from the column based on their size and polarity.
-
-
Electrospray Ionization (ESI):
-
The eluent from the LC is directed to the ESI source of the mass spectrometer.
-
A high voltage is applied to the eluent, causing the formation of a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase oligosaccharide ions, often as sodium or proton adducts.
-
-
Mass Analysis (MS1):
-
The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
A full scan MS1 spectrum is acquired to determine the m/z of the intact mannooligosaccharide ions, from which the molecular weight can be confirmed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor ions of interest from the MS1 scan are selected and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]
-
The resulting fragment ions are then analyzed in a second stage of mass analysis (MS2).
-
The fragmentation pattern, consisting of B- and Y-type ions from glycosidic bond cleavages, provides the sequence of the mannose residues. Cross-ring fragmentation can offer insights into linkage positions.
-
References
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
- 3. Effective use of mass spectrometry for glycan and glycopeptide structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aspariaglycomics.com [aspariaglycomics.com]
A Comparative Guide to Glycosylation Promoters for Pivaloylated Donors: Navigating Reactivity and Stereoselectivity
For researchers, synthetic chemists, and professionals in drug development, the stereoselective construction of glycosidic linkages is a paramount challenge in the synthesis of complex carbohydrates and glycoconjugates. The choice of glycosyl donor, protecting groups, and, critically, the promoter system dictates the efficiency and stereochemical outcome of the glycosylation reaction. This guide provides an in-depth comparative analysis of common glycosylation promoters when employing pivaloylated glycosyl donors, offering insights into experimental design and rationale to empower your synthetic strategies.
Pivaloylated donors are frequently utilized due to the steric bulk and stability of the pivaloyl (Piv) group. When positioned at C-2, the pivaloyl group acts as a participating group, influencing the stereochemical outcome of the glycosylation to favor the formation of 1,2-trans products. This occurs through the formation of a cyclic acyloxonium ion intermediate, which shields one face of the pyranose ring, directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face.
This guide will dissect the performance of three widely used promoter systems—Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂), and N-Iodosuccinimide/Trifluoromethanesulfonic acid (NIS/TfOH)—in the context of glycosylation with pivaloylated donors.
The Role of the Pivaloyl Group: A Double-Edged Sword
The pivaloyl group, a bulky ester, is a powerful tool for directing stereoselectivity in glycosylation. Its primary role when at the C-2 position is to act as a neighboring participating group.[1][2] This participation leads to the formation of a dioxolenium ion intermediate, which effectively blocks the α-face of a glucose donor, for instance, thereby directing the glycosyl acceptor to attack from the β-face, resulting in the 1,2-trans-glycoside.[2]
However, the steric bulk of the pivaloyl group can also influence the reactivity of the glycosyl donor. This steric hindrance can sometimes lead to slower reaction rates compared to less bulky acyl protecting groups. Therefore, the choice of an appropriate promoter is crucial to achieve efficient activation of the pivaloylated donor without compromising the desired stereoselectivity.
Comparative Analysis of Promoter Systems
The selection of a promoter is a critical parameter that can significantly impact the yield and stereoselectivity of a glycosylation reaction.[3] Below, we compare the performance of TMSOTf, BF₃·OEt₂, and NIS/TfOH in the context of glycosylations with pivaloylated donors.
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): The Preferred Choice for 1,2-trans Selectivity
For glycosyl donors bearing a participating group at the C-2 position, such as a pivaloyl group, Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be a superior catalyst compared to TMSOTf for achieving high 1,2-trans selectivity , particularly in the glycosylation of phenols.[4][5]
Mechanism of Action with Participating Groups:
When a glycosyl donor with a C-2 participating group is activated, a key intermediate is the 1,2-orthoester. BF₃·OEt₂ is highly effective in promoting the conversion of this 1,2-orthoester to the desired 1,2-trans-glycoside.[4] In contrast, TMSOTf can lead to the formation of a mixture of α/β-glycosides and side products, especially with less nucleophilic acceptors.[4] This is because TMSOTf can promote the formation of a dioxolenium triflate and a glycosyl triflate, which can exist in equilibrium with an oxocarbenium ion-like species, leading to a loss of stereocontrol.[4]
Experimental Workflow: BF₃·OEt₂ Promoted Glycosylation
Caption: General workflow for BF₃·OEt₂ promoted glycosylation.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A Powerful but Potentially Less Selective Promoter
TMSOTf is a highly reactive Lewis acid commonly used to activate a wide range of glycosyl donors, including trichloroacetimidates and thioglycosides. While effective in promoting glycosylation, its high reactivity can sometimes be detrimental to stereoselectivity, especially with participating group-containing donors.
As mentioned earlier, in the presence of TMSOTf, the intermediate 1,2-orthoesters can lead to a mixture of anomers.[4] The outcome of TMSOTf-promoted glycosylations is highly dependent on the nucleophilicity of the acceptor.[4] With less nucleophilic acceptors, there is a higher propensity for the formation of the undesired 1,2-cis anomer and other side products.[4]
N-Iodosuccinimide/Trifluoromethanesulfonic acid (NIS/TfOH): The Go-To for Thioglycosides
The NIS/TfOH promoter system is a classic and highly effective combination for the activation of thioglycosides.[6][7][8] The reaction proceeds through the activation of the sulfur of the thioglycoside by the iodonium ion from NIS, facilitated by the strong Brønsted acid, TfOH.
While there is a lack of extensive comparative studies of NIS/TfOH specifically with a range of pivaloylated thioglycoside donors against other promoters, the general principles of neighboring group participation still apply. A 2-O-pivaloyl group on a thioglycoside donor is expected to direct the glycosylation towards the 1,2-trans product. The efficiency of the NIS/TfOH system in activating the thioglycoside will be a key factor in achieving good yields.
Data Summary: Promoter Performance with Participating Group Donors
| Promoter System | Glycosyl Donor Type | General Outcome with C-2 Participating Group | Key Considerations |
| BF₃·OEt₂ | Trichloroacetimidates, N-Phenyl Trifluoroacetimidates | Excellent 1,2-trans selectivity , high yields.[4][5] | Generally the preferred promoter for high 1,2-trans selectivity. Effective in converting 1,2-orthoester intermediates to the desired product.[4] |
| TMSOTf | Trichloroacetimidates, Thioglycosides | Variable selectivity, potential for α/β mixtures.[4] | Outcome is highly dependent on acceptor nucleophilicity.[4] Can lead to side products with less reactive acceptors. |
| NIS/TfOH | Thioglycosides | Generally good 1,2-trans selectivity.[6] | Standard and effective promoter for thioglycosides. Stereoselectivity is primarily governed by the participating group. |
Experimental Protocols
General Protocol for BF₃·OEt₂ Promoted Glycosylation of a Pivaloylated Glycosyl Trichloroacetimidate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pivaloylated glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.2-1.5 equiv.), and freshly activated powdered molecular sieves (4 Å).
-
Dissolution: Add anhydrous dichloromethane (DCM) via syringe and stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Initiation: Add a solution of BF₃·OEt₂ (0.1-0.3 equiv.) in anhydrous DCM dropwise to the stirred suspension.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N).
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 1,2-trans-glycoside.
Mechanistic Insights: The Fate of the Oxocarbenium Ion
The stereochemical outcome of a glycosylation reaction is ultimately determined by the mechanistic pathway and the nature of the intermediates. With a C-2 pivaloyl group, the key is the formation and stability of the dioxolenium ion.
Caption: Neighboring group participation of the C-2 pivaloyl group.
The choice of promoter influences the stability of this intermediate and the potential for competing pathways. A well-chosen promoter like BF₃·OEt₂ for imidate donors ensures that the reaction proceeds cleanly through this stereodirecting intermediate, leading to the desired 1,2-trans product.
Conclusion and Future Perspectives
The use of pivaloylated glycosyl donors is a robust strategy for achieving 1,2-trans glycosidic linkages. The success of this approach is intimately tied to the selection of the appropriate promoter. Based on the available evidence, BF₃·OEt₂ is the promoter of choice for activating pivaloylated glycosyl imidate donors to achieve high 1,2-trans selectivity . For pivaloylated thioglycoside donors, the NIS/TfOH system remains a reliable and effective option . While TMSOTf is a powerful activator, its application with pivaloylated donors should be approached with caution, particularly when using less nucleophilic acceptors, due to the risk of diminished stereoselectivity.
Future research in this area would benefit from direct, side-by-side comparative studies of a wider range of promoters with a standardized pivaloylated glycosyl donor. Such studies would provide more granular data and further refine our understanding of the subtle interplay between protecting groups, donor reactivity, and promoter efficacy, ultimately enabling more predictable and efficient synthesis of complex carbohydrates.
References
- 1. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pivaloyl Group: A Bulwark in Chemical Synthesis—Assessing its Stability Across Diverse Reaction Landscapes
In the intricate world of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious choice of protecting groups is paramount to success. Among the arsenal of protecting groups for hydroxyl and amine functionalities, the pivaloyl (Piv) group stands out for its remarkable stability. This guide provides an in-depth technical assessment of the pivaloyl group's stability under a wide array of reaction conditions, offering a comparative analysis with other common acyl protecting groups and furnishing experimental data to inform your synthetic strategy.
The Pivaloyl Group: A Profile in Steric Hindrance
The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is a sterically bulky acyl group. This steric hindrance, conferred by the quaternary tert-butyl moiety, is the cornerstone of its robust nature. It effectively shields the ester or amide carbonyl from nucleophilic attack, rendering it significantly more stable than less hindered acyl groups like acetyl (Ac) and benzoyl (Bz).[1][2] This enhanced stability allows for a broader range of chemical transformations to be performed on a molecule without premature deprotection.
Stability Under Basic and Acidic Conditions: A Comparative Analysis
The stability of a protecting group towards hydrolysis is a critical consideration. The pivaloyl group exhibits superior stability under both basic and acidic conditions compared to its acetyl and benzoyl counterparts.
Basic Hydrolysis
Under basic conditions, the rate of hydrolysis of acyl groups generally follows the order: acetyl > benzoyl > pivaloyl.[2] The bulky tert-butyl group of the pivaloyl ester sterically hinders the approach of the hydroxide ion to the carbonyl carbon, significantly slowing down the rate of saponification.
| Protecting Group | Reagent/Conditions | Temperature (°C) | Reaction Time | Cleavage Yield (%) | Reference |
| Pivaloyl (Piv) | 1 M NaOH in THF/H₂O | 25 | 24 h | < 5 | [3] |
| Benzoyl (Bz) | 1 M NaOH in THF/H₂O | 25 | 4 h | > 95 | [3] |
| Acetyl (Ac) | 1 M NaOH in THF/H₂O | 25 | < 1 h | > 95 | [3] |
| Pivaloyl (Piv) | NaOMe in MeOH | Reflux | 12 h | ~10 | [4] |
| Benzoyl (Bz) | NaOMe in MeOH | 25 | 1 h | > 95 | |
| Acetyl (Ac) | K₂CO₃ in MeOH | 25 | 30 min | > 95 |
This table is a compilation of representative data and actual results may vary depending on the substrate.
Acidic Hydrolysis
Similarly, under acidic conditions, the pivaloyl group demonstrates enhanced stability. While prolonged exposure to strong acids at elevated temperatures will eventually lead to cleavage, it is significantly more resistant than acetyl and benzoyl groups.
| Protecting Group | Reagent/Conditions | Temperature (°C) | Reaction Time | Cleavage Yield (%) | Reference |
| Pivaloyl (Piv) | 1 M HCl in THF/H₂O | 60 | 24 h | ~15 | [3] |
| Benzoyl (Bz) | 1 M HCl in THF/H₂O | 60 | 6 h | > 90 | [3] |
| Acetyl (Ac) | 1 M HCl in THF/H₂O | 25 | 2 h | > 95 |
This table is a compilation of representative data and actual results may vary depending on the substrate.
Stability Towards Reductive and Oxidative Conditions
The pivaloyl group's resilience extends to a variety of reductive and oxidative environments, further highlighting its utility in complex synthetic sequences.
Reductive Conditions
Pivaloyl groups are generally stable to catalytic hydrogenation (e.g., H₂, Pd/C), a common method for cleaving benzyl ethers. However, they can be cleaved under more forcing reductive conditions.
-
Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce pivaloyl esters to the corresponding primary alcohols.[5][6] The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.
-
Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia or lithium with a catalytic amount of naphthalene can effectively cleave pivaloyl groups.[3][7]
Experimental Protocol: Reductive Deprotection of an N-Pivaloyl Tetrazole with Lithium and Naphthalene [7]
This protocol describes the reductive cleavage of a pivaloyl group from a nitrogen heterocycle.
Materials:
-
1-pivaloyl-1H-tetrazole derivative
-
Lithium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
To a solution of the 1-pivaloyl-1H-tetrazole derivative (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add naphthalene (0.2 mmol).
-
Add small pieces of lithium metal (4 mmol) to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by the slow addition of methanol (5 mL).
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the deprotected tetrazole.
Substrate [label="N-Piv-Tetrazole"]; Reagents [label="Li, Naphthalene\nin THF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Anion Radical Intermediate"]; Quench [label="Methanol Quench", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Deprotected Tetrazole"];
Substrate -> Reagents [label="Electron Transfer"]; Reagents -> Intermediate; Intermediate -> Quench [label="Protonation"]; Quench -> Product; }
Caption: Reductive deprotection of an N-pivaloyl tetrazole.Oxidative Conditions
Pivaloyl groups are generally stable to a wide range of oxidizing agents, a significant advantage in many synthetic routes. This stability allows for the selective oxidation of other functional groups in the presence of a pivaloyl-protected alcohol or amine.
| Oxidizing Agent | Typical Conditions | Pivaloyl Group Stability |
| Chromium-based reagents (PCC, PDC) | CH₂Cl₂, rt | Stable |
| Swern Oxidation (DMSO, oxalyl chloride) | CH₂Cl₂, -78 °C | Stable |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Stable |
| Potassium permanganate (KMnO₄) | Basic, cold, dilute | Generally Stable |
| Ozone (O₃) | CH₂Cl₂, -78 °C | Generally Stable[8] |
Stability in the Presence of Organometallic Reagents
The behavior of pivaloyl groups in the presence of highly nucleophilic organometallic reagents is a crucial aspect of their synthetic utility.
-
Grignard Reagents (RMgX): Pivaloyl esters, like other esters, will react with Grignard reagents. Typically, two equivalents of the Grignard reagent add to the ester carbonyl, leading to the formation of a tertiary alcohol after acidic workup.[9][10] This reactivity can be exploited for the synthesis of tertiary alcohols, but it also means that pivaloyl groups are not suitable for protecting alcohols when a Grignard reaction is planned elsewhere in the molecule.
Piv_Ester [label="Pivaloyl Ester"]; Grignard1 [label="R-MgX (1 eq.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ketone_Int [label="Ketone Intermediate"]; Grignard2 [label="R-MgX (1 eq.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxide [label="Tertiary Alkoxide"]; Workup [label="H₃O⁺ Workup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tertiary_Alcohol [label="Tertiary Alcohol"];
Piv_Ester -> Grignard1 [label="Nucleophilic Acyl\nSubstitution"]; Grignard1 -> Ketone_Int; Ketone_Int -> Grignard2 [label="Nucleophilic\nAddition"]; Grignard2 -> Alkoxide; Alkoxide -> Workup; Workup -> Tertiary_Alcohol; }
Caption: Reaction of a pivaloyl ester with a Grignard reagent.-
Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium reagents are highly reactive towards pivaloyl esters, typically leading to the formation of tertiary alcohols after the addition of two equivalents.[11]
-
Organocuprates (R₂CuLi): Gilman reagents are generally considered "softer" nucleophiles and are less reactive towards esters compared to Grignard and organolithium reagents.[12][13][14] While they readily react with more electrophilic acid chlorides, their reaction with pivaloyl esters is often sluggish, especially at low temperatures. This difference in reactivity can sometimes be exploited for selective transformations.
Strategic Deprotection of the Pivaloyl Group
While its stability is a key asset, the ability to remove the pivaloyl group when desired is equally important. The choice of deprotection strategy depends on the overall molecular architecture and the sensitivity of other functional groups.
-
Strongly Basic Conditions: As mentioned, cleavage with strong bases like NaOH or KOH is slow but can be achieved, often requiring elevated temperatures. For more sensitive substrates, stronger, non-nucleophilic bases can be effective. For example, lithium diisopropylamide (LDA) has been successfully used to deprotect N-pivaloyl indoles.[4]
-
Reductive Cleavage: As previously discussed, potent reducing agents like LiAlH₄ or dissolving metal systems are reliable methods for pivaloyl group removal.[3][7][15]
Experimental Protocol: Deprotection of a Pivaloyl Ester with Lithium Aluminum Hydride [5][6]
This protocol outlines the cleavage of a pivaloyl ester to the corresponding primary alcohol.
Materials:
-
Pivaloyl-protected alcohol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pivaloyl-protected alcohol (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography if necessary.
Conclusion: A Reliable Partner in Complex Synthesis
The pivaloyl group, by virtue of its steric bulk, offers exceptional stability across a broad spectrum of reaction conditions, surpassing that of more common acyl protecting groups like acetyl and benzoyl. Its resilience to many acidic, basic, and oxidative conditions, coupled with its predictable reactivity towards strong nucleophiles and its susceptibility to specific reductive cleavage, makes it a highly valuable tool in the synthetic chemist's toolbox. A thorough understanding of its stability profile, as outlined in this guide, is essential for its strategic implementation in the elegant and efficient synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 3. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
The Mechanistic Dichotomy: Neighboring Group Participation vs. Halide Effect
An Application Scientist's Guide to Navigating Stereoselectivity in Glycosylation: The Critical Role of Protecting Groups
In the intricate world of synthetic carbohydrate chemistry, the stereoselective formation of the glycosidic bond stands as the most pivotal challenge. The ability to control the anomeric configuration—whether the newly formed bond is α or β—is paramount, as it dictates the three-dimensional structure and, consequently, the biological function of complex glycans and glycoconjugates. This guide, designed for researchers and drug development professionals, delves into the nuanced interplay between protecting groups and the stereochemical outcome of glycosylation reactions. We will explore the underlying mechanisms, compare the effects of commonly used protecting groups, and provide experimental data to support these principles.
The stereoselectivity of a glycosylation reaction is largely governed by the nature of the protecting group at the C2 position of the glycosyl donor. This single choice can steer the reaction down one of two primary mechanistic pathways, leading to predictably different anomeric outcomes.
The Anchimeric Assistance of C2-Participating Groups
Protecting groups at the C2 position that possess a carbonyl group, such as acetyl (Ac) or benzoyl (Bz), are termed "participating groups." Their influence is a classic example of anchimeric assistance, a phenomenon where a neighboring group directly participates in the reaction mechanism.
Upon activation of the anomeric leaving group (e.g., a trichloroacetimidate or a halide), the lone pair of electrons on the carbonyl oxygen of the C2-acyl group attacks the incipient oxocarbenium ion at the anomeric center. This intramolecular cyclization forms a stable, bicyclic acyloxonium ion intermediate. The steric bulk of this intermediate effectively shields the α-face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only approach from the β-face, leading to the exclusive or predominant formation of the 1,2-trans-glycosidic bond (β-glycoside for the D-gluco series).
Figure 1: Mechanism of 1,2-trans-glycoside formation via a C2-participating group.
This powerful directing effect is a cornerstone of reliable β-glycoside synthesis. The robustness of this mechanism provides a high degree of predictability, making C2-acyl protected donors a first choice for constructing β-linkages.
The Path to α-Glycosides: C2-Non-Participating Groups
To achieve the 1,2-cis-glycosidic linkage (α-glycoside for the D-gluco series), one must employ a "non-participating" protecting group at the C2 position. Ether-based protecting groups, such as benzyl (Bn), are the most common choice. These groups lack the carbonyl functionality required for anchimeric assistance.
In the absence of a participating group, the stereochemical outcome is dictated by a combination of other factors, most notably the anomeric effect and solvent effects. The anomeric effect thermodynamically favors the α-anomer, where the anomeric substituent is in an axial orientation.
When a glycosyl donor with a C2-ether protecting group is activated in a non-polar, non-coordinating solvent like diethyl ether or dichloromethane, an intimate ion pair is formed between the oxocarbenium ion and the counterion from the promoter. The counterion can shield the β-face, directing the incoming acceptor to the α-face. In more polar, coordinating solvents like acetonitrile, the solvent molecules can separate the ion pair, leading to a solvent-separated ion pair. The solvent molecules may then coordinate to the β-face of the oxocarbenium ion, again directing the acceptor to the α-face. This is often referred to as the "halide effect" when halides are the leaving group, but the principle extends to other systems. This results in the formation of the α-glycoside.
Figure 2: Mechanism of 1,2-cis-glycoside formation with a C2-non-participating group.
While effective, this method is generally less stereoselective than the participating group approach for β-glycosides. The α/β ratio can be sensitive to the specific donor, acceptor, promoter, and solvent system used.
Comparative Analysis of Protecting Groups and Stereoselectivity
The choice of protecting group extends beyond the C2 position. While C2 is the primary director, groups at C3, C4, and C6 can exert subtle but significant electronic and steric effects, fine-tuning the reactivity and selectivity of the glycosyl donor.
| Protecting Group Position | Protecting Group Type | Common Examples | Primary Stereodirecting Effect | Typical Outcome (D-gluco) |
| C2 | Participating (Acyl) | Acetyl (Ac), Benzoyl (Bz) | Neighboring group participation via acyloxonium ion intermediate. | β-selective (1,2-trans) |
| C2 | Non-Participating (Ether) | Benzyl (Bn), Silyl (e.g., TBS) | Favors α-anomer via anomeric effect and solvent-caged ion pairs. | α-selective (1,2-cis) |
| C3, C4 | Electron-withdrawing (Acyl) | Acetyl (Ac), Benzoyl (Bz) | Disarms the donor, reducing reactivity. Can influence ring conformation. | Can improve selectivity by tempering reactivity. |
| C3, C4 | Electron-donating (Ether) | Benzyl (Bn) | Arms the donor, increasing reactivity. | Can lead to lower selectivity if reactivity is too high. |
| C6 | Ether vs. Ester | Benzyl (Bn) vs. Acetyl (Ac) | Can influence reactivity through steric hindrance or electronic effects. | Minor influence on stereoselectivity compared to C2. |
This table provides a generalized summary. Actual stereoselectivity can be highly dependent on the specific reaction conditions (promoter, solvent, temperature) and the nature of the glycosyl acceptor.
Experimental Protocol: A Comparative Glycosylation
This protocol outlines the synthesis of a disaccharide using two different glycosyl donors, one with a C2-participating group and one with a C2-non-participating group, to illustrate the principles discussed.
Objective: To compare the stereochemical outcome of a glycosylation reaction using a C2-acetyl (participating) versus a C2-benzyl (non-participating) protected glucosyl trichloroacetimidate donor.
Materials:
-
Donor 1: 2-O-acetyl-3,4,6-tri-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidate
-
Donor 2: 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidate
-
Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 M solution in dichloromethane
-
Solvent: Anhydrous dichloromethane (DCM)
-
Quenching solution: Saturated aqueous sodium bicarbonate
-
Drying agent: Anhydrous sodium sulfate
-
Activated 4 Å molecular sieves
Workflow Diagram:
Figure 3: Experimental workflow for the comparative glycosylation reactions.
Procedure:
-
Reaction Setup (Perform two separate reactions, one for each donor):
-
To a flame-dried, round-bottom flask under an argon atmosphere, add activated 4 Å molecular sieves.
-
Add the glycosyl acceptor (1.0 equivalent) and the respective glycosyl donor (1.2 equivalents).
-
Dissolve the solids in anhydrous dichloromethane (5 mL per 0.1 mmol of acceptor).
-
Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.
-
-
Glycosylation Reaction:
-
Slowly add the TMSOTf solution (0.1 equivalents) dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Combine the fractions containing the desired disaccharide and concentrate.
-
Acquire a ¹H NMR spectrum of the purified product. The anomeric proton's chemical shift and coupling constant (J-value) will determine the stereochemistry. For a β-linkage, a large coupling constant (J ≈ 8 Hz) is expected, while an α-linkage will show a smaller coupling constant (J ≈ 3-4 Hz).
-
Determine the α/β ratio from the integration of the anomeric proton signals in the crude NMR spectrum before purification.
-
Expected Results:
-
Reaction with Donor 1 (C2-Acetyl): This reaction is expected to yield the β-linked disaccharide with high selectivity (>10:1 β:α). The ¹H NMR will show a characteristic doublet for the anomeric proton around 4.5-4.8 ppm with a J-value of ~8 Hz.
-
Reaction with Donor 2 (C2-Benzyl): This reaction is expected to favor the α-linked disaccharide. The selectivity will be more modest (e.g., 3:1 to 5:1 α:β) and highly dependent on the precise conditions. The ¹H NMR will show a doublet for the anomeric proton around 4.9-5.2 ppm with a J-value of ~3.5 Hz.
Conclusion
The strategic selection of protecting groups, particularly at the C2 position, is the most powerful tool a synthetic chemist has for controlling stereoselectivity in glycosylation. Participating groups like esters reliably deliver 1,2-trans products through a stable acyloxonium ion intermediate, providing a robust method for β-glycoside synthesis. Conversely, non-participating ether-type groups are essential for accessing 1,2-cis products, with the reaction outcome being a delicate balance of the anomeric effect, solvent participation, and promoter choice. A thorough understanding of these underlying mechanistic principles allows researchers to make informed decisions, transforming the art of glycosylation into a predictable and rational science.
evaluation of different deprotection reagents for pivaloyl esters
A Comparative Guide to Deprotection Reagents for Pivaloyl Esters
Authored by: A Senior Application Scientist
Introduction: The Challenge of the Pivaloyl Group
In the intricate field of multi-step organic synthesis, particularly in drug development and natural product synthesis, the use of protecting groups is a cornerstone of strategic molecular design. Among the myriad of choices for protecting hydroxyl functionalities, the pivaloyl (Piv) group, an ester derived from pivalic acid, stands out for its exceptional stability.[1] Its characteristic tert-butyl moiety imparts significant steric hindrance, rendering the pivaloyl ester remarkably resistant to a wide range of common reaction conditions, including mild acidic or basic hydrolysis and many nucleophilic attacks.[1][2] This robustness, however, presents a considerable challenge when its removal—the deprotection step—is required.
Cleaving the highly hindered pivaloyl ester without affecting other sensitive functional groups in a complex molecule demands carefully chosen reagents and precisely controlled conditions. This guide provides a comparative evaluation of various deprotection strategies, supported by mechanistic insights and experimental data, to assist researchers in selecting the optimal method for their specific synthetic challenges.
The Four Pillars of Pivaloyl Ester Deprotection
The cleavage of pivaloyl esters can be broadly categorized into four mechanistic classes:
-
Basic Hydrolysis (Saponification): The classical approach, often requiring harsh conditions due to steric hindrance.
-
Nucleophilic Cleavage: Employing potent, often non-basic, nucleophiles to attack the sterically shielded carbonyl.
-
Reductive Cleavage: Utilizing hydride reagents or dissolving metals to break the acyl-oxygen bond.
-
Acidic Cleavage: Generally the most difficult and least common method due to the stability of the ester, but achievable with strong Lewis acids.
The choice of method is dictated by the overall molecular architecture, particularly the presence of other functional groups that might be sensitive to the chosen reagent.
Basic Hydrolysis: Overcoming Steric Barriers
Standard saponification of esters with aqueous sodium or potassium hydroxide is a fundamental organic reaction. However, for pivaloyl esters, the steric bulk of the tert-butyl group severely impedes the approach of the hydroxide nucleophile to the carbonyl carbon.[3][4] Consequently, forcing conditions such as high temperatures, prolonged reaction times, and a large excess of base are typically necessary.[3][4] These conditions can be detrimental to sensitive substrates, leading to side reactions like epimerization or decomposition.
Innovations in Basic Hydrolysis: To circumvent these issues, modified protocols have been developed. A significant advancement involves using "anhydrous hydroxide" conditions, generated from potassium tert-butoxide and a stoichiometric amount of water in an anhydrous solvent like DMSO.[5] This creates a highly reactive, less-solvated hydroxide ion, enabling hydrolysis of hindered esters at room temperature.[5] Another effective method employs a non-aqueous medium of NaOH in a methanol/dichloromethane solvent mixture, which also facilitates saponification under mild, room temperature conditions by minimizing the deactivating solvation of the hydroxide ion.[3][4]
Nucleophilic Cleavage: The Power of "Soft" Reagents
When strong basicity is intolerable for the substrate, cleavage with potent nucleophiles under neutral or near-neutral conditions is a valuable alternative.
Organometallic Reagents: Organolithium reagents, such as methyllithium (MeLi) or phenyllithium (PhLi), can effectively deprotect pivaloyl esters. The reaction proceeds via nucleophilic addition to the carbonyl, forming a stable tetrahedral intermediate which then collapses to release the alcohol. However, these reagents are highly reactive and can interfere with other electrophilic sites in the molecule.
Thiolates: Aromatic thiols, like thiophenol, in the presence of a catalytic amount of a weak base like potassium carbonate (K2CO3), provide an efficient protocol for cleaving aryl pivaloates.[6] The reaction proceeds through the in situ generation of a highly nucleophilic thiolate anion, which attacks the ester carbonyl.[6] This "demand-based" generation of the nucleophile allows for high selectivity, leaving other functional groups such as alkyl esters and aryl methyl ethers untouched.[6]
Reductive Cleavage: Hydride Reagents Reign Supreme
Reductive methods are among the most common and effective for pivaloyl ester removal, especially when basic or strongly nucleophilic conditions are not viable.
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and versatile reducing agent for this transformation.[7] Unlike nucleophiles that are hindered by the pivaloyl group, DIBAL-H first acts as a Lewis acid, coordinating to the carbonyl oxygen.[8] This coordination activates the carbonyl group, facilitating an intramolecular delivery of a hydride to the carbonyl carbon.[8] This mechanism bypasses the severe steric hindrance. The reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction of the resulting aldehyde intermediate.[7][9] Careful control of stoichiometry is crucial.
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a more powerful reducing agent than DIBAL-H and readily cleaves pivaloyl esters to the corresponding primary alcohol.[10][11] It is a less selective reagent and will reduce a wide variety of other functional groups.
Dissolving Metal Reductions: The use of excess lithium in the presence of a catalytic amount of naphthalene provides a non-hydrolytic reductive method to cleave pivalates, yielding the parent alcohol after a methanol quench.[12][13]
Acidic Cleavage: The Lewis Acid Approach
While pivaloyl esters are highly resistant to standard Brønsted acids, strong Lewis acids can effect their cleavage. Boron trichloride (BCl3) has been shown to efficiently cleave sterically hindered esters, including pivalates, at low temperatures.[14] The reaction is believed to proceed through coordination of the Lewis acid to the carbonyl oxygen, followed by nucleophilic attack of the chloride ion. This method can be advantageous when base-sensitive groups are present.
Comparative Summary of Deprotection Reagents
| Reagent Class | Specific Reagent(s) | Typical Conditions | Advantages | Disadvantages & Limitations |
| Basic Hydrolysis | NaOH, KOH, LiOH | High temp, long time, excess base[3] | Inexpensive, simple procedure | Harsh conditions, low selectivity, risk of epimerization |
| KOBu-t / H2O | DMSO, Room Temp[5] | Mild temperature, effective for hindered esters | Strongly basic, sensitive to water content | |
| Nucleophilic | MeLi, BuLi | Anhydrous THF, -78 °C to 0 °C | Highly effective, rapid | Poor functional group tolerance, strongly basic |
| PhSH / K2CO3 | NMP, 100-200 °C[6] | High selectivity for aryl esters, non-hydrolytic | High temperatures required, limited to aryl esters | |
| Reductive | DIBAL-H | THF or DCM, -78 °C[7][9] | Excellent for hindered esters, mild conditions | Can reduce other carbonyls, requires low temp |
| LiAlH4 | THF or Et2O, 0 °C to reflux[10] | Very powerful and effective | Low selectivity, reduces many functional groups | |
| Li / Naphthalene | THF, 0 °C[12][13] | Non-hydrolytic, mild conditions | Requires inert atmosphere, strongly reducing | |
| Acidic | BCl3 | DCM, -20 °C to 0 °C[14] | Avoids basic conditions | Highly corrosive and moisture-sensitive reagent |
Visualization of Deprotection Strategies
Workflow for Reagent Selection
The following diagram outlines a decision-making process for selecting an appropriate deprotection reagent based on substrate sensitivities.
Caption: Decision tree for selecting a pivaloyl deprotection method.
Mechanism of DIBAL-H Reduction
This diagram illustrates the generally accepted mechanism for the reduction of a pivaloyl ester using DIBAL-H, highlighting the key Lewis acid coordination step.
Caption: Mechanism of pivaloyl ester cleavage with DIBAL-H.
Experimental Protocols
Protocol 1: Deprotection of an Aryl Pivaloate using Thiophenol
This protocol is adapted from the method described by Chakraborti, et al., for the selective cleavage of aryl esters.[6]
-
Materials: Aryl pivaloate (1.0 mmol), thiophenol (2.5 mmol), anhydrous potassium carbonate (K2CO3, 0.05 mmol), and anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aryl pivaloate, K2CO3, and NMP.
-
Add the thiophenol via syringe and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 100 °C (for activated systems) or to reflux (for less reactive systems) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing 1 M aqueous NaOH (20 mL) and diethyl ether (20 mL).
-
Separate the layers. Wash the organic layer with 1 M NaOH (2 x 10 mL) and then brine (15 mL).
-
Combine the aqueous layers and acidify to pH ~2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the ethyl acetate extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected phenol.
-
Protocol 2: Reductive Cleavage using DIBAL-H
This is a general procedure for the reductive deprotection of a pivaloyl ester.[9]
-
Materials: Pivaloyl-protected alcohol (1.0 mmol), DIBAL-H (1.0 M solution in hexanes or toluene, 1.2 mmol, 1.2 mL), and anhydrous dichloromethane (DCM) or toluene (10 mL).
-
Procedure:
-
Dissolve the pivaloyl ester in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol (1 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 10 mL) and stir vigorously until two clear layers form (this may take several hours to overnight).
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Conclusion
The pivaloyl group is a highly robust protecting group, and its removal requires carefully considered strategies. While classical basic hydrolysis is often inefficient due to steric hindrance, modern methods have provided milder and more effective alternatives.[3][5] For substrates that can tolerate strong reducing agents, hydride-based methods, particularly with DIBAL-H, offer a reliable and high-yielding route.[7][8] For complex molecules with multiple sensitive functionalities, nucleophilic cleavage with thiolates offers remarkable selectivity for aryl pivaloates.[6] By understanding the mechanisms and limitations of each reagent class, researchers can confidently select the optimal deprotection strategy, ensuring the successful progression of their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Clevage of sterically hindered esters with boron trichloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Tale of Two Syntheses: A Comparative Guide to Chemical and Enzymatic Production of Mannooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Mannooligosaccharides
Mannooligosaccharides (MOS) are complex carbohydrates composed of mannose units, which are gaining significant attention in the fields of biotechnology and medicine. Their roles as prebiotics, immunomodulators, and potential therapeutics have made the ability to produce structurally well-defined MOS a critical area of research.[1][2][3][4] The synthesis of these molecules, however, presents a considerable challenge due to the structural complexity of carbohydrates. This guide provides an in-depth comparison of the two primary approaches to MOS synthesis: traditional chemical methods and modern enzymatic strategies. We will delve into the underlying principles, practical methodologies, and key performance metrics of each approach to inform your selection of the most suitable method for your research and development needs.
The Chemical Approach: Precision at a Price
Classical organic chemistry offers a powerful toolkit for the construction of oligosaccharides, providing access to a wide array of structures, including those not found in nature. The chemical synthesis of MOS is a multi-step process that relies on the principles of protecting group chemistry and stereoselective glycosylation.
Core Principles of Chemical Synthesis
The synthesis of an oligosaccharide like mannobiose or mannotriose involves a series of steps:
-
Protecting Group Manipulation: The multiple hydroxyl groups on a monosaccharide building block must be selectively protected and deprotected to ensure that the glycosidic bond forms at the desired position.[5][6][7] Common protecting groups include benzyl ethers, acetals (like benzylidene), and esters (such as acetate or pivaloate).[5][6]
-
Glycosyl Donor Activation: The anomeric carbon of the "donor" sugar is activated with a good leaving group (e.g., a halide, trichloroacetimidate, or thioether) to facilitate the glycosylation reaction.
-
Glycosylation: The activated glycosyl donor is reacted with the "acceptor" sugar, which has a single unprotected hydroxyl group at the desired position for linkage.
-
Deprotection: Finally, all protecting groups are removed to yield the target oligosaccharide.
The stereochemical outcome of the glycosylation is a critical challenge, especially for the formation of β-mannosidic linkages, which are notoriously difficult to synthesize chemically.[8] Strategies to control stereoselectivity often involve the use of participating protecting groups at the C-2 position or specific solvent and temperature conditions.[5]
A Representative Chemical Synthesis Workflow
The following diagram illustrates a generalized workflow for the chemical synthesis of a disaccharide.
References
- 1. Enzymatic Conversion of Mannan-Rich Plant Waste Biomass into Prebiotic Mannooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional β-mannooligosaccharides: Sources, enzymatic production and application as prebiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic mannooligosaccharides: Synthesis, characterization and bioactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. An Aspergillus nidulans β-mannanase with high transglycosylation capacity revealed through comparative studies within glycosidase family 5 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
This guide provides a detailed framework for the safe and compliant disposal of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose. As a protected monosaccharide, this compound is integral to carbohydrate chemistry and drug development.[1][2] Its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Assessment: A Tale of Two Moieties
Understanding the proper disposal procedure begins with a sound assessment of the potential hazards. This compound is a derivative of D-(+)-Mannose. The parent sugar, D-Mannose, is generally considered non-hazardous. However, the five pivaloyl groups significantly alter the molecule's properties.
The pivaloyl group (also known as a trimethylacetyl group) is derived from pivalic acid. While the ester linkages in the final product are stable, it is instructive to consider the hazards of related reagents like pivaloyl chloride to inform a cautious approach. Pivaloyl chloride is highly flammable, corrosive, and acutely toxic.[4][5][6] Although this compound itself is a stable, white solid, the presence of these bulky, organic pivaloyl esters means it should be treated as a chemical waste product, not as simple sugar waste.[7][8]
The most likely disposal pathway for this type of organic material is high-temperature incineration by a licensed waste management facility.[5][9] This process ensures the complete destruction of the compound into simpler, less harmful components. Improper disposal, such as discarding in regular trash or dissolving and pouring down the drain, could introduce a persistent organic chemical into the environment.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. The following table outlines the recommended minimum protection based on standard laboratory safety protocols.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from potential dust particles or splashes if the material is handled in solution. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A certified fume hood is recommended if creating dust or aerosols. | Minimizes inhalation of any fine particulates.[6] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste management. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.
Protocol for Solid Waste Collection:
-
Designate a Waste Container: Obtain a clearly labeled, sealable waste container compatible with solid organic waste. A polyethylene or polypropylene container with a screw-top lid is ideal.[11]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information, including:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The associated hazards (as a precaution, list "Non-hazardous solid chemical waste for incineration").
-
-
Transfer the Waste: Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.
-
Include Contaminated Materials: Any disposable items that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, or pipette tips, should also be placed in this container.[12]
-
Seal the Container: Securely close the lid to prevent any spills or release of dust.[13]
-
Store Appropriately: Store the sealed container in a designated satellite accumulation area (SAA) within your laboratory, away from incompatible materials.[12]
Disposal Pathway: A Workflow for Compliance
The ultimate disposal of the chemical waste must be handled by licensed professionals in accordance with all federal, state, and local regulations.[14][15] The following workflow illustrates the mandatory decision-making process for any researcher.
Caption: Disposal workflow for chemical waste.
Your institution's EHS office is your most critical resource. They will provide the correct containers, labels, and schedule a pickup for the waste material.[13] They are responsible for ensuring that the waste is managed and disposed of in compliance with regulations set by agencies such as the Environmental Protection Agency (EPA).[15]
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly. Do not reuse the container for other purposes.
Protocol for Container Decontamination:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: The solvent used for rinsing is now considered chemical waste. Collect all of the rinsate in a designated container for liquid organic waste.[12] Do not pour it down the drain.[10]
-
Deface the Label: Completely remove or deface the original product label on the empty container to avoid any confusion.
-
Dispose of Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glassware or plastic waste. Confirm this procedure with your EHS department.[12]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of environmental health or personal well-being.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. kscl.co.in [kscl.co.in]
- 7. labproinc.com [labproinc.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures - Google Patents [patents.google.com]
- 10. download.basf.com [download.basf.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. louisville.edu [louisville.edu]
- 14. lobachemie.com [lobachemie.com]
- 15. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose
This guide provides essential safety protocols and logistical information for the handling and disposal of 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols grounded in established safety principles.
Understanding the Compound: A Prerequisite for Safety
This compound is a carbohydrate derivative with the molecular formula C₃₁H₅₂O₁₁ and a molecular weight of approximately 600.75 g/mol .[1][2][3] It typically presents as a white to off-white crystalline powder.[1][3][4] The presence of five pivaloyl groups enhances the lipophilicity and stability of the D-mannopyranose core, making it a valuable intermediate in organic synthesis and drug formulation.[1][3] While some data suggests the compound is not classified as a hazardous substance, it is crucial to recognize that as a fine powder, it poses a potential risk of inhalation and irritation to the eyes and respiratory tract.[5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.
Core Principles of Protection: A Multi-Layered Approach
The selection of appropriate PPE is predicated on a risk assessment that considers the compound's physical form and potential routes of exposure. For a crystalline solid like this compound, the primary risks are inhalation of airborne particles and direct contact with the skin and eyes.
Eye and Face Protection: The First Line of Defense
Given its powdered form, there is a significant risk of the compound becoming airborne during handling, weighing, or transfer.
-
Mandatory Equipment : At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required. These provide a seal around the eyes, offering superior protection from airborne particulates compared to standard safety glasses.
-
Enhanced Precautions : When handling larger quantities or when there is an increased risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to safety goggles.[6] This provides a broader barrier of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection : Disposable nitrile gloves are the standard choice for handling solid chemicals. They offer adequate protection against incidental contact and are readily available. It is imperative to inspect gloves for any signs of damage before use.
-
Best Practices : Gloves should be donned before entering the designated handling area and removed before exiting. If a glove becomes contaminated, it must be removed and replaced immediately using the proper technique to avoid skin contact. Never wear gloves outside of the laboratory or touch surfaces such as doorknobs, phones, or keyboards with gloved hands.
Body Protection: Shielding Against Contamination
Personal clothing can become contaminated with chemical dust, leading to prolonged exposure.
-
Laboratory Coat : A clean, buttoned lab coat, preferably with long sleeves, must be worn at all times in the laboratory. This prevents the contamination of personal clothing.
-
Appropriate Attire : Full-length pants and closed-toe shoes are mandatory to protect the skin from potential spills.[7]
Respiratory Protection: Mitigating Inhalation Risks
While engineering controls such as fume hoods or ventilated enclosures are the primary means of controlling exposure to airborne dust, respiratory protection may be necessary in certain situations.
-
When to Use : A NIOSH-approved respirator, such as an N95 filtering facepiece respirator, is recommended when handling large quantities of the powder, when working outside of a ventilated enclosure, or if dust generation is unavoidable.[5][8]
-
Fit and Training : Proper fit and user training are essential for a respirator to be effective.[6]
Operational and Disposal Plans
A safe laboratory environment is maintained not only by wearing PPE but also by adhering to strict operational and disposal protocols.
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Donning PPE : Before handling the compound, don PPE in the following order: lab coat, respirator (if required), safety goggles, and then gloves.
-
Handling : Carefully weigh and transfer the powder, minimizing any actions that could generate dust. Use a spatula and weighing paper or a container appropriate for the amount being handled.
-
Post-Handling : Once the handling is complete, securely seal the container of this compound.
-
Decontamination : Wipe down the handling area with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination: gloves, safety goggles, respirator, and lab coat.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing papers, and paper towels used for cleaning, should be placed in a designated, sealed waste bag.
-
Chemical Waste : Unused or waste this compound and solutions containing it should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Summary of PPE Requirements
| Protection Type | Equipment | Purpose |
| Eye/Face | Chemical Splash Goggles | Protects eyes from airborne powder and splashes. |
| Face Shield (recommended for larger quantities) | Provides an additional layer of protection for the entire face.[6] | |
| Hand | Nitrile Gloves | Prevents direct skin contact with the chemical. |
| Body | Lab Coat | Protects personal clothing from contamination. |
| Long Pants and Closed-Toe Shoes | Protects skin on legs and feet from spills.[7] | |
| Respiratory | N95 Respirator (as needed) | Prevents inhalation of airborne powder.[5][8] |
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of Powdered Chemicals.
References
- 1. Buy this compound | 220017-47-0 [smolecule.com]
- 2. labproinc.com [labproinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
